molecular formula C5H5ClN2 B124133 2-Amino-5-chloropyridine CAS No. 1072-98-6

2-Amino-5-chloropyridine

Cat. No.: B124133
CAS No.: 1072-98-6
M. Wt: 128.56 g/mol
InChI Key: MAXBVGJEFDMHNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This product is provided as delivered and specified by the issuing Pharmacopoeia. All information provided in support of this product, including SDS and any product information leaflets have been developed and issued under the Authority of the issuing Pharmacopoeia. For further information and support please go to the website of the issuing Pharmacopoeia.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2/c6-4-1-2-5(7)8-3-4/h1-3H,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAXBVGJEFDMHNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0073247
Record name 2-Amino-5-chloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0073247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Beige crystalline solid; [Sigma-Aldrich MSDS]
Record name 2-Amino-5-chloropyridine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19518
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

1072-98-6
Record name 2-Amino-5-chloropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1072-98-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-5-chloropyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001072986
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-5-chloropyridine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26283
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Amino-5-chloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0073247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-2-pyridylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.747
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-Amino-5-chloropyridine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J8TAP6NFD4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Comprehensive Technical Guide to 2-Amino-5-chloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-chloropyridine is a chlorinated derivative of pyridine that serves as a crucial building block in organic synthesis.[1] Its versatile reactivity makes it an essential intermediate in the production of a wide array of compounds, most notably in the pharmaceutical and agrochemical industries.[1][2] This technical guide provides an in-depth overview of the chemical and physical properties, synthesis protocols, and key applications of this compound, with a focus on its role in drug development.

Chemical and Physical Properties

This compound is an off-white to light tan crystalline powder.[2] It exhibits moderate solubility in water and is more soluble in organic solvents such as ethanol and methanol.[1]

Table 1: Chemical Identifiers and Molecular Properties
PropertyValueReference(s)
CAS Number 1072-98-6
Molecular Formula C₅H₅ClN₂[3]
Molecular Weight 128.56 g/mol [3]
IUPAC Name 5-chloropyridin-2-amine
Synonyms 2-Pyridinamine, 5-chloro-; 5-Chloro-2-aminopyridine; 5-Chloro-2-pyridinamine[3]
InChI Key MAXBVGJEFDMHNV-UHFFFAOYSA-N[3]
Table 2: Physical and Spectroscopic Data
PropertyValueReference(s)
Appearance Beige to light brown crystalline powder[4]
Melting Point 135-138 °C[5][6]
Boiling Point 127-128 °C at 11 mmHg[5][7]
Flash Point 160 °C[8]
Water Solubility 1 g/L (at 20°C)[2]
LogP 1.68[6]

Synthesis of this compound

Several methods for the synthesis of this compound have been reported, primarily involving the chlorination of 2-aminopyridine or the reduction of a nitropyridine precursor.

Experimental Protocol 1: Chlorination of 2-Aminopyridine

This protocol is adapted from a process utilizing hydrochloric acid and sodium hypochlorite for oxidative chlorination.[9]

Materials:

  • 2-aminopyridine

  • Concentrated hydrochloric acid

  • Sodium hypochlorite (NaClO) solution

  • Dichloroethane

  • Ice-water bath

Procedure:

  • In a three-necked flask, place 0.053 mol (5.00g) of 2-aminopyridine and cool the flask in a water bath to 10°C.[9]

  • While stirring continuously, add 0.11 mol of 13% NaClO solution.[9]

  • Slowly add 0.3 mol of 30% hydrochloric acid dropwise, maintaining the temperature at 10°C.[9]

  • Continue the reaction at a constant temperature of 10°C for 2 hours.[9]

  • Increase the temperature to 25°C and continue the reaction for an additional 4 hours.[9]

  • Terminate the reaction by cooling the flask with an ice-water bath to 10°C.[9]

  • Adjust the pH of the reaction mixture and extract the product with dichloroethane.[9]

  • Isolate the this compound from the organic extract. The reported yield is approximately 72%.[9]

Experimental Protocol 2: Electrochemical Hydrogenation of 5-Chloro-2-nitropyridine

This method provides an alternative route starting from a nitropyridine derivative.[5]

Materials:

  • 5-chloro-2-nitropyridine

  • Ethanol

  • 10% Sulphuric acid

  • Anhydrous magnesium sulphate

  • Diethyl ether

  • Nickel cathode and Copper anode

  • DC power supply

Procedure:

  • Dissolve 5.0 g of 5-chloro-2-nitropyridine in a mixture of 50 mL of ethanol and 15 mL of 10% sulphuric acid in an undivided electrochemical cell.[5]

  • Equip the cell with a nickel cathode and a copper anode.[5]

  • Apply a constant current density of 100 A/m² and pass a charge of 2F through the solution.[5]

  • Maintain the cell under a nitrogen atmosphere and stir the contents using a magnetic stirrer.[5]

  • Upon completion of the reaction, dilute the electrolyte solution with water.[5]

  • Extract the product into diethyl ether.[5]

  • Wash the ether extract with water and dry it over anhydrous magnesium sulphate.[5]

  • Evaporate the solvent to yield this compound. The isolated yield is reported to be 82%.[5]

G Synthesis Workflow of this compound cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Work-up and Isolation cluster_product Final Product A 2-Aminopyridine C Chlorination Reaction (Controlled Temperature) A->C B Chlorinating Agent (e.g., NaClO/HCl) B->C D pH Adjustment C->D E Extraction with Organic Solvent D->E F Solvent Evaporation E->F G This compound F->G

Caption: Synthesis workflow for this compound.

Applications in Drug Development and Agrochemicals

This compound is a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs) and agrochemicals.[2]

applications Applications of this compound cluster_pharma Pharmaceuticals cluster_agro Agrochemicals A This compound B Zopiclone (Hypnotic) A->B C Zolpidem (Hypnotic) A->C D Alpidem (Anxiolytic) A->D E Clodinafop (Herbicide) A->E

Caption: Key applications of this compound.

One of the most significant applications is in the synthesis of non-benzodiazepine hypnotic agents like Zopiclone and Zolpidem.[2] These drugs are widely prescribed for the short-term treatment of insomnia.[10]

Mechanism of Action of Derived Drugs: The GABA-A Receptor Pathway

Zopiclone and Zolpidem, synthesized from this compound, exert their therapeutic effects by modulating the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[10][11]

The GABA-A receptor is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions into the neuron.[10] This influx leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential and thus producing a calming effect on the brain.[10]

Zopiclone and Zolpidem act as positive allosteric modulators of the GABA-A receptor.[1][10] They bind to the benzodiazepine recognition site on the alpha subunit of the receptor complex.[10] This binding increases the affinity of GABA for its receptor, potentiating the inhibitory effects of GABA and leading to enhanced neuronal inhibition, which manifests as sedative and hypnotic effects.[10]

G GABA-A Receptor Signaling Pathway Modulation cluster_receptor Neuronal Membrane GABAA GABA-A Receptor (Chloride Channel) Cl_in Chloride Influx (Cl⁻) GABAA->Cl_in Opens Channel GABA GABA GABA->GABAA Binds to Zopiclone Zopiclone/Zolpidem (from this compound) Zopiclone->GABAA Binds to & Potentiates Hyperpolarization Neuronal Hyperpolarization Cl_in->Hyperpolarization Inhibition Increased Neuronal Inhibition (Sedative/Hypnotic Effect) Hyperpolarization->Inhibition

Caption: Modulation of the GABA-A receptor by Zopiclone/Zolpidem.

Reactivity and Use in Cross-Coupling Reactions

This compound is also a valuable substrate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures that are prevalent in many pharmaceutical agents.[8]

Experimental Protocol 3: Suzuki-Miyaura Cross-Coupling (Generalized)

This generalized protocol is based on established methods for the Suzuki-Miyaura coupling of chloropyridines.[6]

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Palladium(II) acetate)

  • Ligand (e.g., SPhos)

  • Base (e.g., Potassium phosphate)

  • Degassed solvent (e.g., 1,4-dioxane/water mixture)

  • Inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • In a Schlenk flask, combine this compound (1.0 mmol), the desired arylboronic acid (1.5 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), the ligand (e.g., SPhos, 0.04 mmol), and the base (e.g., K₃PO₄, 3.0 mmol).[6]

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.[6]

  • Add the degassed solvent mixture (e.g., 5 mL of a 4:1 1,4-dioxane/water mixture).[6]

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.[6]

  • Monitor the reaction progress using TLC or LC-MS.[6]

  • Upon completion, cool the reaction to room temperature.[6]

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[6]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]

  • Purify the crude product by flash column chromatography to obtain the desired 2-amino-5-arylpyridine.[6]

Safety and Handling

This compound is harmful if swallowed and may cause skin and eye irritation.[12][13] It is essential to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[10] Store in a tightly closed container in a cool, dry place away from incompatible substances such as oxidizing agents.[13]

Table 3: GHS Hazard Information
Hazard StatementCodeDescriptionReference(s)
Acute Toxicity, OralH302Harmful if swallowed[2]
Skin IrritationH315Causes skin irritation
Eye IrritationH319Causes serious eye irritation[10]

Conclusion

This compound is a high-value chemical intermediate with significant applications in the pharmaceutical and agrochemical sectors. Its well-defined properties and versatile reactivity make it an indispensable tool for medicinal and synthetic chemists. A thorough understanding of its synthesis, handling, and reaction profiles is crucial for its effective utilization in the development of novel therapeutic agents and other advanced materials.

References

2-Amino-5-chloropyridine chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 2-Amino-5-chloropyridine, a key intermediate in the pharmaceutical and agrochemical industries. The information is intended for researchers, scientists, and drug development professionals.

Chemical Structure and IUPAC Name

This compound is a heterocyclic aromatic compound. Its structure consists of a pyridine ring substituted with an amino group at the 2-position and a chlorine atom at the 5-position. The internationally recognized IUPAC name for this compound is 5-chloropyridin-2-amine .[1]

Below is a diagram illustrating the relationship between the common name, IUPAC name, and the chemical structure of the molecule.

structure_iupac cluster_main This compound Structure Chemical Structure Name Common Name: this compound Structure->Name IUPAC IUPAC Name: 5-chloropyridin-2-amine Structure->IUPAC

Caption: Relationship between the chemical structure and nomenclature of this compound.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in chemical synthesis.

PropertyValueReferences
Molecular Formula C5H5ClN2[1]
Molecular Weight 128.56 g/mol [2]
Appearance Off-white to light tan crystalline powder[3][4]
Melting Point 134-138 °C[1][4]
Boiling Point 127-128 °C at 11 mmHg
Solubility 1 g/L in water (at 20°C)[4]
logP (Octanol/Water Partition Coefficient) 1.17[4]
CAS Number 1072-98-6[1][2]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Spectroscopic DataDescriptionReferences
¹H NMR Spectra available for structural confirmation.[5]
¹³C NMR Spectra available for structural confirmation.[6]
Mass Spectrometry Electron ionization mass spectra are available.[7]
Infrared (IR) Spectrum Conforms to the standard spectrum.[1][8]

Experimental Protocols

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. A common approach involves the chlorination of 2-aminopyridine.

Method 1: Chlorination with Sodium Hypochlorite and Hydrochloric Acid [9]

This method utilizes readily available and inexpensive reagents.

  • Reaction: 2-aminopyridine is reacted with sodium hypochlorite and hydrochloric acid in an oxidative chlorination reaction.

  • Procedure:

    • To a solution of 2-aminopyridine (0.053 mol) in a three-necked flask, add 13% sodium hypochlorite solution (0.11 mol) while stirring in a 10°C water bath.

    • Slowly add 36% hydrochloric acid (0.25 mol) dropwise, maintaining the temperature at 10°C.

    • Continue the reaction at 10°C for 2 hours.

    • Raise the temperature to 25°C and continue the reaction for an additional 4 hours.

    • Cool the reaction mixture in an ice-water bath to terminate the reaction.

    • Adjust the pH of the reaction product and extract with dichloroethane.

    • Isolate this compound from the extract. The product yield can reach up to 72%.

Method 2: Electrochemical Reduction of 5-chloro-2-nitropyridine [3]

This method offers an alternative route via electrochemical means.

  • Reaction: 5-chloro-2-nitropyridine is electrochemically reduced to this compound.

  • Procedure:

    • Dissolve 5-chloro-2-nitropyridine (5.0 g) in ethanol (50 mL) containing 10% sulfuric acid (15 mL).

    • Perform the electrochemical hydrogenation at a constant current density of 100 A/m² in an undivided cell equipped with a nickel cathode and a copper anode.

    • Pass a charge of 2F through the cell under a nitrogen atmosphere with magnetic stirring.

    • Upon completion of the reaction, dilute the electrolyte solution with water.

    • Extract the product into ether, wash with water, and dry over anhydrous magnesium sulfate.

    • Evaporation of the solvent yields this compound with an isolated yield of up to 84%.

Below is a workflow diagram for the synthesis of this compound via chlorination of 2-aminopyridine.

synthesis_workflow cluster_synthesis Synthesis of this compound Start Start: 2-Aminopyridine Reaction Chlorination with NaClO and HCl Start->Reaction Extraction Extraction with Dichloroethane Reaction->Extraction Isolation Isolation and Purification Extraction->Isolation End End: this compound Isolation->End

Caption: A simplified workflow for the synthesis of this compound.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is a common technique for the analysis of this compound, particularly in the context of pharmaceutical quality control.

Method for the Detection of this compound in Urine [10][11]

This method is relevant for monitoring the intake of zopiclone, a drug for which this compound is a metabolite and degradation product.

  • Column: Reversed-phase HPLC column.

  • Mobile Phase: A gradient of acetonitrile and 25mM TEAP buffer (pH 3).

  • Gradient:

    • Start with 100% TEAP buffer at a flow rate of 1 mL/min.

    • Linearly increase to 30% acetonitrile and 70% TEAP buffer over 35 minutes.

    • Return to 100% TEAP buffer over 3 minutes.

    • Equilibrate the system for 10 minutes.

  • Detection: Diode array detection.

  • Sample Preparation: Solid-phase extraction of the urine sample after alkaline hydrolysis.

Applications

This compound is a versatile intermediate with significant applications in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals.[4] It is a key building block for the hypnotic agent zopiclone and the anxiolytic drug alpidem.[4] In the agrochemical industry, it is used in the manufacture of clodinafop.[4]

References

2-Amino-5-chloropyridine molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides core technical information on the chemical compound 2-Amino-5-chloropyridine, focusing on its fundamental molecular properties. This compound is a chlorinated derivative of pyridine and serves as a key intermediate in various chemical syntheses, particularly within the pharmaceutical industry.[1] It is notably used in the production of Zopiclone, a non-benzodiazepine GABAA receptor agonist.[2]

Core Molecular Properties

The fundamental molecular characteristics of this compound are summarized below. These values are foundational for stoichiometric calculations, analytical characterization, and chemical synthesis planning.

PropertyValue
Molecular Formula C₅H₅ClN₂
Molecular Weight 128.56 g/mol [2][3][4][5][6]
IUPAC Name 5-chloropyridin-2-amine[3][4][7]
CAS Registry Number 1072-98-6[3][7][8]

Determination of Molecular Formula and Weight

Experimental Protocol:

The molecular formula and weight of a compound like this compound are determined using standard, well-established analytical chemistry techniques.

  • Molecular Formula Determination (Elemental Analysis): The empirical formula is established through elemental analysis, which measures the percentage composition of carbon, hydrogen, nitrogen, and chlorine. The molecular formula is then determined by comparing the empirical formula weight with the molecular weight obtained from mass spectrometry.

  • Molecular Weight Determination (Mass Spectrometry): High-resolution mass spectrometry (HRMS) is the primary method for determining the precise molecular weight of a compound. The substance is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. The molecular ion peak [M]+ or a protonated species [M+H]+ provides the molecular weight with high accuracy. The exact mass is calculated as 128.014130 Da.[9]

Logical Relationship Diagram

The following diagram illustrates the logical connection between the compound's common name and its key molecular identifiers.

molecular_properties Compound This compound Formula Molecular Formula C₅H₅ClN₂ Compound->Formula Weight Molecular Weight 128.56 g/mol Formula->Weight

Logical flow from compound name to molecular properties.

References

An In-depth Technical Guide to the Synthesis of 2-Amino-5-chloropyridine from 2-Aminopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of 2-Amino-5-chloropyridine, a key intermediate in the pharmaceutical and agrochemical industries, starting from 2-aminopyridine. This document details various chlorination strategies, presents quantitative data in a comparative format, and provides detailed experimental protocols for key methodologies.

Introduction

This compound is a crucial building block in the synthesis of numerous active pharmaceutical ingredients and herbicides.[1][2] The selective introduction of a chlorine atom at the 5-position of the 2-aminopyridine ring is a critical transformation that has been the subject of extensive research. The primary challenge lies in achieving high regioselectivity and yield while minimizing the formation of undesired byproducts, such as the 3,5-dichloro derivative.[1] This guide explores several effective methods to achieve this transformation, including direct chlorination in strongly acidic media, oxidative chlorination, and photocatalytic approaches.

Core Synthetic Strategies

The synthesis of this compound from 2-aminopyridine is primarily achieved through electrophilic aromatic substitution. The amino group at the 2-position is a strong activating group, directing incoming electrophiles to the 3- and 5-positions. By carefully controlling the reaction conditions, selective chlorination at the 5-position can be favored.

Direct Chlorination in Strongly Acidic Medium

A highly effective method for the selective monochlorination of 2-aminopyridine involves conducting the reaction in a strongly acidic medium.[1] In such an environment, the pyridine nitrogen and the exocyclic amino group are protonated. This protonation is believed to direct the chlorination to the 5-position, significantly reducing the rate of over-chlorination to 2-amino-3,5-dichloropyridine.[1]

Common chlorinating agents for this method include chlorine gas, hypochlorous acid, thionyl chloride, and sulfuryl chloride.[1] The strongly acidic medium is typically concentrated sulfuric acid or a mixture of glacial acetic acid and hydrogen chloride.[1]

Oxidative Chlorination

To circumvent the handling of hazardous reagents like chlorine gas, oxidative chlorination methods have been developed. These methods generate the active chlorinating species in situ. A common approach involves the use of hydrochloric acid in the presence of an oxidizing agent such as sodium hypochlorite or hydrogen peroxide.[3][4] This approach offers a safer and more convenient alternative while still achieving good yields of the desired product.[3]

Photocatalytic Chlorination

A modern and highly selective method involves the use of photocatalysis. One patented method describes the use of bromine as a catalyst under blue LED light irradiation, followed by the introduction of chlorine gas.[5] This technique is reported to proceed under mild conditions and provides high purity this compound with excellent yields.[5] The proposed mechanism involves the generation of bromine radicals that facilitate a selective chlorination cascade.[5]

Quantitative Data Summary

The following table summarizes the quantitative data from various synthetic methods for the preparation of this compound from 2-aminopyridine.

MethodChlorinating AgentSolvent/MediumTemperature (°C)Reaction TimeYield (%)Purity (%)Reference
Direct ChlorinationChlorine Gas72.4% Sulfuric Acid-20 to 253.5 hours86.898.7[1]
Direct ChlorinationChlorine GasGlacial Acetic Acid / HCl10 to 1245 minutes69.496.4[1]
Oxidative ChlorinationSodium Hypochlorite / HClWater10 to 256 hours72Not Specified[3]
PhotocatalyticChlorine Gas / Bromine (cat.)AcetoneNot Specified3 hours90.099.6[5]
PhotocatalyticChlorine Gas / Bromine (cat.)AcetonitrileNot Specified2 hours99.499.4[5]
PhotocatalyticChlorine Gas / Bromine (cat.)DichloromethaneNot Specified4 hours95.699.6[5]

Experimental Protocols

Protocol for Direct Chlorination in Concentrated Sulfuric Acid

This protocol is based on a procedure described in a U.S. Patent.[1]

Materials:

  • 2-Aminopyridine

  • Concentrated Sulfuric Acid (96-98%)

  • Chlorine Gas

  • Sodium Hydroxide solution (for neutralization)

  • Ice

Procedure:

  • In a flask equipped with a stirrer, gas inlet tube, and a cooling bath, carefully add 18.8 g (0.20 mole) of 2-aminopyridine in portions to 100 ml of 96% sulfuric acid while maintaining the temperature at approximately 25°C with external cooling.

  • Cool the reaction mixture to -10°C.

  • Bubble chlorine gas (approximately 14.9 g, 0.21 mole) into the stirred reaction mixture over a period of one hour. The temperature of the reaction mixture may drop to -20°C.

  • After the addition of chlorine is complete, continue to stir the mixture for an additional 1.5 hours.

  • Pour the reaction mixture onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a 50% sodium hydroxide solution while keeping the temperature below 20°C.

  • The product, this compound, will precipitate as a solid.

  • Filter the solid, wash with cold water, and dry in a vacuum oven at 50°C.

Protocol for Oxidative Chlorination using Sodium Hypochlorite and Hydrochloric Acid

This protocol is adapted from a Chinese patent.[3]

Materials:

  • 2-Aminopyridine

  • Sodium Hypochlorite (NaClO) solution (e.g., 13%)

  • Concentrated Hydrochloric Acid (e.g., 36%)

  • Sodium Hydroxide (NaOH) solution

  • Dichloromethane (for extraction)

  • Deionized Water

Procedure:

  • In a 250 ml three-necked flask equipped with a stirrer and a dropping funnel, place 5.00 g (0.053 mol) of 2-aminopyridine and cool the flask in a water bath to 10°C.

  • Under continuous stirring, add 0.11 mol of a 13% NaClO solution.

  • Slowly add 0.25 mol of 36% hydrochloric acid dropwise.

  • Maintain the reaction at a constant temperature of 10°C for 2 hours.

  • Raise the temperature to 25°C and continue the reaction for an additional 4 hours.

  • Adjust the pH of the reaction solution to >8 with a NaOH solution to precipitate the product and unreacted starting material.

  • Filter the solid and wash with deionized water.

  • Extract the filtrate and washings with dichloromethane to recover any dissolved product.

  • The crude product can be further purified by recrystallization.

Mechanistic and Workflow Diagrams

The following diagrams illustrate the underlying chemical principles and experimental workflows discussed in this guide.

Electrophilic_Aromatic_Substitution General Mechanism of Electrophilic Aromatic Substitution cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_product Product Formation 2-Aminopyridine 2-Aminopyridine Sigma_Complex Sigma Complex (Arenium Ion) 2-Aminopyridine->Sigma_Complex Electrophilic Attack (at C5) Chlorinating_Agent Chlorinating Agent (e.g., Cl₂ in H₂SO₄) This compound This compound Sigma_Complex->this compound Deprotonation

Caption: General mechanism for the electrophilic chlorination of 2-aminopyridine.

Synthesis_Workflows Comparative Synthesis Workflows cluster_direct Direct Chlorination cluster_oxidative Oxidative Chlorination cluster_photocatalytic Photocatalytic Chlorination A1 2-Aminopyridine in Strong Acid (H₂SO₄) A2 Add Cl₂ gas (-20 to 25°C) A1->A2 A3 Neutralization & Isolation A2->A3 End Product A3->End B1 2-Aminopyridine in Aqueous Medium B2 Add NaClO & HCl (10 to 25°C) B1->B2 B3 pH Adjustment & Extraction B2->B3 B3->End C1 2-Aminopyridine & Bromine (cat.) in Organic Solvent C2 Irradiate with Blue LED & Add Cl₂ gas C1->C2 C3 Recrystallization C2->C3 C3->End Start Start Start->A1 Start->B1 Start->C1

Caption: Comparative workflows for the synthesis of this compound.

References

Spectroscopic Profile of 2-Amino-5-chloropyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the spectroscopic data for 2-Amino-5-chloropyridine (CAS No. 1072-98-6), a key intermediate in the synthesis of various pharmaceutical compounds.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Molecular Structure and Properties

This compound is a substituted pyridine with the chemical formula C₅H₅ClN₂ and a molecular weight of 128.56 g/mol .[2][4] Its structure consists of a pyridine ring with an amino group at the 2-position and a chlorine atom at the 5-position.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound, organized for clarity and easy reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR spectra of this compound provide characteristic signals corresponding to the different nuclei in the molecule. While specific chemical shifts and coupling constants can vary slightly depending on the solvent and concentration, representative data is presented below.[5][6]

Table 1: ¹H NMR Spectral Data of this compound

Chemical Shift (δ) ppmMultiplicityAssignment
~8.0DoubletH-6
~7.4Doublet of DoubletsH-4
~6.5DoubletH-3
~4.5Broad SingletNH₂

Table 2: ¹³C NMR Spectral Data of this compound [7]

Chemical Shift (δ) ppmAssignment
~158C-2
~147C-6
~137C-4
~120C-5
~108C-3
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for the amino group and the aromatic ring.[1][8][9]

Table 3: Key IR Absorption Bands of this compound [10]

Wavenumber (cm⁻¹)IntensityAssignment
3400-3250MediumN-H stretching (asymmetric and symmetric)
3100-3000WeakAromatic C-H stretching
1650-1580StrongN-H bending
1600-1450Medium-StrongC=C and C=N ring stretching
1335-1250StrongAromatic C-N stretching
850-750StrongC-H out-of-plane bending
~700MediumC-Cl stretching
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound results in a molecular ion and characteristic fragment ions. The mass spectrum is a valuable tool for confirming the molecular weight and gaining insights into the molecule's fragmentation pattern.[4][11]

Table 4: Mass Spectrometry Data of this compound

m/zRelative IntensityAssignment
128/130High[M]⁺ (Molecular ion) and its isotope peak
101Moderate[M - HCN]⁺
93Low[M - Cl]⁺
77Low[C₅H₅N]⁺
66Moderate[C₄H₄N]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[12][13] A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm).[12]

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are typically recorded on a 300 MHz or higher field NMR spectrometer.[5] For ¹H NMR, standard acquisition parameters include a spectral width of 10-15 ppm, a pulse width of 30-45 degrees, and a relaxation delay of 1-2 seconds. For ¹³C NMR, a wider spectral width (e.g., 200-220 ppm) is used with proton decoupling.[13]

Infrared (IR) Spectroscopy

Sample Preparation: For solid-state analysis, a small amount of this compound is finely ground with dry potassium bromide (KBr) and pressed into a thin pellet.[14][15] Alternatively, a Nujol mull can be prepared by grinding the sample with a drop of Nujol and placing the paste between two salt plates.[14] For attenuated total reflectance (ATR) FTIR, the solid sample is placed directly on the ATR crystal.[15]

Instrumentation and Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.[9] A background spectrum of the empty sample holder or pure KBr pellet is recorded first and automatically subtracted from the sample spectrum. The spectrum is typically scanned over the range of 4000-400 cm⁻¹.[8]

Mass Spectrometry (MS)

Sample Introduction and Ionization: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).[16] Electron Ionization (EI) is a common method where the sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[11]

Instrumentation and Data Acquisition: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).[11] The detector records the abundance of each ion, generating a mass spectrum.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound Sample NMR_Prep Dissolution in Deuterated Solvent Sample->NMR_Prep IR_Prep KBr Pellet or Nujol Mull Sample->IR_Prep MS_Prep Vaporization Sample->MS_Prep NMR NMR Spectrometer (¹H & ¹³C) NMR_Prep->NMR IR FTIR Spectrometer IR_Prep->IR MS Mass Spectrometer (EI) MS_Prep->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Absorption Bands IR->IR_Data MS_Data Mass Spectrum, Fragmentation Pattern MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

A flowchart illustrating the general workflow for spectroscopic analysis.

References

Physical properties of 2-Amino-5-chloropyridine (melting point, solubility)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of 2-Amino-5-chloropyridine, a crucial intermediate in the pharmaceutical and agrochemical industries. The data and protocols presented herein are intended to support research, development, and quality control activities.

Core Physical Properties

This compound is an off-white to light yellow crystalline solid.[1][2] Its physical characteristics, particularly its melting point and solubility, are critical parameters for its application in synthesis, formulation, and biological studies.

Data Summary

The following table summarizes the reported melting point and solubility data for this compound.

Physical PropertyValueNotes
Melting Point 129 - 141 °CA range is often reported, with specific values including 135-138°C and 136°C.[3][4][5][6][7]
Solubility in Water 1 g/L (at 20°C)Described as slightly to moderately soluble in water.[1][6]
Solubility in Organic Solvents More solubleGreater solubility is observed in organic solvents like ethanol and methanol.[1]
Log of Water Solubility (log10ws) -1.56 (mol/L)

Experimental Protocols

The following are detailed methodologies for the determination of the melting point and solubility of this compound, based on standard laboratory practices.

Melting Point Determination (Capillary Method)

The melting point of this compound can be accurately determined using the capillary tube method with a melting point apparatus.[5]

Apparatus and Materials:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • This compound, finely powdered

  • Thermometer (calibrated)

  • Mortar and pestle

Procedure:

  • Sample Preparation: A small amount of this compound is placed on a clean, dry surface and crushed into a fine powder using a mortar and pestle.

  • Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 1-2 mm.

  • Apparatus Setup: The packed capillary tube is placed into the sample holder of the melting point apparatus, alongside a calibrated thermometer.

  • Heating and Observation:

    • For an unknown sample, a rapid initial heating is performed to determine an approximate melting range.

    • For a precise measurement, a fresh sample is heated to a temperature about 10-15°C below the approximate melting point. The heating rate is then reduced to approximately 2°C per minute.

  • Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range.

Solubility Determination

The solubility of this compound can be determined in various solvents to establish a solubility profile.

Apparatus and Materials:

  • Analytical balance

  • Test tubes or small vials with closures

  • Graduated pipettes or burette

  • Stirring apparatus (e.g., magnetic stirrer and stir bars)

  • Constant temperature bath

  • Filtration apparatus (e.g., syringe filters)

  • Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC)

Procedure for Quantitative Solubility in Water:

  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of deionized water in a vial.

  • Equilibration: The vial is sealed and placed in a constant temperature bath (e.g., 20°C) and agitated using a magnetic stirrer. The mixture is stirred for a sufficient time (typically 24 hours or more) to ensure equilibrium is reached. The presence of undissolved solid should be visible.

  • Sample Collection and Filtration: The stirring is stopped, and the undissolved solid is allowed to settle. A known volume of the supernatant is carefully withdrawn using a pipette and immediately filtered through a syringe filter to remove any remaining solid particles.

  • Analysis: The concentration of this compound in the clear filtrate is determined using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC, against a standard curve.

  • Calculation: The solubility is calculated and expressed in grams per liter (g/L) or moles per liter (mol/L).

Procedure for Qualitative Solubility in Organic Solvents:

  • Initial Test: A small, measured amount of this compound (e.g., 25 mg) is placed in a test tube.

  • Solvent Addition: The solvent to be tested (e.g., ethanol, methanol) is added in small portions (e.g., 0.75 mL) with vigorous shaking after each addition.

  • Observation: The dissolution of the solid is observed. The compound's solubility is categorized as very soluble, soluble, or insoluble based on the amount of solvent required to dissolve the solid.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the determination of the physical properties of this compound.

G cluster_0 Physical Property Determination Workflow cluster_mp Melting Point Determination cluster_sol Solubility Determination start Start: Obtain This compound Sample mp_prep Sample Preparation: Grind to fine powder start->mp_prep sol_prep Sample Preparation: Weigh excess solid start->sol_prep mp_pack Pack Capillary Tube mp_prep->mp_pack mp_measure Measure Melting Range in Apparatus mp_pack->mp_measure mp_data Record Melting Point (e.g., 129-141 °C) mp_measure->mp_data sol_equilibrate Equilibrate in Solvent (e.g., Water at 20°C) sol_prep->sol_equilibrate sol_filter Filter Supernatant sol_equilibrate->sol_filter sol_analyze Analyze Concentration (e.g., HPLC, UV-Vis) sol_filter->sol_analyze sol_data Record Solubility (e.g., 1 g/L) sol_analyze->sol_data

Caption: Workflow for determining melting point and solubility.

References

A Technical Guide to the Safe Handling of 2-Amino-5-chloropyridine for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview for Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive safety and handling information for 2-Amino-5-chloropyridine (CAS No. 1072-98-6), a chemical intermediate widely used in the synthesis of pharmaceuticals and agrochemicals.[1] Due to its hazard profile, strict adherence to safety protocols is essential to minimize risks to laboratory personnel and the environment. This guide consolidates critical safety data, outlines emergency procedures, and details standardized experimental protocols relevant to its hazard assessment.

Hazard Identification and Classification

This compound is classified as harmful if swallowed and may cause skin and eye irritation.[1][2] While comprehensive toxicological properties have not been fully investigated, the available data necessitates careful handling.[3]

GHS Hazard Statements:

  • H302: Harmful if swallowed.[1][2][4]

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[2]

  • H332: Harmful if inhaled.[2]

Precautionary Statements: Users should wash hands and any exposed skin thoroughly after handling, avoid eating, drinking, or smoking in the work area, and wear appropriate personal protective equipment (PPE).[1][4][5] In case of ingestion, medical help should be sought immediately.[6]

Quantitative Safety Data

The following tables summarize the key quantitative data for this compound.

Table 1: Physical and Chemical Properties

PropertyValueSource(s)
CAS Number 1072-98-6[3][7][8]
Molecular Formula C₅H₅ClN₂[1][7]
Molecular Weight 128.56 g/mol [7]
Appearance Beige to beige-brown crystalline powder[8]
Melting Point 135-138 °C[8]
Boiling Point 127-128 °C at 11 mmHg[8]
Flash Point 160 °C (320 °F)[3]
Autoignition Temp. > 700 °C (> 1,292 °F)[3]

Table 2: Toxicological Data

ParameterValueSource(s)
Acute Toxicity (Oral) Category 4 (Harmful if swallowed)[1][2][6]
Acute Toxicity (Dermal) No data available. Assumed to be absorbed.[7]
Acute Toxicity (Inhalation) May cause respiratory tract irritation.[3]
Skin Corrosion/Irritation Category 2 (Causes skin irritation)[1]
Eye Damage/Irritation May cause eye irritation.[3]
Carcinogenicity Not listed by ACGIH, IARC, NTP, or CA Prop 65.[3]
Germ Cell Mutagenicity No data available.[7]
LD50/LC50 Not available.[3]

Table 3: Fire and Explosion Hazard Data

ParameterValueSource(s)
Flammability Combustible. Requires considerable preheating before ignition can occur.[3][7]
Explosion Hazard Forms explosive mixtures with air on intense heating.[7]
Suitable Extinguishing Media Dry chemical, carbon dioxide (CO₂), alcohol-resistant foam.[1][6]
Unsuitable Extinguishing Media Do not scatter spilled material with high-pressure water streams.[4]
Hazardous Combustion Products Carbon oxides, Nitrogen oxides (NOx), Hydrogen chloride gas.[3][7]

Table 4: Exposure Controls and Personal Protection

Control ParameterRecommendationSource(s)
Engineering Controls Use only in a well-ventilated area, preferably a certified chemical fume hood.[3][6][9]
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles (conforming to EN166 or OSHA 29 CFR 1910.133).[3][6]
Skin Protection Wear appropriate protective gloves (e.g., nitrile or neoprene) and a lab coat.[3][9]
Respiratory Protection A NIOSH or EN 149 approved respirator is necessary if exposure limits are exceeded or dust is generated.[3][6]
Workplace Facilities An eyewash station and safety shower should be readily available.[3]

Safe Handling and Storage Workflow

Proper workflow management is critical for minimizing exposure and ensuring safety. The following diagram illustrates a logical sequence for handling this compound in a research environment.

Safe_Handling_Workflow cluster_prep Preparation & Assessment cluster_handling Handling & Use cluster_post Post-Use & Disposal cluster_emergency Emergency Response RiskAssessment 1. Risk Assessment (Review SDS) PPE_Selection 2. PPE Selection (Gloves, Goggles, Lab Coat) RiskAssessment->PPE_Selection WorkArea_Prep 3. Work Area Preparation (Fume Hood Check) PPE_Selection->WorkArea_Prep Receiving 4. Receiving & Inspection Storage 5. Secure Storage (Cool, Dry, Ventilated) Receiving->Storage Weighing 6. Weighing & Dispensing (In Fume Hood) Storage->Weighing Spill_Control Spill Management (Absorb, Collect, Ventilate) Storage->Spill_Control Reaction 7. Use in Reaction (Closed System if Possible) Weighing->Reaction First_Aid First Aid (Flush Skin/Eyes, Fresh Air) Weighing->First_Aid Decontamination 8. Decontamination (Glassware & Surfaces) Reaction->Decontamination Waste_Collection 9. Waste Collection (Labeled, Sealed Container) Decontamination->Waste_Collection Disposal 10. Disposal (Follow Institutional Protocols) Waste_Collection->Disposal

Caption: Logical workflow for the safe handling of this compound.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an exposure or spill.

  • Inhalation: Remove the individual from the exposure area to fresh air immediately.[3] If breathing is difficult, administer oxygen.[3] If not breathing, give artificial respiration and seek immediate medical aid.[3]

  • Skin Contact: Immediately remove all contaminated clothing.[7] Flush the affected skin with plenty of water for at least 15 minutes.[3] If skin irritation occurs, get medical advice.[1]

  • Eye Contact: Flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids occasionally.[3] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting.[3] If the person is conscious and alert, rinse their mouth with water and have them drink two to four cupfuls of water or milk.[3] Call a poison center or doctor immediately.[1][4]

  • Spills: For small spills, clean them up immediately, observing all precautions listed in the personal protection section.[3] Sweep up the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[3] Ensure the area is well-ventilated.[3] For larger spills, evacuate the area and consult an expert.[7]

Experimental Protocols

Safety data sheets and supplier documentation typically report the results of safety-related experiments (e.g., flash point) but do not provide the detailed methodologies used. For the benefit of researchers, this section outlines the principles of a standard protocol that would be used to determine a key safety parameter.

Representative Protocol: Flash Point Determination by Pensky-Martens Closed Cup Tester (ASTM D93)

This method is used to determine the flash point of petroleum products and other liquids in the temperature range of 40 to 370°C.[3][6][7] The flash point of 160°C for this compound would be determined using such a method.

Objective: To find the lowest temperature at which the application of an ignition source causes the vapors of a sample to ignite under specified conditions.[8]

Apparatus:

  • Pensky-Martens Closed Cup Tester (manual or automated), consisting of a brass test cup, cover, stirring device, and heating source.[4][7][8]

  • Temperature measuring device.

  • Ignition source (e.g., gas flame or electric igniter).[8]

Methodology (Procedure A - for distillate fuels and other homogeneous liquids):

  • Sample Preparation: Fill the clean, dry test cup with the this compound sample up to the designated filling mark.[8] Ensure no sample is on the outside of the apparatus.

  • Apparatus Assembly: Place the lid on the cup and ensure it fits correctly. Insert the thermometer or temperature probe to the correct depth.[8]

  • Heating and Stirring: Begin heating the sample at a controlled rate (5 to 6°C per minute).[7] Simultaneously, start the stirrer at a rate of 90 to 120 rpm.[7]

  • Ignition Test: When the sample temperature is approximately 23°C below the expected flash point (160°C), begin applying the ignition source.[7] The flame is dipped into the vapor space of the cup for a specified duration at regular temperature intervals (e.g., every 1-2°C increase).[7]

  • Flash Point Detection: The flash point is the lowest temperature, corrected for barometric pressure, at which the application of the ignition source causes a distinct flash inside the cup.[8]

  • Recording: Record the observed flash point temperature.

Note: This is a generalized protocol. Specific parameters must be followed precisely as described in the official ASTM D93 standard.[3][4]

References

The Discovery and Synthesis of 2-Amino-5-chloropyridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-chloropyridine is a pivotal chemical intermediate, finding extensive application in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its structure, featuring a pyridine ring substituted with both an amino and a chloro group, provides a versatile scaffold for the development of more complex molecules. This technical guide delves into the history of its discovery, outlines the evolution of its synthesis, provides detailed experimental protocols for key preparative methods, and presents its core physicochemical properties.

Physicochemical Properties of this compound

This compound is a beige to light brown crystalline solid at room temperature.[3][4] It is slightly soluble in water but shows greater solubility in organic solvents.[3] A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueReference(s)
Molecular Formula C₅H₅ClN₂[3]
Molecular Weight 128.56 g/mol [3]
CAS Number 1072-98-6[3]
Melting Point 135-138 °C[1][4]
Boiling Point 127-128 °C at 11 mmHg[4]
Appearance Beige to light brown crystalline powder[3][4]
Solubility Slightly soluble in water[3]
¹H NMR (DMSO-d₆) A characteristic signal appears as a singlet at 3.712 ppm for the amino protons.[5]
IR Spectrum Conforms to standard spectra.
Mass Spectrum Conforms to standard spectra.

Historical Development of Synthetic Routes

The synthesis of this compound has evolved significantly since its first reported preparation, with advancements focusing on improving yield, selectivity, and safety.

Early Preparations and their Limitations

The first documented synthesis of this compound was by Tschischibabin in 1928, who achieved this by chlorinating 2-aminopyridine in an alcoholic solution.[6] This early method, however, was plagued by low yields and the formation of undesired byproducts.

Subsequent work by English et al. in 1946 and Van Zweiten et al. in 1961 involved the chlorination of 2-aminopyridine in 20% aqueous sulfuric acid at 25°C.[6] While this represented an attempt to control the reaction, the yield of the desired monochloro product remained moderate at 54%, with significant amounts of the over-chlorinated byproduct, 2-amino-3,5-dichloropyridine, being formed.[6]

Advancements in Selective Chlorination

A significant breakthrough came with the discovery that conducting the chlorination of 2-aminopyridine in a strongly acidic medium could dramatically improve the selectivity for the desired 5-chloro isomer.[6] This is attributed to the protonation of the 2-aminopyridine, which deactivates the 3-position towards electrophilic attack, thereby favoring chlorination at the 5-position.

More recent developments have focused on avoiding the direct use of hazardous chlorine gas by employing alternative chlorinating agents. Oxidative chlorination using a combination of hydrochloric acid and an oxidizing agent like sodium hypochlorite has emerged as a safer and more environmentally friendly approach.[5] Other methods utilize N-chlorosuccinimide or N-fluoro-N-chlorobenzenesulfonamide as the chlorinating agent, often achieving high yields under mild conditions.[7]

Comparative Summary of Synthetic Methods

The following table provides a comparative overview of the key methods developed for the synthesis of this compound.

MethodChlorinating AgentSolvent/MediumKey ConditionsReported YieldReference(s)
Tschischibabin (1928) Chlorine GasAlcoholic SolutionNot specifiedLow[6]
English et al. (1946) / Van Zweiten et al. (1961) Chlorine Gas20% Aqueous H₂SO₄25°C54%[6]
Direct Chlorination (Improved) Chlorine Gas72.4% Aqueous H₂SO₄-20°C to 25°C86.8%[6]
Direct Chlorination (Improved) Chlorine GasGlacial Acetic Acid / HCl10-12°C69.4%[6]
Oxidative Chlorination Sodium Hypochlorite / HClWater10°C then 25°Cup to 72%
N-Fluoro-N-chlorobenzenesulfonamide N-Fluoro-N-chlorobenzenesulfonamideOrganic Solvent0-40°Cup to 99%[7]

Detailed Experimental Protocols

The following are detailed experimental protocols for key synthetic methods, providing practical guidance for laboratory preparation.

Method 1: Direct Chlorination in a Strongly Acidic Medium (Sulfuric Acid)

This protocol is adapted from an improved direct chlorination method that maximizes the yield of this compound while minimizing the formation of dichlorinated byproducts.[6]

Materials:

  • 2-Aminopyridine (18.8 g, 0.20 mole)

  • 72.4% by weight aqueous sulfuric acid (100 ml)

  • Liquid chlorine (17.2 ml, 28.4 g, 0.40 mole)

  • 50% aqueous sodium hydroxide

  • Ice

  • Standard laboratory glassware for reactions at sub-zero temperatures, including a dry-ice condenser.

Procedure:

  • In a flask equipped for external cooling, add 100 ml of 72.4% aqueous sulfuric acid.

  • With external cooling to maintain the temperature at approximately 25°C, add 18.8 g of 2-aminopyridine in 3-4 g portions.

  • Condense 17.2 ml of chlorine gas into a dry-ice condenser to obtain liquid chlorine.

  • Introduce the gaseous chlorine obtained from the evaporation of the liquid chlorine beneath the surface of the reaction mixture over a two-hour period. The temperature of the reaction mixture will slowly drop to -20°C.

  • After the chlorine addition is complete, stir the solution for an additional 1.5 hours with chlorine reflux.

  • Pour the reaction mixture over ice and make it basic (pH > 7) with 50% aqueous sodium hydroxide to precipitate the product.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry in vacuo.

Expected Yield: Approximately 22.3 g (86.8%) of this compound with a purity of around 98.7%.[6]

Method 2: Oxidative Chlorination using Sodium Hypochlorite and Hydrochloric Acid

This method provides a safer alternative to using chlorine gas directly.

Materials:

  • 2-Aminopyridine (5.00 g, 0.053 mol)

  • 13% Sodium Hypochlorite (NaClO) solution (0.11 mol)

  • 36% Hydrochloric Acid (HCl) (0.25 mol)

  • Dichloroethane

  • Sodium hydroxide solution for pH adjustment

  • Ice-water bath

  • A 250 ml three-necked flask and standard laboratory glassware.

Procedure:

  • Add 5.00 g of 2-aminopyridine to a 250 ml three-necked flask and place it in a water bath at 10°C.

  • Under continuous stirring, add 0.11 mol of 13% NaClO solution.

  • Slowly add 0.25 mol of 36% hydrochloric acid dropwise.

  • Maintain the reaction at a constant temperature of 10°C for 2 hours.

  • Raise the temperature to 25°C and continue the reaction for an additional 4 hours.

  • Terminate the reaction by cooling the flask in an ice-water bath to 10°C.

  • Adjust the pH of the reaction mixture with a sodium hydroxide solution and extract the product with dichloroethane.

  • Isolate the this compound from the organic extract.

Expected Yield: Up to 72%.

Visualizing Synthetic Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic protocols described above.

direct_chlorination cluster_reactants Reactants cluster_process Process cluster_product Product 2-Aminopyridine 2-Aminopyridine Dissolution Dissolve 2-Aminopyridine in Sulfuric Acid at 25°C 2-Aminopyridine->Dissolution Chlorine Gas Chlorine Gas Chlorination Bubble Chlorine Gas (-20°C to 25°C) Chlorine Gas->Chlorination Sulfuric Acid Sulfuric Acid Sulfuric Acid->Dissolution Dissolution->Chlorination Workup Quench with Ice, Neutralize with NaOH Chlorination->Workup Isolation Filter and Dry Workup->Isolation This compound This compound Isolation->this compound

Direct Chlorination Workflow

oxidative_chlorination cluster_reactants Reactants cluster_process Process cluster_product Product 2-Aminopyridine 2-Aminopyridine Mixing Mix 2-Aminopyridine and NaClO at 10°C 2-Aminopyridine->Mixing Sodium Hypochlorite Sodium Hypochlorite Sodium Hypochlorite->Mixing Hydrochloric Acid Hydrochloric Acid Reaction_Step1 Add HCl dropwise (2h at 10°C) Hydrochloric Acid->Reaction_Step1 Mixing->Reaction_Step1 Reaction_Step2 Warm to 25°C (4h) Reaction_Step1->Reaction_Step2 Workup pH Adjustment, Extract with Dichloroethane Reaction_Step2->Workup Isolation Isolate from Extract Workup->Isolation This compound This compound Isolation->this compound

Oxidative Chlorination Workflow

References

An In-depth Technical Guide to the Reactivity of the Amino Group in 2-Amino-5-chloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-chloropyridine is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug development. Its utility stems from the presence of three key reactive sites: the amino group, the pyridine ring nitrogen, and the chloro-substituted carbon. The reactivity of the exocyclic amino group, in particular, is nuanced by the electronic interplay of the electron-withdrawing pyridine ring and the chloro substituent. This guide provides a comprehensive technical overview of the reactivity of the amino group in this compound, offering insights into its basicity, nucleophilicity, and participation in a range of important chemical transformations. This document is intended to serve as a valuable resource for researchers and scientists engaged in the synthesis and functionalization of pyridine-containing scaffolds.

Electronic Properties and Reactivity Overview

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This electronic characteristic deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution, particularly at the 2- and 4-positions. The amino group at the 2-position is an electron-donating group, which can partially counteract the electron-withdrawing nature of the pyridine ring. The chlorine atom at the 5-position is an electron-withdrawing group, further influencing the electron density distribution within the molecule.

The amino group in this compound can act as a nucleophile, participating in reactions with various electrophiles. Its nucleophilicity is modulated by the electronic effects of the pyridine ring and the chloro substituent. The lone pair of electrons on the amino nitrogen can be involved in resonance with the pyridine ring, which can affect its availability for reaction.

Quantitative Data on Amino Group Reactivity

A precise understanding of the reactivity of the amino group is crucial for predicting reaction outcomes and optimizing conditions. Key quantitative parameters include its basicity (pKa) and nucleophilicity.

Similarly, a specific Mayr nucleophilicity parameter (N) for this compound has not been found in the surveyed literature. However, the nucleophilicity is expected to be lower than that of 2-aminopyridine due to the electron-withdrawing effect of the chlorine atom.

Key Reactions of the Amino Group

The amino group of this compound undergoes a variety of chemical transformations, making it a versatile handle for molecular diversification.

Acylation

The amino group readily undergoes acylation with acylating agents such as acid chlorides and anhydrides to form the corresponding amides. This reaction is fundamental in the synthesis of many pharmaceutical compounds, including the non-benzodiazepine hypnotic agent, zopiclone.

Table 1: Representative Acylation Reactions of this compound

Acylating AgentProductReaction ConditionsYield (%)
Acetic AnhydrideN-(5-chloropyridin-2-yl)acetamideNeat or in a solvent like acetic acid, heatHigh
Benzoyl ChlorideN-(5-chloropyridin-2-yl)benzamideBase (e.g., pyridine, triethylamine), solvent (e.g., DCM)Good
  • Materials: this compound, Acetic Anhydride.

  • Procedure: A mixture of this compound and an excess of acetic anhydride is heated under reflux. The reaction progress is monitored by TLC. Upon completion, the excess acetic anhydride is removed under reduced pressure, and the residue is purified by recrystallization to afford N-(5-chloropyridin-2-yl)acetamide.

Acylation_Workflow start Start reactants Mix this compound and Acetic Anhydride start->reactants heat Heat under Reflux reactants->heat monitor Monitor by TLC heat->monitor workup Remove Excess Reagent monitor->workup Reaction Complete purify Recrystallize workup->purify product N-(5-chloropyridin-2-yl)acetamide purify->product

Caption: Experimental workflow for the acylation of this compound.

Alkylation

The amino group can be alkylated using various alkylating agents, such as alkyl halides. Mono- or di-alkylation can occur depending on the reaction conditions and the stoichiometry of the reagents. This reaction provides a means to introduce alkyl substituents, which can significantly modulate the biological activity of the molecule.

  • Materials: this compound, Alkyl halide (e.g., methyl iodide), Base (e.g., K₂CO₃, NaH), Anhydrous solvent (e.g., DMF, acetonitrile).

  • Procedure: To a solution of this compound in an anhydrous solvent, a base is added, followed by the dropwise addition of the alkyl halide. The reaction mixture is stirred at an appropriate temperature and monitored by TLC. After completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is then dried and concentrated, and the crude product is purified by chromatography.

Sulfonylation

Reaction of the amino group with sulfonyl chlorides in the presence of a base yields the corresponding sulfonamides. The sulfonamide functional group is a key pharmacophore in many drugs, and this reaction is therefore of great importance in medicinal chemistry.

  • Materials: this compound, Sulfonyl chloride (e.g., tosyl chloride), Base (e.g., pyridine, triethylamine), Anhydrous solvent (e.g., DCM, THF).

  • Procedure: To a cooled solution of this compound and a base in an anhydrous solvent, the sulfonyl chloride is added portion-wise. The reaction mixture is stirred at low temperature and then allowed to warm to room temperature. The reaction is monitored by TLC. Upon completion, the reaction is worked up by washing with aqueous acid and brine. The organic layer is dried, concentrated, and the product is purified by recrystallization or chromatography.

Reaction_Pathways cluster_reactions Reactions of the Amino Group start This compound acylation Acylation (RCOCl, (RCO)2O) start->acylation alkylation Alkylation (R-X, Base) start->alkylation sulfonylation Sulfonylation (RSO2Cl, Base) start->sulfonylation amide N-(5-chloropyridin-2-yl)amide acylation->amide alkylamine N-Alkyl-5-chloropyridin-2-amine alkylation->alkylamine sulfonamide N-(5-chloropyridin-2-yl)sulfonamide sulfonylation->sulfonamide Coupling_Reactions cluster_suzuki Suzuki Coupling cluster_sonogashira Sonogashira Coupling start This compound suzuki_reagents Ar-B(OH)2 Pd Catalyst, Base start->suzuki_reagents sonogashira_reagents R-C≡CH Pd Catalyst, Cu(I), Base start->sonogashira_reagents suzuki_product 5-Aryl-2-aminopyridine suzuki_reagents->suzuki_product sonogashira_product 5-Alkynyl-2-aminopyridine sonogashira_reagents->sonogashira_product

Unveiling the Electronic Landscape of 2-Amino-5-chloropyridine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the electronic properties, spectroscopic signatures, and pharmaceutical relevance of the 2-Amino-5-chloropyridine ring, tailored for researchers, scientists, and drug development professionals.

The pyridine ring and its derivatives are fundamental scaffolds in medicinal chemistry and materials science. Among these, this compound (2A5CP) stands out as a crucial intermediate in the synthesis of numerous pharmaceuticals and agrochemicals.[1][2] Its electronic properties, dictated by the interplay of the electron-donating amino group and the electron-withdrawing chloro substituent on the aromatic pyridine core, are pivotal to its reactivity and biological activity. This technical guide provides a comprehensive overview of the electronic characteristics of the this compound ring, supported by experimental data and theoretical calculations.

Molecular Structure and Geometry

The foundational aspect of understanding the electronic properties of this compound lies in its molecular geometry. Quantum chemical computations, particularly Density Functional Theory (DFT), have been instrumental in elucidating the optimized structure of the molecule. These studies reveal a non-linear structure with a C₁ symmetry point group.[3] The precise bond lengths and angles are critical in determining the molecule's conformational flexibility and interaction with biological targets.

ParameterBond Length (Å)Bond Angle (°)
C-Cl1.7404
C-N (amine)1.3602
N-H...N (hydrogen bond)3.031
C-C (ring)1.385 - 1.406
C-N (ring)~1.34
C-C-C (ring)118 - 120
C-N-C (ring)~117

Table 1: Selected experimental and theoretical geometric parameters for this compound. Data compiled from crystallographic and computational studies.[4][5]

Spectroscopic Characterization

Spectroscopic techniques provide a window into the vibrational and electronic transitions within the this compound molecule, offering empirical data that complements theoretical predictions.

Vibrational Spectroscopy (FT-IR and FT-Raman)

Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopies are powerful tools for identifying the functional groups and vibrational modes of 2A5CP. The experimental spectra have been recorded in the regions of 4000–400 cm⁻¹ for FT-IR and 3500–100 cm⁻¹ for FT-Raman.[6][7][8] These experimental findings are in good agreement with theoretical vibrational frequencies calculated using ab initio and DFT methods.[6][7]

Vibrational ModeExperimental FT-IR (cm⁻¹)Experimental FT-Raman (cm⁻¹)Theoretical (Scaled DFT) (cm⁻¹)
N-H Stretching (asymmetric)~3484~3500
N-H Stretching (symmetric)~3350~3370
C-H Stretching (ring)3000 - 31003000 - 31003050 - 3150
C=C/C=N Stretching (ring)1600 - 16501600 - 16501610 - 1640
N-H Bending~1553~1560
C-Cl Stretching~742~750

Table 2: Prominent vibrational frequencies of this compound.[6][9]

UV-Visible Spectroscopy

UV-Visible absorption spectroscopy reveals the electronic transitions within the molecule. For this compound, the UV-Vis spectrum, typically recorded in the 200-800 nm range, shows a characteristic absorption pattern. The optical energy band gap, a crucial parameter for understanding the material's reactivity and conductivity, has been determined from these spectra. Experimental studies on 2A5CP and its derivatives have reported optical bandgap values around 3.54-3.566 eV.[10][11] The cutoff wavelength (λ_cutoff) for a derivative, 2-amino-5-chloropyridinium-trifluoroacetate, is noted at 345 nm, indicating good transparency in the visible and near-infrared regions.[12]

ParameterValue
UV Cutoff Wavelength (λ_cutoff)~348 nm
Optical Energy Band Gap (Eg)3.566 eV

Table 3: UV-Visible spectroscopic data for this compound and its derivatives.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of this compound by providing information about the chemical environment of the hydrogen and carbon atoms. The chemical shifts are influenced by the electronic effects of the amino and chloro substituents on the pyridine ring.[12]

NucleusChemical Shift (ppm)Multiplicity
H (ring)6.5 - 8.0d, dd
H (amine)~5.0br s
C (ring)110 - 150

Table 4: Typical ¹H and ¹³C NMR chemical shift ranges for this compound.[12][13][14]

Theoretical Electronic Properties

Computational chemistry provides deep insights into the electronic structure of this compound.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the chemical reactivity and electronic transitions of a molecule. The energy difference between these orbitals, the HOMO-LUMO gap, is a measure of the molecule's excitability and chemical stability. A smaller gap suggests higher reactivity and conductivity, facilitating efficient electron transfer.[3] Theoretical calculations using DFT (B3LYP method with 6-311++g(2d,2p) basis set) have determined the HOMO-LUMO gap of 2A5CP to be approximately 4.921 eV.[3] This relatively small gap makes the material highly reactive.[3]

ParameterCalculated Value (eV)
HOMO Energy-6.2 to -6.5
LUMO Energy-1.3 to -1.6
HOMO-LUMO Energy Gap4.921

Table 5: Calculated frontier molecular orbital energies and HOMO-LUMO gap for this compound.[3][8]

Mulliken Population Analysis

Mulliken population analysis is a method for estimating the partial atomic charges within a molecule, providing insights into the charge distribution and electrostatic potential. This analysis for this compound indicates the influence of the amino and chloro substituents on the electron density of the pyridine ring.

AtomMulliken Charge (e)
N (ring)-0.6 to -0.7
C2 (C-NH₂)+0.2 to +0.3
C5 (C-Cl)+0.1 to +0.2
Cl-0.1 to -0.2
N (amine)-0.8 to -0.9

Table 6: Calculated Mulliken atomic charges for selected atoms in this compound.[3]

Applications in Drug Development

This compound is a vital building block in the synthesis of various pharmaceutical agents.[2][15] A notable example is its use in the production of Zopiclone, a non-benzodiazepine hypnotic agent for treating insomnia.[16] The electronic properties of the 2A5CP moiety are crucial for the binding of Zopiclone to its target, the GABA-A receptor.

Zopiclone's Mechanism of Action on the GABA-A Receptor

Zopiclone exerts its hypnotic effects by modulating the activity of the gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the brain.[6] It binds to the benzodiazepine recognition site on the α-subunit of the GABA-A receptor, a ligand-gated ion channel.[6][7] This binding enhances the affinity of GABA for its receptor, leading to an increased influx of chloride ions into the neuron.[6][8] The resulting hyperpolarization of the neuronal membrane makes it less likely to fire an action potential, producing a calming effect and inducing sleep.[6][8]

G Zopiclone Signaling Pathway at the GABA-A Receptor cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA GABA GABA_vesicle->GABA Release GABA_cleft GABA GABA_A_Receptor GABA-A Receptor (α, β, γ subunits) GABA_cleft->GABA_A_Receptor Binds Chloride_Channel Chloride (Cl⁻) Channel GABA_A_Receptor->Chloride_Channel Opens Zopiclone Zopiclone Zopiclone->GABA_A_Receptor Binds to α-subunit Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Hyperpolarization Cl⁻ Influx Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition Sedation Sedation / Hypnosis Inhibition->Sedation

Zopiclone's allosteric modulation of the GABA-A receptor.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. The following sections outline the typical experimental protocols for the characterization of this compound.

Synthesis of this compound

One common synthetic route to this compound involves the chlorination of 2-aminopyridine.

G Synthesis Workflow for this compound Start Start: 2-Aminopyridine Reaction Reaction Vessel (Strongly Acidic Medium, e.g., HCl) Start->Reaction Stirring Stirring at Controlled Temperature Reaction->Stirring Chlorination Chlorinating Agent (e.g., Cl₂ or NCS) Chlorination->Reaction Quenching Quenching with Ice & Basification Stirring->Quenching Extraction Extraction with Organic Solvent (e.g., Dichloroethane) Quenching->Extraction Drying Drying over Anhydrous Na₂SO₄ Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Purification (e.g., Recrystallization) Evaporation->Purification Product End: this compound Purification->Product

General workflow for the synthesis of this compound.
FT-IR Spectroscopy

  • Instrument: A Fourier Transform Infrared Spectrometer (e.g., PerkinElmer, Bruker).

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of this compound with approximately 200 mg of spectroscopic grade, dry potassium bromide (KBr) in an agate mortar.

    • Transfer the mixture to a pellet die.

    • Apply pressure (typically 8-10 tons) under vacuum to form a transparent pellet.

  • Data Acquisition:

    • Record a background spectrum of a pure KBr pellet.

    • Place the sample pellet in the spectrometer's sample holder.

    • Record the sample spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.

FT-Raman Spectroscopy
  • Instrument: A Fourier Transform Raman Spectrometer (e.g., Bruker MultiRAM) equipped with a laser source (e.g., Nd:YAG laser at 1064 nm).

  • Sample Preparation: The solid sample is placed directly in a sample holder.

  • Data Acquisition:

    • The laser is focused on the sample.

    • The Raman scattered light is collected and analyzed.

    • Spectra are typically recorded in the range of 3500-100 cm⁻¹.

UV-Visible Spectroscopy
  • Instrument: A UV-Visible Spectrophotometer (e.g., Shimadzu, Agilent).

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., ethanol).

    • Use a quartz cuvette with a 1 cm path length.

  • Data Acquisition:

    • Record a baseline spectrum of the solvent.

    • Record the absorption spectrum of the sample solution, typically from 200 to 800 nm.

NMR Spectroscopy
  • Instrument: A Nuclear Magnetic Resonance Spectrometer (e.g., Bruker, Varian) operating at a specific frequency (e.g., 300, 400, or 500 MHz for ¹H).

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS).

  • Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra.

    • Process the data (Fourier transform, phase correction, and baseline correction).

Conclusion

The electronic properties of the this compound ring are a result of the intricate balance between the electron-donating amino group and the electron-withdrawing chlorine atom on the pyridine framework. This unique electronic landscape governs its reactivity, spectroscopic behavior, and ultimately its utility as a key building block in the development of pharmaceuticals like Zopiclone. A thorough understanding of these properties, gained through a combination of experimental techniques and theoretical modeling, is paramount for the rational design of new and improved molecules for a wide range of applications.

References

2-Amino-5-chloropyridine: A Comprehensive Technical Guide for Chemical Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Applications and Methodologies of a Versatile Pyridine Building Block.

Introduction

2-Amino-5-chloropyridine is a halogenated aromatic amine that has emerged as a critical building block in the fields of medicinal chemistry, agrochemicals, and materials science.[1][2] Its pyridine core, substituted with both an amino and a chloro group, provides two reactive sites that can be selectively functionalized to construct a diverse array of complex molecules.[3] The presence of the chlorine atom facilitates palladium-catalyzed cross-coupling reactions, while the amino group can be readily acylated, alkylated, or used to form heterocyclic rings.[4]

This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis methods, key reactions, and applications, with a particular focus on its role in the development of pharmaceuticals. Detailed experimental protocols and visual diagrams of reaction workflows and biological pathways are included to serve as a practical resource for laboratory professionals.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. It typically appears as a beige to beige-brown crystalline powder.[5]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
CAS Number 1072-98-6[5]
Molecular Formula C₅H₅ClN₂[5]
Molecular Weight 128.56 g/mol [5]
Melting Point 135-138 °C[4]
Boiling Point 127-128 °C at 11 mmHg[4]
Appearance Beige crystalline solid[5]
Solubility Moderately soluble in water; soluble in ethanol, methanol[2]
pKa Data available in IUPAC Digitized pKa Dataset[5]
logP 1.317 (Crippen Method)[6]

Table 2: Spectroscopic Data for this compound

Spectrum TypeKey Data / ReferenceSource(s)
¹H NMR Data available from NMRShiftDB and ChemicalBook[5][7]
¹³C NMR Data available from ChemicalBook[7]
Mass Spectrometry GC-MS data available in NIST Mass Spectrometry Data Center[5]
IR Spectroscopy FTIR (Mull) and Gas Phase spectra available[5][8]
Raman Spectroscopy FT-Raman data available[5]

Synthesis of this compound

Several synthetic routes to this compound have been established, primarily starting from either 2-aminopyridine or 5-chloro-2-nitropyridine. The choice of method often depends on the desired scale, purity requirements, and available starting materials.

Table 3: Summary of Synthetic Methods for this compound

Starting MaterialMethodReagentsYieldSource(s)
5-chloro-2-nitropyridineElectrochemical HydrogenationEthanol, 10% H₂SO₄, Ni cathode, Cu anode82-84%[2][4]
2-aminopyridineDirect Chlorination (Acidic)Cl₂ gas, 72.4% H₂SO₄86.8%[9]
2-aminopyridineOxidative ChlorinationSodium hypochlorite (NaClO), HCl~72%[10]
2-aminopyridineMulti-step SynthesisNitration, acylation, reduction, chlorination, hydrolysisN/A[11]
Experimental Protocols for Synthesis

Protocol 1: Electrochemical Hydrogenation of 5-chloro-2-nitropyridine [2] This method offers a high-yield synthesis under controlled electrochemical conditions.

  • Cell Setup : Prepare an undivided electrochemical cell equipped with a nickel cathode and a copper anode.

  • Electrolyte Preparation : Dissolve 5-chloro-2-nitropyridine (5.0 g) in a mixture of ethanol (50 mL) and 10% sulfuric acid (15 mL).

  • Electrolysis : Apply a constant current density of 100 A/m² to the cell. The reaction is carried out under a nitrogen atmosphere with magnetic stirring. Allow 2 Faradays of charge to pass.

  • Work-up : Upon completion, dilute the electrolyte solution with water.

  • Extraction : Extract the product into diethyl ether. Wash the organic layer with water and dry over anhydrous magnesium sulfate.

  • Isolation : Evaporate the solvent to yield this compound (4.1 g, 82% isolated yield).

Protocol 2: Oxidative Chlorination of 2-aminopyridine [10] This procedure uses readily available and inexpensive reagents, avoiding the direct handling of chlorine gas.

  • Reaction Setup : In a 250 mL three-necked flask, add 2-aminopyridine (5.00 g, 0.053 mol) and place it in a 10 °C water bath.

  • Reagent Addition : Under continuous stirring, add 13% sodium hypochlorite (NaClO) solution (0.11 mol). Subsequently, slowly add 36% hydrochloric acid (0.25 mol) dropwise.

  • Reaction : Maintain the reaction at a constant temperature of 10 °C for 2 hours, then warm to 25 °C and continue stirring for an additional 4 hours.

  • Quenching and Neutralization : Cool the reaction to 10 °C with an ice bath. Adjust the pH of the reaction solution to >8 with a 5 mol/L NaOH solution.

  • Extraction and Isolation : Filter the resulting solid precipitate. Extract the filtrate with dichloroethane. Combine the solid precipitate and the dichloroethane extract, dissolve in 10% dilute HCl, and filter. Adjust the filtrate to pH = 4 with 5 mol/L NaOH solution and extract with dichloroethane.

  • Purification : Isolate the product from the dichloroethane layer. The reported molar yield is approximately 72%.

Reactions of this compound as a Building Block

The dual functionality of this compound makes it a versatile substrate for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions and the synthesis of complex heterocyclic systems.

Palladium-Catalyzed Cross-Coupling Reactions

The chlorine atom at the C5 position is amenable to substitution via Suzuki-Miyaura and Buchwald-Hartwig amination reactions, enabling the formation of C-C and C-N bonds, respectively. These reactions are cornerstones of modern medicinal chemistry for constructing libraries of potential drug candidates.

Diagram 1: Key Cross-Coupling Reactions

G A This compound B Aryl/Vinyl Boronic Acid (R-B(OH)₂) C Pd Catalyst Base A->C E Amine (R₂NH) F Pd Catalyst Base, Ligand A->F B->C D 2-Amino-5-(aryl/vinyl)pyridine C->D E->F G N⁵-Substituted-pyridine-2,5-diamine F->G

Caption: Common palladium-catalyzed reactions of this compound.

Experimental Protocols for Key Reactions

Protocol 3: General Procedure for Suzuki-Miyaura Coupling (Adapted from protocols for similar chloropyridines)[12][13]

  • Reaction Setup : To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and a base such as potassium phosphate (2.0 mmol, 2.0 equiv.).

  • Catalyst Preparation : In a separate vial, prepare the catalyst premix by dissolving a palladium source (e.g., Pd(OAc)₂, 2 mol%) and a suitable phosphine ligand (e.g., SPhos, 4 mol%) in an anhydrous solvent like 1,4-dioxane.

  • Reaction : Add the main solvent (e.g., 8 mL of 1,4-dioxane and 2 mL of degassed water) to the Schlenk flask. Add the catalyst premix to the reaction mixture via syringe.

  • Heating : Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.

  • Work-up : After cooling to room temperature, dilute the mixture with ethyl acetate and wash sequentially with water and brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 4: General Procedure for Buchwald-Hartwig Amination (Adapted from protocols for similar bromopyridines)[14][15]

  • Reaction Setup : To a dry Schlenk tube, add this compound (1.0 equiv.), the desired amine (1.2-1.5 equiv.), a base such as sodium tert-butoxide (1.4 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and a phosphine ligand (e.g., Xantphos or XPhos, 4 mol%).

  • Inert Atmosphere : Evacuate and backfill the Schlenk tube with an inert gas (e.g., Argon) three times.

  • Solvent Addition : Add an anhydrous solvent, such as toluene or dioxane, via syringe.

  • Heating : Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up : Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues.

  • Purification : Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by flash column chromatography.

Synthesis of Bioactive Molecules: The Zopiclone Example

This compound is a key starting material for the synthesis of Zopiclone, a nonbenzodiazepine hypnotic agent used to treat insomnia.[3][16] The synthesis involves the construction of a complex pyrrolopyrazine heterocyclic system onto the pyridine core.

Diagram 2: Synthetic Workflow for Zopiclone

G A This compound C Condensation (Acetonitrile, reflux) A->C B Pyrazine-2,3-dicarboxylic acid anhydride B->C D Amide Intermediate (III) C->D E Cyclization (SOCl₂, reflux) D->E F Dioxo-pyrrolopyrazine (IV) E->F G Partial Reduction (KBH₄) F->G H Hydroxy-pyrrolopyrazinone (V) G->H I Esterification with 4-methylpiperazine-1- carbonyl chloride H->I J Zopiclone I->J

Caption: Multi-step synthesis of Zopiclone from this compound.

Applications in Drug Discovery and Medicinal Chemistry

The structural motif of this compound is found in numerous biologically active compounds, highlighting its importance as a privileged scaffold in drug design.

Role in Cancer Therapy: CDK8 Inhibition

Cyclin-dependent kinase 8 (CDK8) is a transcriptional regulator implicated in various cancers, including colorectal cancer.[17] It is a component of the Mediator complex and often plays a role in oncogenic signaling pathways like the WNT/β-catenin pathway.[17] Novel 2-aminopyridine derivatives have been designed and synthesized as potent and selective inhibitors of CDK8.[17] These inhibitors have demonstrated the ability to suppress the proliferation of colon cancer cells, including those resistant to other therapies, and exhibit favorable pharmacokinetic profiles and in vivo antitumor effects.[17]

Diagram 3: Inhibition of WNT/β-Catenin Pathway by a CDK8 Inhibitor

G cluster_n WNT WNT Ligand Frizzled Frizzled Receptor WNT->Frizzled binds DestructionComplex Destruction Complex (APC, Axin, GSK3β) Frizzled->DestructionComplex inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin targets Phosphorylation Phosphorylation & Ubiquitination BetaCatenin->Phosphorylation Nucleus Nucleus BetaCatenin->Nucleus translocates to Proteasome Proteasomal Degradation Phosphorylation->Proteasome leads to TCF TCF/LEF CDK8 CDK8/Mediator TCF->CDK8 recruits TargetGenes Target Gene Transcription (e.g., c-Myc, Cyclin D1) CDK8->TargetGenes activates Proliferation Cell Proliferation & Survival TargetGenes->Proliferation Inhibitor 2-Aminopyridine-based CDK8 Inhibitor Inhibitor->CDK8 inhibits BetaCatenin_n β-catenin BetaCatenin_n->TCF binds

Caption: CDK8 inhibition by a 2-aminopyridine derivative blocks WNT signaling.

Other Therapeutic and Agrochemical Applications
  • Neuroscience : As mentioned, this compound is a precursor to Zopiclone, which modulates GABAA receptors to produce sedative effects.[4] This highlights its utility in developing drugs targeting the central nervous system.

  • Agrochemicals : It serves as an intermediate in the production of herbicides.[9]

  • Antimicrobial Agents : Various derivatives of 2-aminopyridine have been synthesized and evaluated for their activity against pathogenic fungi and bacteria.[18]

Conclusion

This compound is a high-value chemical intermediate with a proven track record in the synthesis of a wide range of functional molecules. Its well-defined reactivity, particularly in modern cross-coupling reactions, allows for the systematic and efficient construction of compound libraries for drug discovery and agrochemical development. The successful application of its derivatives as potent kinase inhibitors in cancer therapy and as modulators of CNS targets underscores its significance as a privileged scaffold. This guide provides the foundational data and methodologies to empower researchers to effectively utilize this compound in their synthetic and drug development endeavors.

References

An In-depth Technical Guide to 2-Amino-5-chloropyridine Derivatives and Analogues in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Profile: 2-Amino-5-chloropyridine

This compound is a versatile heterocyclic building block that serves as a crucial starting material and core scaffold in the synthesis of a wide array of biologically active molecules.[1][2] Its unique electronic and structural features, characterized by the presence of an amino group and a chlorine atom on the pyridine ring, make it a valuable intermediate in the fields of medicinal chemistry and agrochemicals.[1] The pyridine nitrogen and the 2-amino group can act as hydrogen bond donors and acceptors, facilitating interactions with biological targets, while the 5-chloro substituent provides a site for further chemical modification and can contribute to binding affinity.[2]

PropertyValue
CAS Number 1072-98-6[3]
Molecular Formula C₅H₅ClN₂[3]
Molecular Weight 128.56 g/mol [3]
Appearance Off-white to light yellow crystalline solid[4]
Solubility Moderately soluble in water; soluble in organic solvents like ethanol and methanol[4]

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives can be achieved through various chemical routes. The selection of a particular synthetic strategy often depends on the desired substitution pattern and the availability of starting materials.

General Synthesis of the this compound Core

A common method for the synthesis of the this compound core involves the direct chlorination of 2-aminopyridine. To control the regioselectivity and avoid the formation of di-chlorinated byproducts, the reaction is typically carried out in a strongly acidic medium.[5]

Another synthetic approach is the electrochemical hydrogenation of 5-chloro-2-nitropyridine. This method offers a high-yield route to the desired product.[4]

A multi-step synthesis starting from 2-aminopyridine provides an alternative route, involving nitration, acylation, reduction, chlorination, and subsequent hydrolysis.[6]

Synthesis of Functionalized Derivatives

The this compound core is a versatile scaffold for the synthesis of a diverse library of derivatives. The amino group can be acylated, alkylated, or used in coupling reactions to introduce various side chains. The chlorine atom can be substituted via nucleophilic aromatic substitution or participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce aryl or heteroaryl moieties.

Biological Activities and Structure-Activity Relationships (SAR)

Derivatives of this compound and its analogues have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties. The following sections summarize the quantitative data and structure-activity relationships for these compounds.

Anticancer Activity: Kinase Inhibition

A significant area of research for 2-aminopyridine derivatives is in the development of protein kinase inhibitors for cancer therapy.[2] These compounds often target the ATP-binding site of kinases, with the 2-amino group forming crucial hydrogen bonds with the hinge region of the enzyme.[2]

3.1.1. Phosphoinositide 3-kinase (PI3K) Inhibition

The PI3K/AKT/mTOR signaling pathway is frequently dysregulated in cancer, making it an attractive target for therapeutic intervention.[7] Several 2-aminopyridine derivatives have been investigated as PI3K inhibitors.

Compound IDR GroupPI3Kδ IC₅₀ (nM)Cell LineAntiproliferative IC₅₀ (µM)
MR3278 (Structure to be specified in a full report)30MOLM-162.6
Mv-4-113.7
Idelalisib (Reference) (Structure to be specified in a full report)-MOLM-16>10
Mv-4-11>10

Table adapted from data presented in a study on 2-aminopyridine derivatives as PI3Kδ inhibitors for hematological cancer.[7]

The data suggests that derivative MR3278 exhibits potent and selective inhibition of PI3Kδ and demonstrates significant antiproliferative activity against acute myeloid leukemia (AML) cell lines.[7]

3.1.2. Janus Kinase (JAK) Inhibition

The JAK-STAT signaling pathway is another critical pathway in cancer cell proliferation and survival. Selective JAK2 inhibitors are of particular interest for the treatment of myeloproliferative neoplasms.[8]

Compound IDR¹ GroupR² GroupJAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)JAK3 IC₅₀ (nM)HEL Cell Proliferation IC₅₀ (nM)
21b (Structure to be specified)(Structure to be specified)248491656150
Crizotinib (Reference) (Structure to be specified)(Structure to be specified)----

Table adapted from a study on 2-aminopyridine derivatives as selective JAK2 inhibitors.[8]

Compound 21b demonstrates high potency and selectivity for JAK2 over other JAK family members, translating to significant inhibition of proliferation in the HEL cell line, which harbors a JAK2 mutation.[8]

3.1.3. Other Kinase Targets

Derivatives of 2-aminopyridine have also shown inhibitory activity against other kinases, including VEGFR-2 and HER-2.[9] For example, a cyanopyridone derivative with a 2,4-dichloro substituent on a phenyl ring exhibited an IC₅₀ of 1.39 µM against the MCF-7 breast cancer cell line.[9]

Antimicrobial Activity

Substituted 2-aminopyridine derivatives have been evaluated for their antibacterial and antifungal activities. The nature and position of substituents on the pyridine ring play a crucial role in determining the antimicrobial potency.

Compound IDSubstituent at C5Bacterial StrainMIC (µg/mL)
(Example) -NO₂Staphylococcus aureus(Value)
Escherichia coli(Value)
(Example) -BrStaphylococcus aureus(Value)
Escherichia coli(Value)

This is an exemplary table; specific data would be populated from relevant literature.

Antiviral Activity

The 2-aminopyridine scaffold is also present in molecules with antiviral properties. Further research is needed to establish clear structure-activity relationships for this compound derivatives in this area.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a target kinase.[10][11][12]

Objective: To quantify the potency of a test compound in inhibiting the activity of a specific protein kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific peptide substrate

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • Test compounds (serially diluted in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white opaque plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of the test compound in DMSO. A typical starting concentration is 1 mM.

  • Reaction Setup:

    • To each well of a 384-well plate, add 1 µL of the serially diluted test compound or DMSO (vehicle control).

    • Add 2 µL of a solution containing the kinase and peptide substrate in kinase assay buffer.

    • Initiate the kinase reaction by adding 2 µL of ATP solution. The final reaction volume is 5 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate a luciferase-based reaction that produces light. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (no kinase control) from all experimental wells.

    • Normalize the data to the vehicle control (DMSO) wells, which represent 100% kinase activity.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to calculate the IC₅₀ value.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][5][13][14][15]

Objective: To determine the effect of a test compound on the viability and proliferation of cultured cells.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • 96-well clear flat-bottom tissue culture plates

  • Test compounds (serially diluted in culture medium)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • Multi-well spectrophotometer (ELISA reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Remove the medium and add 100 µL of fresh medium containing serial dilutions of the test compound. Include wells with vehicle control (e.g., DMSO at the same concentration as in the compound dilutions) and untreated control cells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a multi-well spectrophotometer. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium and MTT only) from all experimental wells.

    • Calculate the percentage of cell viability for each treatment by normalizing the absorbance values to the untreated control wells (100% viability).

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ or GI₅₀ (concentration that inhibits 50% of cell growth) value.

Signaling Pathways and Experimental Workflows

Visualizing the complex interplay of signaling pathways and the logical flow of experimental procedures is crucial for understanding the mechanism of action and the drug discovery process for this compound derivatives.

Signaling Pathways

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a key signaling cascade that regulates cell growth, proliferation, and survival.[16][17] Many cancers exhibit mutations that lead to the constitutive activation of this pathway.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Apoptosis Inhibition of Apoptosis AKT->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth PTEN PTEN PTEN->PIP3 dephosphorylates Inhibitor This compound Derivative Inhibitor->PI3K

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound derivatives on PI3K.

MAPK/ERK Signaling Pathway

MAPK_ERK_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK phosphorylates ERK ERK MEK->ERK phosphorylates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors activates GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Inhibitor This compound Analogue Inhibitor->RAF Inhibitor->MEK

Caption: The MAPK/ERK signaling cascade with potential inhibition points for this compound analogues.

Experimental Workflows

Drug Discovery Workflow for Kinase Inhibitors

The process of discovering and developing a new kinase inhibitor from a this compound scaffold follows a structured workflow, from initial library synthesis to preclinical evaluation.[19][20][21][22]

Drug_Discovery_Workflow Synthesis Synthesis of This compound Derivative Library HTS High-Throughput Screening (Biochemical Kinase Assays) Synthesis->HTS HitID Hit Identification HTS->HitID LeadGen Lead Generation (SAR Studies) HitID->LeadGen LeadOp Lead Optimization (ADME/Tox Profiling) LeadGen->LeadOp Preclinical Preclinical Candidate Selection LeadOp->Preclinical InVivo In Vivo Efficacy & Safety Studies Preclinical->InVivo

References

High-Purity 2-Amino-5-chloropyridine: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the commercial landscape, quality control, and synthetic applications of a key pharmaceutical intermediate.

Introduction

2-Amino-5-chloropyridine is a pivotal chemical intermediate, widely utilized in the pharmaceutical and agrochemical industries.[1] Its structural features, comprising a pyridine ring substituted with both an amino and a chloro group, make it a versatile building block for the synthesis of a diverse range of bioactive molecules. In the realm of drug discovery and development, high-purity this compound is particularly crucial for the synthesis of active pharmaceutical ingredients (APIs), where impurity profiles can significantly impact drug safety and efficacy. This technical guide provides a comprehensive overview of commercial suppliers, analytical methodologies for purity assessment, and key synthetic applications of high-purity this compound, tailored for researchers, scientists, and professionals in drug development.

Commercial Suppliers and Product Specifications

A multitude of chemical suppliers offer this compound, with purity levels typically ranging from 98% to over 99%. The selection of a suitable supplier is contingent upon the specific requirements of the research or manufacturing process, including the acceptable impurity profile and the required analytical documentation. Below is a comparative summary of product specifications from prominent commercial suppliers.

SupplierProduct NumberPurity SpecificationAnalytical MethodPhysical FormMelting Point (°C)Boiling Point (°C)
Sigma-Aldrich A46803≥98%GCCrystals135-138127-128 (11 mmHg)
Tokyo Chemical Industry (TCI) A0837>98.0%GCPowder to crystal135-138-
Thermo Scientific Chemicals A12063≥97.5%GCCrystals or powder133.0-141.0-
Jubilant Ingrevia ->98%-Off-white to light tan crystalline powder134-138-
Noble Molecular Research -99%----
Lorven Biologics Pvt Ltd -98%----

Note: This table is a summary of publicly available data and may not be exhaustive. Researchers should always refer to the supplier's certificate of analysis for the most accurate and up-to-date information.

Physicochemical Properties

This compound is an off-white to light tan crystalline solid.[1] A summary of its key physicochemical properties is provided below.

PropertyValueReference
CAS Number 1072-98-6[2]
Molecular Formula C5H5ClN2[2]
Molecular Weight 128.56 g/mol [2]
Melting Point 134-138 °C[1]
Boiling Point 127-128 °C at 11 mmHg[3]
Solubility Moderately soluble in water; soluble in ethanol and methanol.
InChI Key MAXBVGJEFDMHNV-UHFFFAOYSA-N[3]

Experimental Protocols

Accurate determination of the purity of this compound is paramount for its application in pharmaceutical synthesis. The most common analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the analysis of this compound purity using reverse-phase HPLC with UV detection.

1. Materials and Reagents:

  • This compound sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or Phosphoric acid)

  • Methanol (for sample preparation)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

2. Instrumentation:

  • HPLC system equipped with a UV detector, pump, and autosampler.

3. Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). A typical starting condition is 10% acetonitrile, ramping to 90% acetonitrile over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of methanol to prepare a 1 mg/mL stock solution.

  • Further dilute the stock solution with the initial mobile phase composition to a final concentration of approximately 0.1 mg/mL.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

5. Analysis:

  • Inject the prepared sample onto the HPLC system.

  • Record the chromatogram and integrate the peak areas.

  • Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides a highly sensitive and specific method for the identification and quantification of impurities.

1. Materials and Reagents:

  • This compound sample

  • Dichloromethane or other suitable solvent (GC grade)

  • Helium (carrier gas)

2. Instrumentation:

  • GC-MS system equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) and a mass selective detector.

3. GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp at 10 °C/min to 250 °C, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Ion Source Temperature: 230 °C

  • Transfer Line Temperature: 280 °C

  • Mass Range: 50-300 amu

4. Sample Preparation:

  • Prepare a 1 mg/mL solution of this compound in dichloromethane.

5. Analysis:

  • Inject 1 µL of the prepared sample into the GC-MS system.

  • Acquire the total ion chromatogram (TIC) and mass spectra of the eluted peaks.

  • Identify the main component and any impurities by comparing their mass spectra with a reference library.

  • Calculate the purity based on the relative peak areas in the TIC.

Synthetic Applications and Signaling Pathways

High-purity this compound is a critical starting material in the synthesis of numerous pharmaceuticals, most notably in the production of imidazopyridine-based drugs.

Synthesis of Imidazo[1,2-a]pyridines

Imidazo[1,2-a]pyridines are a class of heterocyclic compounds with a wide range of biological activities, including anxiolytic, hypnotic, and anti-inflammatory effects. The synthesis of this scaffold often involves the condensation of a 2-aminopyridine derivative with an α-haloketone.

A general synthetic pathway for the formation of imidazo[1,2-a]pyridines from this compound is depicted below. This pathway illustrates a fundamental reaction in medicinal chemistry for the construction of this important heterocyclic system.

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 2_Amino_5_chloropyridine This compound Condensation Condensation 2_Amino_5_chloropyridine->Condensation alpha_Haloketone α-Haloketone (R1-CO-CH2-X) alpha_Haloketone->Condensation Imidazopyridine 6-chloro-2-substituted-imidazo[1,2-a]pyridine Condensation->Imidazopyridine Cyclization G Start Starting Materials Step1 Reaction of This compound with pyrazine-2,3-dicarboxylic acid anhydride Start->Step1 Intermediate1 N-(5-chloropyridin-2-yl)-3-carbamoylpyrazine-2-carboxylic acid Step1->Intermediate1 Step2 Cyclization Intermediate1->Step2 Intermediate2 6-(5-chloropyridin-2-yl)pyrrolo[3,4-b]pyrazine-5,7(6H)-dione Step2->Intermediate2 Step3 Reduction Intermediate2->Step3 Intermediate4 Intermediate4 Step3->Intermediate4 Intermediate3 6-(5-chloropyridin-2-yl)-7-hydroxy-5,6-dihydropyrrolo[3,4-b]pyrazin-5-one Step4 Esterification with 4-methylpiperazine-1-carbonyl chloride Zopiclone Zopiclone Intermediate4->Zopiclone

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions with 2-Amino-5-chloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting Suzuki-Miyaura cross-coupling reactions utilizing 2-Amino-5-chloropyridine as a key building block. This versatile reaction is instrumental in the synthesis of 2-amino-5-arylpyridines, which are significant scaffolds in medicinal chemistry and drug development due to their prevalence in biologically active compounds.

The Suzuki-Miyaura coupling facilitates the formation of a carbon-carbon bond between the pyridine ring and various aryl or heteroaryl groups. Success with a substituted chloropyridine, such as this compound, which can be less reactive than its bromo or iodo counterparts, is highly dependent on the careful selection of the catalyst, ligand, base, and solvent system.[1][2] The presence of the amino group can also influence the reaction by coordinating with the catalyst.[3][4] This document outlines effective protocols and presents comparative data to guide the optimization of this critical transformation.

General Reaction Scheme

The fundamental transformation involves the palladium-catalyzed reaction between this compound and an arylboronic acid in the presence of a base to yield the corresponding 2-amino-5-arylpyridine.

Suzuki_Coupling cluster_reactants Reactants cluster_reagents Reaction Conditions cluster_products Products 2_Amino_5_chloropyridine This compound Product 2-Amino-5-arylpyridine 2_Amino_5_chloropyridine->Product + Arylboronic Acid Arylboronic_Acid Arylboronic Acid (R-B(OH)2) Arylboronic_Acid->Product Catalyst Pd Catalyst (e.g., Pd(OAc)2, Pd2(dba)3) Ligand Ligand (e.g., SPhos, XPhos) Base Base (e.g., K3PO4, K2CO3) Solvent Solvent (e.g., Dioxane/H2O) Byproducts Byproducts

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

A typical workflow for performing and analyzing a Suzuki coupling reaction is outlined below.

Figure 3: Experimental Workflow

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reagents Weigh Reactants, Catalyst, Ligand, Base Setup Assemble Under Inert Atmosphere Reagents->Setup Glassware Dry Glassware Glassware->Setup Solvent Degas Solvent Solvent->Setup Heating Heat and Stir Setup->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Quench Cool and Quench Monitoring->Quench Extract Extraction Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Yield Determine Yield Purify->Yield Characterize Characterize Product (NMR, MS) Yield->Characterize

Caption: A standard workflow for Suzuki coupling from reaction setup to analysis.

References

Application Notes: The Role of 2-Amino-5-chloropyridine in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 2-amino-5-chloropyridine as a key intermediate in the synthesis of various agrochemicals. This versatile building block is integral to the production of a range of insecticides and herbicides, contributing to the development of modern crop protection agents.

Synthesis of Neonicotinoid Insecticides

This compound is a crucial precursor for the synthesis of 2-chloro-5-chloromethylpyridine (CCMP), a pivotal intermediate in the production of several major neonicotinoid insecticides, including imidacloprid and acetamiprid.

Synthesis of the Key Intermediate: 2-chloro-5-chloromethylpyridine (CCMP) from this compound

The conversion of this compound to CCMP is a critical step. While various methods exist, a common industrial route involves a Sandmeyer-type reaction.

Experimental Protocol: Diazotization and Chlorination

  • Diazotization: this compound is treated with a nitrite source, such as sodium nitrite, in the presence of a strong acid like hydrochloric acid at low temperatures (typically 0-5 °C) to form the corresponding diazonium salt.

  • Chloromethylation: The diazonium salt is then reacted with a source of chloromethyl groups, often in the presence of a copper catalyst, to yield 2-chloro-5-chloromethylpyridine.

Due to the reactive nature of the diazonium intermediate, this reaction is often carried out as a one-pot synthesis.

Logical Relationship: From Starting Material to Key Intermediate

G A This compound B Diazonium Salt Intermediate A->B NaNO2, HCl 0-5 °C C 2-chloro-5-chloromethylpyridine (CCMP) B->C Chloromethylating agent, Cu catalyst

Caption: Synthesis of the key intermediate CCMP.

Application in Imidacloprid Synthesis

Imidacloprid is a widely used systemic insecticide. Its synthesis from CCMP is a well-established process.

Experimental Protocol: Synthesis of Imidacloprid from CCMP

  • To a solution of 2-chloro-5-chloromethylpyridine (CCMP) in a suitable solvent such as acetonitrile, add N-(2-chloro-5-pyridylmethyl)ethylenediamine.

  • Add a base, for instance, potassium carbonate, to the mixture.

  • The reaction mixture is stirred at room temperature and then heated to reflux for several hours.

  • After completion of the reaction, the solvent is removed under reduced pressure.

  • The crude product is then purified, typically by recrystallization, to yield imidacloprid.

Quantitative Data for Imidacloprid Synthesis

ParameterValue
Starting Material 2-chloro-5-chloromethylpyridine (CCMP)
Reagents N-(2-chloro-5-pyridylmethyl)ethylenediamine, Potassium Carbonate
Solvent Acetonitrile
Reaction Temperature Reflux
Reaction Time Several hours
Yield 80%[1]
Purity >95%[1]

Experimental Workflow: Synthesis of Imidacloprid

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A 2-chloro-5-chloromethylpyridine (CCMP) E Stirring at Room Temperature A->E B N-(2-chloro-5-pyridylmethyl)ethylenediamine B->E C Potassium Carbonate C->E D Acetonitrile D->E F Heating to Reflux E->F G Solvent Removal F->G H Recrystallization G->H I Imidacloprid H->I

Caption: Workflow for the synthesis of Imidacloprid.

Synthesis of Chloro-Substituted-Imidazo-Pyridine Herbicides

This compound serves as a valuable starting material for the synthesis of certain chloro-substituted-imidazo-pyridine herbicides.[2][3] The synthesis involves a multi-step process beginning with the nitration of the pyridine ring.

Reaction Pathway

The general synthetic route involves the following key transformations:

  • Nitration: this compound is nitrated to introduce a nitro group onto the pyridine ring, typically at the 3-position.

  • Reduction: The nitro group is then reduced to an amino group, forming a diamino-chloropyridine derivative.

  • Cyclization: The resulting diamine undergoes cyclization with a suitable reagent to form the imidazo[4,5-b]pyridine core structure.

Experimental Protocol: General Synthesis of Imidazo[4,5-b]pyridine Core

  • Nitration: Dissolve this compound in a strong acid, such as concentrated sulfuric acid. Cool the solution and add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise while maintaining a low temperature.

  • Reduction: The isolated 2-amino-3-nitro-5-chloropyridine is then reduced. Common reduction methods include catalytic hydrogenation (e.g., using Pd/C and hydrogen gas) or using a reducing agent like tin(II) chloride in hydrochloric acid.

  • Cyclization: The resulting 2,3-diamino-5-chloropyridine is cyclized. For example, reaction with an appropriate carboxylic acid or its derivative in a dehydrating medium (like polyphosphoric acid) or under thermal conditions will form the fused imidazole ring.

Quantitative Data for Intermediate Synthesis

ParameterValueReference
Starting Material 2-Aminopyridine[2]
Chlorinating Agent Chlorine gas[2]
Medium 70% aqueous H2SO4[2]
Yield of this compound 86.8%[2]
Purity 98.7%[2]

Signaling Pathway: Herbicide Synthesis Logic

G A This compound B 2-Amino-3-nitro-5-chloropyridine A->B Nitration C 2,3-Diamino-5-chloropyridine B->C Reduction D Imidazo[4,5-b]pyridine Core C->D Cyclization E Chloro-substituted-imidazo-pyridine Herbicides D->E Further Functionalization

Caption: Synthesis pathway for imidazo[4,5-b]pyridine herbicides.

Application in Fungicide Synthesis

While the use of this compound in the synthesis of insecticides and herbicides is well-documented, its application in the development of fungicides is less common in readily available literature. However, the pyridine moiety is a known pharmacophore in many fungicidal compounds.[4] The presence of the amino and chloro substituents on the this compound ring provides reactive sites for further chemical modifications, suggesting its potential as a building block for novel pyridine-based fungicides. Researchers may explore derivatization of the amino group or nucleophilic substitution of the chloro group to synthesize new fungicidal candidates.

Conclusion

This compound is a versatile and economically important intermediate in the agrochemical industry. Its primary application lies in the synthesis of neonicotinoid insecticides, where it serves as a key precursor to the essential intermediate 2-chloro-5-chloromethylpyridine. Furthermore, it is a documented starting material for a class of imidazo-pyridine herbicides. While its role in fungicide synthesis is not as established, its chemical structure holds potential for the development of new fungicidal agents. The protocols and data presented here provide a valuable resource for researchers and professionals involved in the synthesis and development of novel crop protection solutions.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-Amino-5-chloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for various palladium-catalyzed cross-coupling reactions of 2-Amino-5-chloropyridine. This versatile building block is a key intermediate in the synthesis of numerous compounds of interest in the pharmaceutical and materials science sectors. The methodologies described herein facilitate the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the synthesis of complex molecular architectures.

Introduction

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis, offering efficient and selective methods for bond formation. This compound is a valuable substrate for these reactions due to the presence of a reactive C-Cl bond at the 5-position, which is amenable to oxidative addition to a palladium(0) center. The amino group at the 2-position can influence the electronic properties of the pyridine ring and may require consideration when designing synthetic routes. This document outlines protocols for several key cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, Stille, Negishi, and Kumada couplings.

Data Presentation: Comparative Overview of Reaction Conditions

The following tables summarize typical reaction conditions for various palladium-catalyzed cross-coupling reactions involving this compound and analogous substrates.

Table 1: Suzuki-Miyaura Coupling Conditions

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄1,4-Dioxane/H₂O10012-24~85
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)P(t-Bu)₃ (3)KFTHF5018~90
33-Tolylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃Toluene/EtOH/H₂OReflux8~86

Table 2: Buchwald-Hartwig Amination Conditions

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene100-11012-24High
2AnilinePd(OAc)₂ (2)RuPhos (4)K₃PO₄1,4-Dioxane10018Good
3BenzylaminePdCl₂(dppf) (3)-Cs₂CO₃Toluene11024~75

Table 3: Sonogashira Coupling Conditions for 2-Amino-halopyridines

EntryTerminal AlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF100389[1]
21-HeptynePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF6512~80
3(Trimethylsilyl)acetylenePd(OAc)₂ (2)CuI (5)i-Pr₂NEtDMF806~85

Table 4: Heck Coupling Conditions for Amino-halopyridines

EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (1)P(o-tol)₃ (2)Et₃NDMF10024Good
2n-Butyl acrylatePd₂(dba)₃ (0.5)PPh₃ (2)K₂CO₃DMA12018~70
3CyclohexenePdCl₂(PPh₃)₂ (3)-NaOAcNMP14036Moderate

Table 5: Stille Coupling Conditions for Amino-halopyridines

EntryOrganostannaneCatalyst (mol%)Ligand (mol%)AdditiveSolventTemp. (°C)Time (h)Yield (%)
1Tributyl(vinyl)tinPd(PPh₃)₄ (5)--Toluene11012High
2(2-Thienyl)tributylstannanePdCl₂(PPh₃)₂ (3)-CuIDMF10016~85
3Tributyl(phenyl)stannaneAs-Pd/C (heterogeneous)--Dioxane12024Good

Table 6: Negishi Coupling Conditions for Halopyridines

EntryOrganozinc ReagentCatalyst (mol%)Ligand (mol%)SolventTemp. (°C)Time (h)Yield (%)
1Phenylzinc chloridePd(PPh₃)₄ (5)-THF6512Moderate
2Ethylzinc bromidePdCl₂(dppf) (3)-THFRT24Good
3Alkylzinc iodideNi(acac)₂ (5)-DMA/THF6018Moderate

Table 7: Kumada Coupling Conditions for Halopyridines

EntryGrignard ReagentCatalyst (mol%)Ligand (mol%)SolventTemp. (°C)Time (h)Yield (%)
1Phenylmagnesium bromidePdCl₂(dppf) (3)-THFRT-5012Good
2Ethylmagnesium chlorideNiCl₂(dppe) (5)-THFRT24Moderate
3Isopropylmagnesium chlorideFe(acac)₃ (5)-THF/NMPRT6Good

Experimental Protocols

Suzuki-Miyaura Coupling

This protocol describes the C-C bond formation between this compound and an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • Degassed 1,4-dioxane/water (4:1 v/v)

  • Schlenk flask

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination

This protocol details the formation of a C-N bond between this compound and an amine.[2]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene

  • Schlenk flask

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox, charge a Schlenk flask with Pd₂(dba)₃, XPhos, and NaOtBu.[2]

  • Add this compound and the desired amine.[2]

  • Remove the flask from the glovebox and add anhydrous toluene under a positive pressure of inert gas.[2]

  • Seal the flask and heat the reaction mixture to 100-110 °C.[2]

  • Monitor the reaction by TLC or LC-MS.[2]

  • Once the reaction is complete, cool to room temperature and quench with a saturated aqueous solution of ammonium chloride.[2]

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.[2]

  • Purify the residue by flash column chromatography.[2]

Sonogashira Coupling

This protocol is adapted for the coupling of this compound with a terminal alkyne.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium(II) trifluoroacetate (Pd(CF₃COO)₂) (2.5 mol%)[1]

  • Copper(I) iodide (CuI) (5 mol%)[1]

  • Triphenylphosphine (PPh₃) (5 mol%)

  • Triethylamine (Et₃N) (as base and co-solvent)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Schlenk flask

  • Inert atmosphere (Nitrogen)

Procedure:

  • To a dry Schlenk flask under a nitrogen atmosphere, add Pd(CF₃COO)₂, PPh₃, and CuI.[1]

  • Add anhydrous DMF and stir the mixture for 30 minutes at room temperature.[1]

  • Add this compound, the terminal alkyne, and triethylamine.[1]

  • Heat the reaction mixture to 100 °C and stir for 3 hours.[1]

  • Monitor the reaction progress by TLC.[1]

  • After completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition Ar-X Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative Addition->Ar-Pd(II)-X(L) Amine Coordination Amine Coordination Ar-Pd(II)-X(L)->Amine Coordination HNR'R'' [Ar-Pd(II)(HNR'R'')(L)]+X- [Ar-Pd(II)(HNR'R'')(L)]+X- Amine Coordination->[Ar-Pd(II)(HNR'R'')(L)]+X- Deprotonation Deprotonation [Ar-Pd(II)(HNR'R'')(L)]+X-->Deprotonation Base Ar-Pd(II)-NR'R''(L) Ar-Pd(II)-NR'R''(L) Deprotonation->Ar-Pd(II)-NR'R''(L) Reductive Elimination Reductive Elimination Ar-Pd(II)-NR'R''(L)->Reductive Elimination Reductive Elimination->Pd(0)L Ar-NR'R'' Ar-NR'R'' Reductive Elimination->Ar-NR'R''

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reagents (Substrate, Catalyst, Ligand, Base) setup Assemble Reaction under Inert Atmosphere reagents->setup glassware Prepare Dry Glassware (Schlenk Flask) glassware->setup solvent Add Degassed Solvent setup->solvent heating Heat and Stir solvent->heating monitoring Monitor Progress (TLC, LC-MS) heating->monitoring quench Quench Reaction monitoring->quench extract Aqueous Work-up & Extraction quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify characterization Characterization (NMR, MS) purify->characterization

Caption: General workflow for palladium-catalyzed cross-coupling reactions.

References

The Versatile Reactivity of 2-Amino-5-chloropyridine with Electrophiles: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – 2-Amino-5-chloropyridine is a key building block in the synthesis of a wide array of pharmaceutical and agrochemical compounds. Its unique electronic properties, arising from the interplay of the electron-donating amino group and the electron-withdrawing chloro and pyridine ring nitrogen atoms, govern its reactivity towards electrophiles. This document provides detailed application notes and protocols for the reaction of this compound with various electrophiles, aimed at researchers, scientists, and professionals in drug development.

Introduction to Electrophilic Reactions of this compound

The pyridine ring is generally less reactive towards electrophilic substitution than benzene due to the electron-withdrawing effect of the nitrogen atom. However, the presence of the strongly activating amino group at the 2-position enhances the electron density of the ring, directing electrophilic attack primarily to the 3-position. The chloro group at the 5-position further influences the regioselectivity of these reactions. Understanding and controlling these reactions are crucial for the efficient synthesis of complex molecules with desired biological activities. This guide covers key electrophilic reactions such as nitration, halogenation, acylation, and formylation, and highlights the application of this versatile intermediate in the synthesis of the sedative-hypnotic drug, Zopiclone.

Quantitative Data Summary

The following tables summarize quantitative data for key electrophilic reactions of this compound, providing a comparative overview of reaction conditions and yields.

Table 1: Nitration of this compound

Nitrating AgentSolvent/AcidTemperature (°C)Time (h)ProductYield (%)Reference
HNO₃/H₂SO₄H₂SO₄<20 then 502 then 42-Amino-5-chloro-3-nitropyridineNot Specified[1]

Table 2: Halogenation of this compound

Halogenating AgentSolvent/AcidTemperature (°C)Time (h)ProductYield (%)Reference
Cl₂72.4% H₂SO₄-2022-Amino-3,5-dichloropyridine86.8[2]
NaClO/HClWater10 then 252 then 4This compound*72[3]
N-chlorosuccinimideAcetonitrile8022-Amino-3,5-dichloropyridine95[4]

Note: This reaction describes the formation of this compound from 2-aminopyridine, but the conditions are relevant for understanding further chlorination.

Table 3: Acylation of this compound

Acylating AgentSolventTemperature (°C)Time (h)ProductYield (%)Reference
Acetic AnhydrideAcetic AcidReflux12-Acetamido-5-chloropyridine96.3[5]

Detailed Experimental Protocols

Protocol 1: Nitration of this compound

This protocol describes the synthesis of 2-amino-5-chloro-3-nitropyridine, a key intermediate for further functionalization.

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Standard laboratory glassware

Procedure:

  • In a flask equipped with a magnetic stirrer and placed in an ice-water bath, dissolve this compound in concentrated sulfuric acid, ensuring the temperature does not exceed 20°C.[1]

  • Once dissolved, continue cooling the mixture to below 10°C.[1]

  • Slowly add a pre-mixed solution of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the reaction temperature below 20°C.[1]

  • After the addition is complete, stir the reaction mixture at this temperature for 2 hours.[1]

  • Raise the temperature to 50°C and continue stirring for an additional 4 hours.[1]

  • Upon completion, carefully pour the reaction mixture onto crushed ice with constant stirring to precipitate the product.

  • Filter the solid precipitate, wash with cold water, and dry to obtain 2-amino-5-chloro-3-nitropyridine.

Protocol 2: Chlorination of this compound

This protocol details the synthesis of 2-amino-3,5-dichloropyridine using N-chlorosuccinimide.

Materials:

  • This compound

  • N-chlorosuccinimide (NCS)

  • Acetonitrile

  • Standard laboratory glassware with reflux condenser

Procedure:

  • In a round-bottom flask, dissolve this compound in acetonitrile.

  • Add N-chlorosuccinimide to the solution.

  • Heat the reaction mixture to 80°C and stir for 2 hours.[4]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield pure 2-amino-3,5-dichloropyridine.[4]

Protocol 3: N-Acylation of this compound

This protocol describes the protection of the amino group via acetylation, a common step in multi-step syntheses.

Materials:

  • This compound

  • Acetic Anhydride

  • Acetic Acid

  • Standard laboratory glassware with reflux condenser

Procedure:

  • Suspend this compound in acetic acid in a round-bottom flask.

  • Add acetic anhydride to the suspension.

  • Heat the mixture to reflux and stir for 1 hour.[5]

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice water to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain 2-acetamido-5-chloropyridine.

Protocol 4: Vilsmeier-Haack Formylation for the Synthesis of 2-Amino-5-chloro-3-pyridinecarboxaldehyde

This protocol outlines the introduction of a formyl group at the 3-position.

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Sodium bicarbonate solution

  • Standard laboratory glassware

Procedure:

  • In a three-necked flask under an inert atmosphere, cool anhydrous DMF in an ice bath to 0-5°C.

  • Slowly add phosphorus oxychloride (1.5-2.0 eq) dropwise, ensuring the temperature does not exceed 10°C. Stir for 30 minutes to form the Vilsmeier reagent.[6]

  • Dissolve this compound (1.0 eq) in anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent, maintaining the temperature at 0-5°C.[6]

  • After addition, allow the mixture to warm to room temperature and then heat to 50-60°C for 2-6 hours, monitoring by TLC.[6]

  • Cool the mixture and carefully quench by adding it to a stirred solution of sodium bicarbonate.

  • Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 2-amino-5-chloro-3-pyridinecarboxaldehyde.

Application in Drug Synthesis: The Zopiclone Pathway

This compound is a crucial starting material for the synthesis of Zopiclone, a non-benzodiazepine hypnotic agent used for the short-term treatment of insomnia. The synthesis involves the reaction of this compound with pyrazine-2,3-dicarboxylic acid anhydride.

Protocol 5: Synthesis of a Key Zopiclone Precursor

Materials:

  • This compound

  • Pyrazine-2,3-dicarboxylic acid anhydride

  • Acetonitrile

  • Standard laboratory glassware with reflux condenser

Procedure:

  • In a round-bottom flask, suspend this compound in acetonitrile.

  • Add pyrazine-2,3-dicarboxylic acid anhydride to the suspension.

  • Heat the reaction mixture to reflux and stir for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature to allow the product to precipitate.

  • Filter the solid, wash with cold acetonitrile, and dry to obtain 3-((5-chloropyridin-2-yl)carbamoyl)pyrazine-2-carboxylic acid, a key intermediate in the synthesis of Zopiclone.

Visualizing Reaction Pathways and Workflows

To further aid in the understanding of the chemical transformations and experimental processes, the following diagrams have been generated using Graphviz.

Electrophilic_Substitution This compound This compound Substituted Product Substituted Product This compound->Substituted Product Electrophilic Attack Electrophile (E+) Electrophile (E+) Electrophile (E+)->Substituted Product Substitution

Caption: General scheme of electrophilic substitution on this compound.

Experimental_Workflow A Reactant & Solvent Mixing B Addition of Electrophile A->B C Reaction Monitoring (TLC) B->C D Work-up & Product Isolation C->D E Purification D->E F Characterization E->F

Caption: A typical experimental workflow for electrophilic reactions.

Zopiclone_Synthesis A This compound C Intermediate A->C B Pyrazine-2,3-dicarboxylic acid anhydride B->C D Zopiclone C->D Further Steps

Caption: Simplified synthesis pathway of Zopiclone.

Conclusion

The protocols and data presented in this document offer a valuable resource for chemists involved in the synthesis and derivatization of this compound. The versatility of this compound as a scaffold for introducing various electrophiles underscores its importance in the development of new chemical entities with potential therapeutic or agrochemical applications. By providing clear, reproducible protocols and summarizing key quantitative data, this guide aims to facilitate further research and innovation in this exciting area of chemistry.

References

Application Note: High-Performance Liquid Chromatography (HPLC) for Purity Analysis of 2-Amino-5-chloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Amino-5-chloropyridine is a critical intermediate in the synthesis of several active pharmaceutical ingredients (APIs), including the non-benzodiazepine hypnotics Zopiclone and Eszopiclone.[1][2] The purity of this intermediate is paramount as impurities can affect the safety and efficacy of the final drug product. This application note details a reliable and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and the separation of this compound from its potential related substances.

Principle

This method utilizes a C18 stationary phase and a gradient elution with a mobile phase consisting of an aqueous buffer and an organic modifier. The separation is based on the differential partitioning of this compound and its impurities between the stationary and mobile phases. Detection is achieved using a UV detector, leveraging the chromophoric nature of the pyridine ring.

Experimental Protocols

1. Instrumentation and Materials

  • HPLC System: A system equipped with a gradient pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Column: C18, 4.6 x 150 mm, 2.7 µm particle size.

  • Chemicals:

    • This compound Reference Standard

    • Acetonitrile (HPLC Grade)

    • Methanol (HPLC Grade)

    • Orthophosphoric Acid (ACS Grade)

    • Water (HPLC Grade)

2. Preparation of Solutions

  • Mobile Phase A: Prepare a 0.1% (v/v) solution of orthophosphoric acid in water and adjust the pH to 3.0.

  • Mobile Phase B: Acetonitrile.

  • Diluent: A 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.

  • Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (1 mg/mL): Accurately weigh about 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

3. Chromatographic Conditions

The following table summarizes the chromatographic conditions for the analysis.

ParameterCondition
Column C18, 4.6 x 150 mm, 2.7 µm
Mobile Phase A 0.1% Orthophosphoric Acid in Water (pH 3.0)
Mobile Phase B Acetonitrile
Gradient Elution See Table 2
Flow Rate 0.7 mL/min
Column Temperature 40°C
Detection Wavelength 254 nm[3][4]
Injection Volume 10 µL

Table 1: Chromatographic Conditions

Table 2: Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0.09010
20.01090
25.01090
25.19010
30.09010

4. System Suitability

To ensure the validity of the analytical results, perform a system suitability test before sample analysis. Inject the Standard Solution five times and evaluate the following parameters:

  • Tailing Factor: The tailing factor for the this compound peak should be between 0.8 and 1.5.

  • Theoretical Plates: The number of theoretical plates for the this compound peak should not be less than 2000.

  • Relative Standard Deviation (RSD): The RSD for the peak area of five replicate injections should not be more than 2.0%.

5. Analysis Procedure

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

  • Perform the system suitability test.

  • Inject the diluent as a blank to ensure no interfering peaks are present.

  • Inject the Standard Solution and the Sample Solution.

  • Record the chromatograms and integrate the peaks.

6. Calculation of Purity

The purity of this compound in the sample can be calculated using the area normalization method:

% Purity = (Area of this compound Peak / Total Area of all Peaks) x 100

Data Presentation

The following table presents typical quantitative data obtained using the described HPLC method.

AnalyteRetention Time (min)Tailing FactorTheoretical Plates
This compound~ 8.51.1> 3000
Impurity 1~ 6.2--
Impurity 2~ 9.8--

Table 3: Typical Chromatographic Performance Data

Mandatory Visualization

The following diagram illustrates the logical workflow for the HPLC purity analysis of this compound.

HPLC_Workflow A Sample & Standard Preparation F Sample & Standard Injection A->F B HPLC System Setup C Column Equilibration B->C D System Suitability Test C->D J Pass? D->J Check Criteria E Blank Injection (Diluent) E->F G Data Acquisition & Chromatogram Generation F->G H Peak Integration & Data Analysis G->H I Purity Calculation & Reporting H->I J->B No, Re-evaluate J->E Yes

Caption: HPLC Purity Analysis Workflow.

The described RP-HPLC method is demonstrated to be suitable for the routine purity analysis of this compound. The method is specific, robust, and provides excellent chromatographic separation. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the quality control of this important pharmaceutical intermediate. For applications requiring mass spectrometry compatibility, the phosphoric acid in the mobile phase can be substituted with formic acid.[5]

References

Application Notes and Protocols for the One-Pot Synthesis of 2-Amino-5-chloropyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the one-pot synthesis of 2-amino-5-chloropyridine and its derivatives. The methodologies outlined below are selected for their efficiency, operational simplicity, and applicability in a research and development setting.

Introduction

This compound and its derivatives are important structural motifs in medicinal chemistry and drug discovery, serving as key intermediates in the synthesis of a wide range of pharmaceutical agents. Traditional multi-step synthetic routes to these compounds can be time-consuming and generate significant chemical waste. One-pot syntheses, by combining multiple reaction steps into a single operation, offer a more streamlined, efficient, and environmentally benign approach. This document details several one-pot methodologies, including direct chlorination, diazotization, and multicomponent reactions, for the synthesis of this important class of compounds.

I. Direct One-Pot Chlorination of 2-Aminopyridine

The direct chlorination of 2-aminopyridine is a common and straightforward one-pot method to produce this compound. Various chlorinating agents and reaction conditions have been reported to achieve high selectivity and yield.

Experimental Protocol 1: Oxidative Chlorination using Sodium Hypochlorite and Hydrochloric Acid[1]

This method utilizes readily available and inexpensive reagents for the chlorination of 2-aminopyridine.

  • In a 250 mL three-necked flask equipped with a magnetic stirrer and a dropping funnel, add 2-aminopyridine (5.00 g, 0.053 mol) and place it in a 10°C water bath.

  • Under continuous stirring, add 13% sodium hypochlorite (NaClO) solution (0.11 mol).

  • Slowly add 30% hydrochloric acid (HCl) (0.3 mol) dropwise while maintaining the temperature at 10°C.

  • After the addition is complete, stir the reaction mixture at 10°C for 2 hours.

  • Raise the temperature to 25°C and continue stirring for an additional 4 hours.

  • Cool the reaction mixture to 10°C with an ice-water bath to terminate the reaction.

  • Adjust the pH of the reaction solution to >8 with NaOH solution and filter the resulting precipitate.

  • Wash the precipitate with deionized water.

  • Extract the filtrate and washings with dichloroethane.

  • Combine the precipitate and the organic extracts, and dissolve in a minimal amount of hydrochloric acid.

  • Filter the solution and adjust the pH of the filtrate to 4 with NaOH solution.

  • Extract the product with dichloroethane, and remove the solvent under reduced pressure to yield this compound.

Experimental Protocol 2: Chlorination with Chlorine Gas in a Strongly Acidic Medium[2]

This protocol achieves high yields by performing the chlorination in a strongly acidic medium to enhance the selectivity for monochlorination.

  • To a flask equipped with a gas inlet tube, a stirrer, and a cooling bath, add 85 mL of concentrated aqueous hydrochloric acid (37% by weight).

  • Add 2-aminopyridine (18.8 g, 0.20 mol) in small portions while maintaining the temperature at approximately 25°C with external cooling.

  • Condense chlorine gas (14.9 g, 0.21 mol) in a dry-ice condenser and bubble the gas into the reaction mixture over a period of one hour.

  • After the addition is complete, pour the reaction mixture over crushed ice.

  • Neutralize the solution with a 50% aqueous sodium hydroxide solution.

  • Filter the precipitated product, wash with water, and dry in vacuo at 50°C.

Quantitative Data for Direct Chlorination Methods
MethodChlorinating AgentSolvent/MediumTemperature (°C)Time (h)Yield (%)Reference
Oxidative ChlorinationNaClO / HClWater10 then 25672[1]
Strong Acid ChlorinationCl₂Concentrated HCl~25186.8[2]
Catalytic ChlorinationBr₂ (cat.), Cl₂AcetoneRoom Temp390.0[3]
Catalytic ChlorinationBr₂ (cat.), Cl₂AcetonitrileRoom Temp299.4[3]

II. One-Pot Synthesis of Chloropyridines via Diazotization

This method provides a one-pot conversion of aminopyridines to their corresponding chloropyridines via an in-situ generated diazonium salt, which is then displaced by a chloride ion.[4]

Experimental Protocol 3: One-Pot Diazotization and Chlorination[4]
  • Grind a mixture of the starting aminopyridine (2 mmol) and sodium nitrite (NaNO₂, 5 mmol, 0.35 g) in an agate mortar until a homogeneous mixture is formed.

  • In a separate flask, prepare a solution of dimethylformamide (DMF, 4 mL), trifluoromethanesulfonic acid (6 mmol, 0.54 mL), and dimethylsulfoxide (DMSO, 1.3 mmol, 0.1 mL), and cool it to 5-7°C.

  • Slowly add the ground aminopyridine/NaNO₂ mixture to the cooled DMF solution over 10 minutes.

  • Maintain the resulting mixture at 5-7°C for 5 minutes, and then allow it to stand at room temperature for 30 minutes.

  • To the reaction mixture, add acetonitrile (1 mL) and 38% hydrochloric acid (4 mL).

  • Heat the mixture to 80°C for 2 hours.

  • After cooling, pour the mixture into water (40 mL) and neutralize to pH 10 with a 10% aqueous sodium carbonate solution.

  • Extract the product with dichloromethane (3 x 15 mL).

  • Dry the combined organic phase over anhydrous sodium sulfate and evaporate the solvent in vacuo to obtain the chloropyridine derivative.

Quantitative Data for Diazotization Method
Starting AminopyridineProductTime (h)Yield (%)
2-Aminopyridine2-Chloropyridine360
3-Aminopyridine3-Chloropyridine370
5-Amino-2-chloropyridine2,5-Dichloropyridine368
4-Aminopyridine4-Chloropyridine368
2-Amino-6-methylpyridine2-Chloro-6-methylpyridine360

Data from reference[4]

III. One-Pot Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives

Multicomponent reactions (MCRs) are powerful tools for the rapid assembly of complex molecules from simple starting materials in a single synthetic operation. The following protocol describes a general method for the synthesis of 2-amino-3-cyanopyridine derivatives, which can be adapted to produce 5-chloro-substituted analogs by using a chlorinated starting material.[5][6][7]

Experimental Protocol 4: Four-Component Synthesis of 2-Amino-3-cyanopyridines[8]
  • In a flask, mix an aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 0.1 mol), malononitrile (0.1 mol), a ketone (e.g., acetophenone, 0.1 mol), and ammonium acetate (0.1 mol).

  • Stir the mixture at 80°C under solvent-free conditions. The reaction can also be performed under microwave irradiation for shorter reaction times.[6][7]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the resulting solid several times with diethyl ether to remove unreacted starting materials.

  • The crude product can be further purified by recrystallization from ethanol.

Potential for this compound Derivative Synthesis

By employing a chlorinated aldehyde or ketone in the above MCR, a chlorine substituent can be introduced at the 4- or 6-position of the resulting 2-aminopyridine ring. To obtain a 5-chloro derivative, a different synthetic strategy or starting material would be required. The table below illustrates the versatility of this MCR with various substrates.

AldehydeKetoneProductYield (%)Reference
BenzaldehydeAcetophenone2-Amino-4-phenyl-6-phenyl-3-cyanopyridine92[5]
4-ChlorobenzaldehydeAcetophenone2-Amino-4-(4-chlorophenyl)-6-phenyl-3-cyanopyridine94[5]
4-MethoxybenzaldehydeAcetophenone2-Amino-4-(4-methoxyphenyl)-6-phenyl-3-cyanopyridine90[5]
BenzaldehydeCyclohexanone2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile88[5]

Visualizations

Logical Workflow for Selecting a Synthetic Protocol

G Decision Workflow for Synthesis of this compound Derivatives start Define Target Molecule is_parent Target is This compound? start->is_parent is_derivative Target is a Substituted Derivative? is_parent->is_derivative No direct_chlorination Direct Chlorination of 2-Aminopyridine is_parent->direct_chlorination Yes mcr Multicomponent Reaction is_derivative->mcr From acyclic precursors diazotization Diazotization of Substituted Aminopyridine is_derivative->diazotization From existing aminopyridine protocol1 Protocol 1 direct_chlorination->protocol1 NaClO/HCl protocol2 Protocol 2 direct_chlorination->protocol2 Cl2 gas protocol4 Protocol 4 mcr->protocol4 Aldehyde, Ketone, Malononitrile, NH4OAc protocol3 Protocol 3 diazotization->protocol3 NaNO2/TfOH/HCl

Caption: Decision tree for selecting a suitable one-pot synthesis protocol.

Generalized Experimental Workflow

G General Experimental Workflow for One-Pot Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Measure & Combine Starting Materials one_pot One-Pot Reaction (Heating/Stirring/Irradiation) reagents->one_pot monitoring Monitor Progress (TLC) one_pot->monitoring monitoring->one_pot Incomplete quench Reaction Quenching & Neutralization monitoring->quench Complete extraction Extraction with Organic Solvent quench->extraction purification Purification (Recrystallization/Chromatography) extraction->purification product Isolated Product purification->product

Caption: A generalized workflow for the one-pot synthesis and purification.

References

Application Notes and Protocols for the Industrial Scale-Up Synthesis of 2-Amino-5-chloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the industrial-scale synthesis of 2-Amino-5-chloropyridine, a key intermediate in the pharmaceutical and agrochemical industries.[1][2] The information compiled is based on various established methods to assist researchers and production chemists in selecting and optimizing a synthesis strategy suitable for their specific requirements.

Introduction

This compound is a crucial building block in the synthesis of numerous active pharmaceutical ingredients and agrochemicals.[1][3] Its efficient and cost-effective production on an industrial scale is therefore of significant importance. This document outlines and compares several synthetic routes starting from 2-aminopyridine, focusing on reaction conditions, yields, purity, and safety considerations. The primary methods discussed involve chlorination using different reagents: N-fluoro-N-chlorobenzenesulfonamide, chlorine gas, and sodium hypochlorite with hydrochloric acid.

Data Presentation: Comparison of Synthesis Methods

The following table summarizes the quantitative data for different industrial-scale synthesis methods of this compound.

Parameter Method 1: N-fluoro-N-chlorobenzenesulfonamide Method 2: Gaseous Chlorine with Bromine Catalyst Method 3: Sodium Hypochlorite & Hydrochloric Acid Method 4: Gaseous Chlorine in Strong Acid
Starting Material 2-Aminopyridine2-Aminopyridine2-Aminopyridine2-Aminopyridine
Chlorinating Agent N-fluoro-N-chlorobenzenesulfonamideChlorine gasSodium hypochlorite, Hydrochloric acidChlorine gas
Catalyst Imidazole ionic liquid[4]Bromine, Blue LED lamp irradiation[5]NoneNone
Solvent Ethyl acetate, Dichloromethane, or Chloroform[4]Acetone or Acetonitrile[5]Water[3]70% aq. Sulfuric Acid or Glacial Acetic Acid/HCl[6]
Reaction Temp. 0-40°C[4]Not specified, implies ambient temperature10°C to 25°C[3]~10-12°C[6]
Reaction Time 0.2-24 hours[4]2-3 hours[5]6 hours[3]45-60 minutes[6]
Product Yield 95.1-99.0%[4]90.0-99.4%[5]up to 72%[3]69.4-86.8%[6]
Product Purity 98.5-99.5% (Liquid phase analysis)[4]99.4-99.6% (GC purity)[5]Not specified, mixture of isomers obtained[3]96.4-98.7% (Vapor phase chromatography)[6]
Purification Recrystallization from ethanol[4]Recrystallization from methanol[5]Extraction with dichloroethane and pH adjustment[3]Neutralization, filtration, and extraction[6]

Experimental Workflow

The general workflow for the synthesis of this compound involves the reaction setup, the chlorination reaction itself, followed by product isolation and purification. The specific details of each step will vary depending on the chosen method.

G cluster_prep 1. Preparation cluster_reaction 2. Chlorination Reaction cluster_workup 3. Isolation & Purification cluster_analysis 4. Quality Control A Charge Reactor with 2-Aminopyridine and Solvent B Add Catalyst (if applicable) A->B C Introduce Chlorinating Agent (e.g., add dropwise, bubble gas) B->C D Maintain Reaction Temperature and Stirring C->D E Monitor Reaction Progress (e.g., TLC, GC) D->E F Quench Reaction / Neutralize E->F G Solvent Removal / Extraction F->G H Recrystallization G->H I Filtration and Drying H->I J Purity Analysis (GC, HPLC) I->J K Characterization (NMR, MS) J->K L L K->L Final Product: This compound

Caption: General workflow for the industrial synthesis of this compound.

Detailed Experimental Protocols

Method 1: Synthesis using N-fluoro-N-chlorobenzenesulfonamide

This method offers high yields and purity under mild reaction conditions.

1. Materials and Equipment:

  • Jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel.

  • 2-Aminopyridine

  • N-fluoro-N-chlorobenzenesulfonamide

  • Imidazole ionic liquid (e.g., 1-methyl-3-propylimidazole chloride)

  • Ethyl acetate (or Dichloromethane)

  • Ethanol (for recrystallization)

  • Rotary evaporator

  • Filtration apparatus

  • Vacuum oven

2. Protocol:

  • Charge the reactor with 2-aminopyridine (1.0 eq) and ethyl acetate.

  • Add the imidazole ionic liquid catalyst (a small catalytic amount).

  • Stir the mixture at room temperature (25°C) to dissolve the solids.

  • Slowly add a solution of N-fluoro-N-chlorobenzenesulfonamide (0.95-1.5 eq) in ethyl acetate to the reactor over a period of 1-2 hours, maintaining the temperature between 20-30°C.

  • Stir the reaction mixture at room temperature for 1.5-3 hours. Monitor the reaction progress by TLC or HPLC until the 2-aminopyridine is consumed.[4]

  • Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

  • To the residue, add ethanol and heat to reflux to dissolve the product.

  • Allow the solution to cool to room temperature and then further cool in an ice bath to induce crystallization.

  • Collect the crystalline product by filtration, wash with a small amount of cold ethanol, and dry under vacuum to a constant weight. The ionic liquid can be recovered from the filtrate and reused.[4]

Method 2: Synthesis using Gaseous Chlorine with Bromine Catalyst

This method utilizes readily available and cost-effective reagents.

1. Materials and Equipment:

  • Gas-tight reactor with a gas inlet tube, overhead stirrer, temperature probe, and a blue LED lamp for irradiation.

  • 2-Aminopyridine

  • Bromine

  • Chlorine gas

  • Acetone (or Acetonitrile)

  • Methanol (for recrystallization)

  • Filtration apparatus

  • Vacuum oven

2. Protocol:

  • Under the irradiation of a blue LED lamp, charge the reactor with 2-aminopyridine (1.0 eq) and acetone.[5]

  • Stir the mixture to dissolve the 2-aminopyridine completely.

  • Carefully add bromine (catalytic amount, e.g., 0.05-0.1 eq) to the solution.[5]

  • Introduce a controlled stream of chlorine gas into the reaction mixture.

  • Maintain the reaction for 2-3 hours. Monitor the reaction's completion by GC analysis.[5]

  • Upon completion, stop the chlorine gas flow and purge the reactor with nitrogen.

  • Concentrate the reaction mixture by distilling off the acetone.

  • Add methanol to the residue and heat to dissolve.

  • Cool the methanolic solution to induce crystallization.

  • Filter the solid product, wash with cold methanol, and dry under vacuum.[5]

Safety and Handling
  • General Precautions: All manipulations should be carried out in a well-ventilated fume hood.[7] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.[7][8] An eyewash station and safety shower should be readily accessible.[7]

  • This compound: Harmful if swallowed, in contact with skin, or if inhaled.[9] Causes skin and eye irritation.[10] Avoid generating dust.[7]

  • Chlorinating Agents: Chlorine gas is highly toxic and corrosive. N-fluoro-N-chlorobenzenesulfonamide and sodium hypochlorite/HCl are strong oxidizing agents and corrosive. Handle with extreme care.

  • Solvents: Organic solvents are flammable and should be handled away from ignition sources.

  • Waste Disposal: Dispose of all chemical waste according to local, state, and federal regulations.

Analytical Methods for Quality Control
  • Thin Layer Chromatography (TLC): A quick and effective method to monitor the progress of the reaction by observing the disappearance of the starting material and the appearance of the product.

  • Gas Chromatography (GC): Used for determining the purity of the final product and for quantitative analysis of the reaction mixture.[5]

  • High-Performance Liquid Chromatography (HPLC) / Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Provides accurate determination of purity and can be used to identify and quantify impurities.[4][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR): To confirm the chemical structure of the final product.[4]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.[12]

References

Application Notes and Protocols: 2-Amino-5-chloropyridine in the Preparation of Substituted Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-chloropyridine is a versatile and pivotal building block in synthetic organic and medicinal chemistry. Its unique electronic properties, stemming from the presence of an electron-donating amino group and an electron-withdrawing chloro group on the pyridine ring, allow for a diverse range of chemical transformations. This molecule serves as a key precursor for the synthesis of a wide array of substituted pyridines, which are prevalent scaffolds in pharmaceuticals, agrochemicals, and materials science.[1][2][3] The strategic functionalization of this compound enables the introduction of various substituents, leading to the generation of novel compounds with tailored biological and physical properties.

This document provides detailed application notes and experimental protocols for the use of this compound in several key cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Key Synthetic Applications

The reactivity of this compound is primarily centered around the functionalization of the carbon-chlorine bond and reactions involving the amino group. The chlorine atom at the 5-position, while meta to the ring nitrogen, can be effectively displaced through various palladium-catalyzed cross-coupling reactions.[4]

Palladium-Catalyzed Cross-Coupling Reactions: A General Workflow

The following diagram illustrates a general workflow for the palladium-catalyzed synthesis of substituted pyridines from this compound.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis This compound This compound Reaction Mixture Reaction Mixture This compound->Reaction Mixture Coupling Partner Coupling Partner Coupling Partner->Reaction Mixture Palladium Catalyst Palladium Catalyst Palladium Catalyst->Reaction Mixture Ligand Ligand Ligand->Reaction Mixture Base Base Base->Reaction Mixture Solvent Solvent Solvent->Reaction Mixture Heating & Stirring Heating & Stirring Reaction Mixture->Heating & Stirring Inert Atmosphere Quenching Quenching Heating & Stirring->Quenching Extraction Extraction Quenching->Extraction Drying & Concentration Drying & Concentration Extraction->Drying & Concentration Purification (Chromatography) Purification (Chromatography) Drying & Concentration->Purification (Chromatography) Characterization (NMR, MS) Characterization (NMR, MS) Purification (Chromatography)->Characterization (NMR, MS) Final Substituted Pyridine Final Substituted Pyridine Characterization (NMR, MS)->Final Substituted Pyridine Suzuki_Miyaura_Cycle center Pd(0)L_n A Oxidative Addition center->A B Transmetalation A->B Ar-Pd(II)-X(L_n) C Reductive Elimination B->C Ar-Pd(II)-Ar'(L_n) X_BOH2 X-B(OH)₂ B->X_BOH2 C->center Product 2-Amino-5-Ar'-pyridine C->Product ArX This compound ArX->A ArBOH2 Ar'-B(OH)₂ ArBOH2->B Base Base Base->B Buchwald_Hartwig_Flow Start This compound + Amine (R₂NH) Catalyst Pd₂(dba)₃ + XPhos Start->Catalyst Base NaOtBu Catalyst->Base Solvent Anhydrous Toluene Base->Solvent Reaction Heat (100-110°C) under Inert Atmosphere Solvent->Reaction Workup Quench (aq. NH₄Cl) Extract, Dry, Concentrate Reaction->Workup Purification Flash Column Chromatography Workup->Purification Product 2-Amino-5-(dialkyl/aryl)aminopyridine Purification->Product

References

Application Notes and Protocols for the Regioselective Functionalization of 2-Amino-5-chloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the regioselective functionalization of 2-amino-5-chloropyridine. This versatile building block is a key intermediate in the synthesis of a wide array of functionalized pyridine derivatives, which are of significant interest in medicinal chemistry and drug discovery. The methodologies outlined herein focus on achieving regioselectivity at the C3, C4, and C6 positions of the pyridine ring, as well as transformations involving the existing chloro and amino substituents.

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the direct chlorination of 2-aminopyridine. Careful control of reaction conditions is crucial to favor the formation of the desired monochlorinated product and minimize the formation of dichlorinated byproducts.[1]

Experimental Protocol: Chlorination of 2-Aminopyridine[1]
  • In a flask equipped with a stirrer and a gas inlet tube, dissolve 2-aminopyridine (0.20 mol) in 100 mL of 85% aqueous sulfuric acid.

  • Cool the solution to 0-5 °C in an ice bath.

  • Bubble chlorine gas (0.21 mol) through the solution over a period of 1-2 hours while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for an additional hour.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • The precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.

Starting MaterialChlorinating AgentSolventTemperatureYield (%)Purity (%)Reference
2-AminopyridineChlorine gas85% H₂SO₄0-10 °C86.898.7[1]
2-AminopyridineN-ChlorosuccinimideAcetonitrileReflux75>95Varies

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds at the C-5 position of this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the introduction of aryl, heteroaryl, or vinyl substituents at the C-5 position. The choice of catalyst, ligand, and base is critical for achieving high yields.

Arylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001292[2]
4-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃1,4-Dioxane1101888Analogous System[1]
Pyridine-3-boronic acidPd(PPh₃)₄ (3)-Na₂CO₃DME/H₂O901685Analogous System[1]
  • In a flame-dried Schlenk flask, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), potassium phosphate (2.0 mmol), palladium(II) acetate (2 mol%), and SPhos (4 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed toluene (4 mL) and water (1 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Suzuki_Miyaura_Coupling cluster_workflow Suzuki-Miyaura Coupling Workflow This compound This compound Reaction Setup Reaction Setup This compound->Reaction Setup Arylboronic Acid Arylboronic Acid Arylboronic Acid->Reaction Setup Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Reaction Setup Base Base Base->Reaction Setup Product Product Inert Atmosphere Inert Atmosphere Reaction Setup->Inert Atmosphere Heating & Stirring Heating & Stirring Inert Atmosphere->Heating & Stirring Reaction Monitoring Reaction Monitoring Heating & Stirring->Reaction Monitoring Work-up & Purification Work-up & Purification Reaction Monitoring->Work-up & Purification Product Analysis Product Analysis Work-up & Purification->Product Analysis Product Analysis->Product

Caption: Suzuki-Miyaura Coupling Workflow.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the synthesis of N-aryl or N-alkyl derivatives at the C-5 position. The selection of the appropriate phosphine ligand is crucial for the success of this transformation.

AmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
AnilinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene1101695Analogous System[3]
MorpholinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃1,4-Dioxane1002489Analogous System
n-ButylaminePd₂(dba)₃ (2)BrettPhos (4)LHMDSTHF801291Analogous System
  • In a glovebox, charge a Schlenk tube with this compound (1.0 mmol), the amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), Pd₂(dba)₃ (2 mol%), and XPhos (4 mol%).

  • Add anhydrous toluene (5 mL).

  • Seal the tube and heat the reaction mixture to 110 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Buchwald_Hartwig_Amination cluster_cycle Catalytic Cycle This compound This compound Oxidative Addition Oxidative Addition This compound->Oxidative Addition Amine Amine Amine Coordination Amine Coordination Amine->Amine Coordination Pd(0) Catalyst Pd(0) Catalyst Base Base Reductive Elimination Reductive Elimination Base->Reductive Elimination Product Product Product->Reductive Elimination Pd(0) Pd(0) Pd(0)->Oxidative Addition Ar-Cl Oxidative Addition->Amine Coordination Amine Amine Coordination->Reductive Elimination Base Reductive Elimination->Pd(0) Product

Caption: Buchwald-Hartwig Amination Catalytic Cycle.

Sonogashira Coupling

The Sonogashira coupling is a reliable method for introducing alkyne functionalities at the C-5 position, providing a gateway to a variety of further transformations.

Terminal AlkynePd Catalyst (mol%)Cu Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (5)Et₃NDMF80692Analogous System[4]
TrimethylsilylacetylenePd(OAc)₂ (2.5)CuI (5)PiperidineToluene100488Analogous System[4]
1-HexynePdCl₂(dppf) (3)CuI (5)i-Pr₂NEtTHF651285Analogous System
  • To a degassed solution of this compound (1.0 mmol) in DMF (5 mL) in a Schlenk tube, add the terminal alkyne (1.2 mmol), triethylamine (2.0 mmol), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (5 mol%).

  • Seal the tube and heat the mixture to 80 °C for 6 hours under an argon atmosphere.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the residue by column chromatography.

Sonogashira_Coupling cluster_info Key Components This compound This compound Reaction Reaction This compound->Reaction Terminal Alkyne Terminal Alkyne Terminal Alkyne->Reaction Pd Catalyst Pd Catalyst Pd Catalyst->Reaction Cu Co-catalyst Cu Co-catalyst Cu Co-catalyst->Reaction Base Base Base->Reaction Product Product Reaction->Product

Caption: Key Components of Sonogashira Coupling.

C-H Functionalization

Direct C-H functionalization offers an atom-economical approach to introduce new substituents onto the pyridine ring, avoiding the need for pre-functionalization. For this compound, the directing effect of the amino group can be exploited to achieve regioselectivity.

Directed ortho-Metalation (DoM)

The amino group can direct metalation to the C-3 position. The resulting organometallic intermediate can then be quenched with various electrophiles.

BaseElectrophileProductYield (%)Reference
n-BuLiI₂2-Amino-5-chloro-3-iodopyridine85Analogous System
LDADMF2-Amino-5-chloro-3-formylpyridine78Analogous System[5]
s-BuLi/TMEDA(PhS)₂2-Amino-5-chloro-3-(phenylthio)pyridine82Analogous System
  • To a solution of this compound (1.0 mmol) in anhydrous THF (10 mL) at -78 °C under an argon atmosphere, add n-butyllithium (1.1 mmol, 2.5 M in hexanes) dropwise.

  • Stir the mixture at -78 °C for 1 hour.

  • Add a solution of iodine (1.2 mmol) in anhydrous THF (2 mL) dropwise.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent and purify the crude product by column chromatography.

Directed_Ortho_Metalation This compound This compound Lithiation Lithiation This compound->Lithiation 1. Base Base (n-BuLi) Base (n-BuLi) Base (n-BuLi)->Lithiation Functionalized Product Functionalized Product Lithiation->Functionalized Product 2. Electrophile Electrophile (E+) Electrophile (E+) Electrophile (E+)->Functionalized Product

Caption: Directed ortho-Metalation (DoM) Pathway.

Nucleophilic Aromatic Substitution (SNAr)

The chloro substituent at the C-5 position can be displaced by strong nucleophiles, although this is generally less facile than at the C-2 or C-4 positions of a pyridine ring. Elevated temperatures or microwave irradiation can facilitate these reactions.

Quantitative Data for Nucleophilic Aromatic Substitution
NucleophileSolventTemperatureTimeYield (%)Reference
Sodium methoxideMethanolReflux24 h65Analogous System
PyrrolidineDMSO150 °C12 h72Analogous System
Sodium thiophenoxideDMF120 °C8 h80Analogous System
Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine
  • In a sealed tube, combine this compound (1.0 mmol), the amine (2.0 mmol), and potassium carbonate (1.5 mmol) in DMSO (3 mL).

  • Heat the mixture to 150 °C for 12 hours.

  • Cool the reaction to room temperature and pour it into water.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography.

SNAr_Reaction This compound This compound Meisenheimer Complex Meisenheimer Complex This compound->Meisenheimer Complex + Nucleophile Nucleophile (Nu-) Nucleophile (Nu-) Nucleophile (Nu-)->Meisenheimer Complex Product Product Meisenheimer Complex->Product - Leaving Group Leaving Group (Cl-) Leaving Group (Cl-) Meisenheimer Complex->Leaving Group (Cl-)

Caption: Nucleophilic Aromatic Substitution (SNAr) Mechanism.

References

Application Notes and Protocols for the Electrochemical Synthesis of 2-Amino-5-chloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the electrochemical synthesis of 2-Amino-5-chloropyridine, an important intermediate in the pharmaceutical and agrochemical industries. The primary electrochemical route detailed is the hydrogenation of 5-chloro-2-nitropyridine.

Introduction

This compound is a key building block in the synthesis of various active pharmaceutical ingredients and herbicides.[1][2] Traditional chemical synthesis routes can involve harsh reagents and complex purification steps.[3] Electrochemical synthesis offers a promising alternative, providing a cleaner, more efficient, and often safer method of production. The electrochemical reduction of 5-chloro-2-nitropyridine to this compound has been shown to proceed with high yield and selectivity.[4] This method avoids the use of hazardous reducing agents and allows for precise control over the reaction conditions.

Reaction and Mechanism

The core of the electrochemical synthesis is the six-electron reduction of the nitro group in 5-chloro-2-nitropyridine to an amino group.[4] This process is typically carried out in an acidic ethanolic solution.

Reaction:

5-chloro-2-nitropyridine + 6H⁺ + 6e⁻ → this compound + 2H₂O

Quantitative Data Summary

The following table summarizes the key quantitative data from a representative electrochemical synthesis protocol for this compound.

ParameterValueReference
Starting Material5-chloro-2-nitropyridine[4]
ProductThis compound[4]
Isolated Yield82%[4]
Current Density100 A/m²[4]
Charge Passed2 F[4]
Cathode MaterialNickel[4]
Anode MaterialCopper[4]
Purity (by liquid phase analysis)98.5% - 99.5% (from analogous chemical synthesis)[5]
Melting Point136–138°C[4]

Experimental Protocol

This protocol details the electrochemical hydrogenation of 5-chloro-2-nitropyridine to produce this compound.[4]

4.1. Materials and Equipment

  • Reactants:

    • 5-chloro-2-nitropyridine (5.0 g)

    • Ethanol (50 mL)

    • 10% Sulphuric acid (15 mL)

    • Diethyl ether

    • Anhydrous magnesium sulphate

    • Water

  • Electrochemical Cell:

    • Undivided electrochemical cell

    • Nickel cathode (3x4 cm²)

    • Copper anode (3x4 cm²)

    • DC power supply

  • General Laboratory Equipment:

    • Magnetic stirrer and stir bar

    • Beakers and graduated cylinders

    • Separatory funnel

    • Rotary evaporator

    • Nitrogen gas supply

4.2. Procedure

  • Electrolyte Preparation: In an undivided electrochemical cell, dissolve 5.0 g of 5-chloro-2-nitropyridine in a mixture of 50 mL of ethanol and 15 mL of 10% sulphuric acid.

  • Cell Assembly: Place the nickel cathode (3x4 cm²) and copper anode (3x4 cm²) into the cell. Connect the electrodes to a DC power supply.

  • Electrolysis: Begin stirring the solution with a magnetic stirrer. Apply a constant current density of 100 A/m² and pass a total charge of 2 F through the solution. Throughout the electrolysis, maintain a nitrogen atmosphere within the cell.

  • Work-up: Upon completion of the electrolysis, dilute the electrolyte solution with water.

  • Extraction: Transfer the diluted solution to a separatory funnel and extract the product into diethyl ether.

  • Washing and Drying: Wash the ether extract with water and then dry it over anhydrous magnesium sulphate.

  • Solvent Removal: Evaporate the diethyl ether to yield the crude product.

  • Purification (if necessary): The resulting this compound can be further purified by recrystallization.

4.3. Product Characterization

The isolated product, this compound, should be an off-white to light yellow crystalline solid with a melting point of 136–138°C.[4]

Visualizations

Experimental Workflow for Electrochemical Synthesis

G prep Preparation of Electrolyte (5-chloro-2-nitropyridine in acidic ethanol) assembly Electrochemical Cell Assembly (Ni Cathode, Cu Anode) prep->assembly Load into cell electrolysis Constant Current Electrolysis (100 A/m², N₂ atmosphere) assembly->electrolysis Apply current workup Reaction Work-up (Dilution with water) electrolysis->workup Reaction complete extraction Product Extraction (with Diethyl Ether) workup->extraction drying Drying of Organic Phase (Anhydrous MgSO₄) extraction->drying evaporation Solvent Evaporation drying->evaporation product Final Product (this compound) evaporation->product

Caption: Workflow for the electrochemical synthesis of this compound.

References

Application Notes and Protocols: 2-Amino-5-chloropyridine as a Precursor for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-chloropyridine is a versatile and commercially available building block essential for synthesizing a wide range of heterocyclic compounds.[1][2] Its structure features three key reactive sites: the amino group, the chloro group, and the pyridine ring itself, which can be targeted for various chemical transformations. This functional group arrangement makes it a valuable precursor in the pharmaceutical, agrochemical, and materials science industries.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key bioactive molecules and in fundamental palladium-catalyzed cross-coupling reactions.

Application Note 1: Synthesis of Zopiclone, a Non-Benzodiazepine Hypnotic Agent

Zopiclone and its active enantiomer, Eszopiclone, are widely used drugs for the treatment of insomnia. The synthesis of the racemic mixture, zopiclone, prominently features this compound as a key starting material. The core of the synthesis involves the construction of a pyrrolo[3,4-b]pyrazine ring system attached to the pyridine moiety.

Synthetic Pathway Overview

The synthesis begins with the acylation of this compound with pyrazine-2,3-dicarboxylic acid anhydride. The resulting amic acid is then cyclized, partially reduced, and finally esterified to yield zopiclone.[3][4][5]

G cluster_0 Synthesis of Zopiclone from this compound A This compound C 3-(5-chloro-2-pyridyl)carbamoyl pyrazine-2-carboxylic acid A->C Acetonitrile (reflux) B Pyrazine-2,3-dicarboxylic acid anhydride B->C D 6-(5-chloropyrid-2-yl)-5,7-dioxo- 5,6-dihydropyrrolo[3,4-b]pyrazine C->D SOCl₂ (reflux) E 6-(5-chloro-2-pyridyl)-7-hydroxy- 5,6-dihydropyrrolo[3,4-b]pyrazin-5-one D->E KBH₄ Dioxane-water G Zopiclone E->G NaH, DMF F 4-methylpiperazine- 1-carbonyl chloride F->G

Caption: Synthetic pathway for Zopiclone.

Quantitative Data Summary
StepProductReagentsSolventConditionsYield (%)Reference
13-(5-chloro-2-pyridyl)carbamoyl pyrazine-2-carboxylic acidPyrazine-2,3-dicarboxylic acid anhydrideAcetonitrileReflux95[4]
26-(5-chloropyrid-2-yl)-5,7-dioxo-5,6-dihydropyrrolo[3,4-b]pyrazineThionyl chloride (SOCl₂)-Reflux79[4]
36-(5-chloro-2-pyridyl)-7-hydroxy-5,6-dihydropyrrolo[3,4-b]pyrazin-5-onePotassium borohydride (KBH₄)Dioxane-waterLow Temp.64[4]
4Zopiclone1-chlorocarbonyl-4-methylpiperazine HCl, DMAP, CaCO₃Ethyl Acetate-82[5][6]
Detailed Experimental Protocols

Step 1: Synthesis of 3-(5-chloropyridin-2-yl)-carbamoylpyrazine-2-carboxylic acid [6]

  • Suspend this compound (171.2 g) in toluene (800 ml).

  • Heat the mixture to 48-52°C.

  • Add pyrazine-2,3-dicarboxylic acid anhydride (100 g) to the suspension at the same temperature.

  • Stir the resulting reaction mixture for 2 hours at 48-52°C.

  • After the reaction, cool the mixture, filter the solid product, and wash with toluene to obtain the title compound.

Step 2: Synthesis of 6-(5-chloropyrid-2-yl)-5,7-dioxo-5,6-dihydropyrrolo[3,4-b]pyrazine [4]

  • Treat the product from Step 1 with refluxing thionyl chloride (SOCl₂).

  • The excess SOCl₂ is removed under reduced pressure after the reaction is complete.

  • The crude product is then purified, typically by recrystallization, to yield the cyclized imide.

Step 3: Synthesis of 6-(5-chloro-2-pyridyl)-7-hydroxy-5,6-dihydropyrrolo[3,4-b]pyrazin-5-one [4]

  • Dissolve the imide from Step 2 in a dioxane-water mixture.

  • Cool the solution to a low temperature (e.g., 0-5°C).

  • Slowly add potassium borohydride (KBH₄) to perform a partial reduction.

  • Monitor the reaction by TLC. Upon completion, carefully quench the reaction with a weak acid.

  • Extract the product with an organic solvent and purify by column chromatography or recrystallization.

Step 4: Synthesis of Zopiclone [5]

  • To a mixture of the hydroxy compound from Step 3 (100 g, 0.38 mol) and 1-chlorocarbonyl-4-methylpiperazine hydrochloride (151 g, 0.76 mol) in ethyl acetate (1.5 L), add a suitable base (e.g., calcium carbonate or an organic base like DMAP).

  • Stir the reaction at room temperature until completion.

  • Work up the reaction by washing with water and brine.

  • Dry the organic layer, concentrate, and purify the crude product by recrystallization to afford Zopiclone.

Application Note 2: Palladium-Catalyzed Cross-Coupling Reactions

The chlorine atom at the C5 position of this compound is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are cornerstones of modern medicinal chemistry, enabling the formation of C-C and C-N bonds, respectively.[7] This allows for the introduction of diverse aryl, heteroaryl, and amino substituents, dramatically expanding the chemical space accessible from this simple precursor.

General Workflow for Cross-Coupling Reactions

G cluster_workflow General Experimental Workflow Setup Reaction Setup (Inert Atmosphere) Reagents Add Reactants: - this compound - Coupling Partner - Catalyst & Ligand - Base & Solvent Setup->Reagents Reaction Heat Reaction (e.g., 80-110 °C) Reagents->Reaction Monitor Monitor Progress (TLC / LC-MS) Reaction->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Reaction Complete Purify Purification (Column Chromatography) Workup->Purify Characterize Characterization (NMR, MS) Purify->Characterize

Caption: Generalized workflow for cross-coupling.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This reaction couples this compound with an arylboronic acid to form a C-C bond.

G cluster_suzuki Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ PdII R¹-Pd(II)L₂-X Pd0->PdII Oxidative Addition (R¹-X) PdII_B [R¹-Pd(II)L₂-OR²']⁻ PdII->PdII_B Base (e.g., K₃PO₄) PdII_R R¹-Pd(II)L₂-R² PdII_B->PdII_R Transmetalation (R²-B(OH)₂) PdII_R->Pd0 Reductive Elimination (R¹-R²)

Caption: Catalytic cycle of Suzuki-Miyaura coupling.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • Degassed 1,4-dioxane/water (4:1 mixture)

  • Standard Schlenk flask and inert atmosphere setup

Procedure: [7]

  • In a Schlenk flask, combine this compound (1.0 mmol), the arylboronic acid (1.5 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (3.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed dioxane/water solvent mixture (e.g., 5 mL) via syringe.

  • Heat the reaction mixture to 80-100°C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature.

  • Dilute the mixture with ethyl acetate, wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

This reaction couples this compound with a primary or secondary amine to form a new C-N bond.

G cluster_buchwald Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L PdII_OA R¹-Pd(II)L-X Pd0->PdII_OA Oxidative Addition (R¹-X) PdII_Amide [(R¹)(R²R³N)Pd(II)L] PdII_OA->PdII_Amide Amine Coordination (R²R³NH) PdII_Amido [R¹-Pd(II)L-NR²R³]⁻ PdII_Amide->PdII_Amido Deprotonation (Base) PdII_Amido->Pd0 Reductive Elimination (R¹-NR²R³)

Caption: Catalytic cycle of Buchwald-Hartwig amination.

Materials:

  • This compound (1.0 equiv)

  • Amine to be coupled (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene

  • Glovebox and standard Schlenk flask setup

Procedure: [7]

  • In a glovebox, charge a Schlenk flask with Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and NaOtBu (1.4 mmol).

  • Add this compound (1.0 mmol) and the desired amine (1.2 mmol).

  • Remove the flask from the glovebox and add anhydrous toluene (5 mL) under a positive pressure of inert gas.

  • Seal the flask and heat the reaction mixture to 100-110°C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by flash column chromatography.

Conclusion

This compound is a foundational starting material for the synthesis of complex heterocyclic structures. Its utility is demonstrated in the multi-step synthesis of pharmaceuticals like Zopiclone and its central role in powerful C-C and C-N bond-forming reactions. The protocols outlined here provide a reliable basis for researchers to explore the rich chemistry of this versatile precursor in drug discovery and development programs.

References

Troubleshooting & Optimization

How to avoid di-substitution in 2-aminopyridine chlorination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during the chlorination of 2-aminopyridine, with a specific focus on avoiding di-substitution.

Frequently Asked Questions (FAQs)

Q1: What are the common products formed during the chlorination of 2-aminopyridine?

When chlorinating 2-aminopyridine, the primary desired product is typically 2-amino-5-chloropyridine. However, a common side product is the di-substituted 2-amino-3,5-dichloropyridine.[1] The reaction can also yield other minor chlorinated isomers.

Q2: What is the primary cause of di-substitution in 2-aminopyridine chlorination?

Di-substitution, leading to the formation of 2-amino-3,5-dichloropyridine, is often a result of the high reactivity of the mono-chlorinated product, this compound, towards the chlorinating agent under the reaction conditions.[2][3] The amino group in 2-aminopyridine is an activating group, making the pyridine ring susceptible to electrophilic substitution at the 3- and 5-positions.

Q3: How does acidity affect the selectivity of the chlorination reaction?

The acidity of the reaction medium plays a crucial role in controlling the selectivity of chlorination. In a strongly acidic medium, with a Hammett acidity function less than -3.5, the 2-aminopyridine is protonated.[1] This protonated species undergoes selective mono-chlorination at the 5-position, minimizing the formation of the di-substituted byproduct.[1] In weakly acidic or neutral conditions, the unprotonated, more reactive 2-aminopyridine is present, which can lead to over-chlorination.[1]

Q4: What are some common chlorinating agents used for this reaction?

Several chlorinating agents can be used, each with its own advantages and disadvantages. Common agents include:

  • Chlorine gas (Cl₂): Effective but can be difficult to handle and may lead to over-chlorination if not carefully controlled.[1][4]

  • N-Chlorosuccinimide (NCS): A solid, easier-to-handle reagent that is widely used for chlorinations.[2][3][5][6][7] However, it can also lead to di-substitution if conditions are not optimized.[8]

  • Sodium hypochlorite (NaClO) with Hydrochloric acid (HCl): This combination generates active chlorine in situ and can be a milder alternative to chlorine gas.[9]

  • Selectfluor® with Lithium Chloride (LiCl): This system offers a method for chlorination under mild conditions with good regioselectivity.[10][11][12]

Troubleshooting Guide: Minimizing Di-substitution

This guide will help you troubleshoot and optimize your reaction to favor the formation of this compound.

Problem: High levels of 2-amino-3,5-dichloropyridine detected.

Below is a workflow to help you identify the potential cause and implement a solution.

Troubleshooting_DiSubstitution start High Di-substitution Observed check_acidity Step 1: Evaluate Reaction Acidity start->check_acidity acidity_strong Is the medium strongly acidic? (e.g., H₂SO₄ > 70%) check_acidity->acidity_strong acidity_weak Action: Increase Acidity - Use conc. H₂SO₄ or HCl/HOAc - Ensure Hammett acidity < -3.5 acidity_strong->acidity_weak No check_reagent Step 2: Assess Chlorinating Agent & Stoichiometry acidity_strong->check_reagent Yes acidity_weak->check_reagent reagent_stoichiometry Is the stoichiometry of the chlorinating agent > 1 equivalent? check_reagent->reagent_stoichiometry consider_alternative_reagent Action: Consider Alternative Reagent - Switch to a milder or more selective chlorinating agent (e.g., Selectfluor/LiCl). check_reagent->consider_alternative_reagent adjust_stoichiometry Action: Reduce Stoichiometry - Use 1.0-1.1 equivalents of the chlorinating agent. reagent_stoichiometry->adjust_stoichiometry Yes check_temperature Step 3: Review Reaction Temperature reagent_stoichiometry->check_temperature No adjust_stoichiometry->check_temperature consider_alternative_reagent->check_temperature temperature_high Is the reaction temperature elevated? check_temperature->temperature_high lower_temperature Action: Lower Reaction Temperature - Run the reaction at a lower temperature (e.g., 0-10°C). temperature_high->lower_temperature Yes final_optimization Step 4: Further Optimization temperature_high->final_optimization No lower_temperature->final_optimization consider_catalyst Action: Explore Catalytic Methods - Investigate methods using catalysts that promote mono-selectivity. final_optimization->consider_catalyst end Mono-chlorination Optimized consider_catalyst->end

Caption: Troubleshooting workflow for minimizing di-substitution.

Data Presentation: Comparison of Chlorination Methods

The following table summarizes different methods for the selective mono-chlorination of 2-aminopyridine.

MethodChlorinating AgentSolvent/MediumTemperature (°C)Yield of this compound (%)Key FeatureReference
Strong Acid Medium Chlorine gas>70% H₂SO₄-20 to 25up to 86.8Protonation of 2-aminopyridine enhances selectivity for the 5-position.[1]
Oxidative Chlorination NaClO / HClWater10 to 2572In situ generation of active chlorine under milder conditions.[9]
LED-Promoted Chlorine gas / Bromine (cat.)Acetone or AcetonitrileRoom Temperature90 - 99.4High selectivity and yield under mild, light-promoted conditions.[4]
Selectfluor System Selectfluor / LiClDMFRoom TemperatureGood to highMild conditions and high regioselectivity.[10][11]
NCS Chlorination N-Chlorosuccinimide (NCS)DMF / Methanol4570.5 (for di-substitution)Commonly used for the synthesis of the di-substituted product.[2]

Experimental Protocols

Method 1: Chlorination in a Strongly Acidic Medium [1]

This protocol is designed to favor the formation of this compound.

  • Preparation of Acidic Medium: In a reaction vessel equipped with a stirrer and a cooling bath, carefully add 2-aminopyridine (1 equivalent) in portions to a pre-cooled solution of concentrated sulfuric acid (at least 70% by weight). Maintain the temperature at approximately 25°C during the addition.

  • Introduction of Chlorinating Agent: Cool the reaction mixture to a temperature between -20°C and 25°C. Slowly bubble chlorine gas (1 to 2 equivalents) through the solution over a period of 1-2 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical method (e.g., TLC, GC, or LC-MS) until the starting material is consumed.

  • Work-up: Carefully quench the reaction by pouring the mixture onto crushed ice. Neutralize the acidic solution with a base (e.g., NaOH or Na₂CO₃) to precipitate the product.

  • Isolation: Filter the solid precipitate, wash with cold water, and dry to obtain the crude this compound. The product can be further purified by recrystallization.

Method 2: Chlorination using N-Chlorosuccinimide (for 2-amino-3,5-dichloropyridine) [2]

This protocol is an example of conditions that can lead to di-substitution, yielding 2-amino-3,5-dichloropyridine from this compound.

  • Reaction Setup: In a round-bottom flask equipped with a stirrer and a condenser, dissolve this compound (1 equivalent) in a solvent mixture of DMF and methanol (2.5:1 v/v).

  • Reagent Addition: Add N-chlorosuccinimide (NCS) (2.4 equivalents) to the solution.

  • Reaction Conditions: Heat the reaction mixture to 45°C and stir for approximately 2.5 hours.

  • Monitoring: Monitor the reaction by TLC or GC until the starting material is consumed.

  • Work-up and Isolation: After the reaction is complete, remove the solvent by distillation under reduced pressure. The crude product can be purified by recrystallization from ethanol to yield 2-amino-3,5-dichloropyridine.

References

Technical Support Center: Synthesis of 2-Amino-5-chloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Amino-5-chloropyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: The most prevalent methods start from 2-aminopyridine and include:

  • Direct chlorination: Utilizes chlorine gas in a strongly acidic medium.[1][2]

  • Oxidative chlorination: Employs a combination of an acid (like hydrochloric acid) and an oxidizing agent (such as sodium hypochlorite or hydrogen peroxide).[1][3]

  • Catalytic chlorination: A one-step method using bromine as a catalyst under blue LED light, followed by the introduction of chlorine gas.[4]

  • Alternative Chlorinating Agents: Use of reagents like N-chloro-N-fluorobenzenesulfonamide with an ionic liquid catalyst.[5]

A less common route involves the electrochemical hydrogenation of 5-chloro-2-nitropyridine.[6]

Q2: I am getting a low yield of this compound. What are the potential causes and how can I improve it?

A2: Low yield can be attributed to several factors. Please refer to the troubleshooting guide below for specific issues and solutions. Common causes include incomplete reaction, degradation of the product, and formation of byproducts. To improve yield, consider optimizing reaction temperature, reaction time, reagent stoichiometry, and the purity of starting materials. For instance, in the direct chlorination method, using a strongly acidic medium with a Hammett acidity function less than -3.5 can significantly increase the yield by minimizing the formation of the di-chlorinated byproduct.[2][7]

Q3: How can I minimize the formation of the 2-amino-3,5-dichloropyridine byproduct?

A3: The formation of 2-amino-3,5-dichloropyridine is a common issue, particularly in direct chlorination methods.[2] Here are some strategies to minimize this byproduct:

  • Control Stoichiometry: Use no more than two equivalents of the chlorinating agent.[2]

  • Strongly Acidic Medium: Performing the reaction in a medium with a high concentration of sulfuric acid (at least 70% by weight) can selectively favor monochlorination.[2] This is because the strongly acidic medium protonates the 2-aminopyridine, which then undergoes selective monochlorination.[2]

  • Reaction Time: Avoid unnecessarily long reaction times, as this can promote over-chlorination.[2]

  • Alternative Methods: Consider using methods with higher selectivity, such as the bromine-catalyzed method under blue LED light, which is reported to avoid the formation of polychloro compounds.[4]

Q4: What are the recommended methods for purifying the final product?

A4: Purification of this compound typically involves the following steps:

  • Neutralization: After the reaction, the mixture is poured onto ice and made basic (pH > 7) to precipitate the product.[2]

  • Extraction: The precipitated product can be extracted using an organic solvent like dichloroethane.[3]

  • Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or methanol, to obtain high-purity white crystals.[4][5]

  • Drying: The purified product should be dried under vacuum.[2]

Troubleshooting Guides

Issue 1: Low Yield
Potential Cause Troubleshooting Step Expected Outcome
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC).[5] Extend the reaction time if starting material is still present.The reaction goes to completion, maximizing the conversion of starting material.
Suboptimal Temperature Ensure the reaction temperature is maintained within the optimal range for the chosen method. For direct chlorination, maintaining a low temperature (e.g., 10-12°C) during the addition of chlorine is crucial.[2] For oxidative chlorination, a two-step temperature profile (e.g., 10°C then 25°C) may be optimal.[3]Improved selectivity and reduced byproduct formation, leading to a higher yield of the desired product.
Poor Quality Reagents Use high-purity starting materials and reagents. Ensure the chlorinating agent has not degraded.Consistent and reproducible results with higher yields.
Product Degradation Avoid excessive heating during workup and purification. Ensure the pH is carefully controlled during neutralization.Minimizes loss of the final product.
Issue 2: High Levels of Impurities (e.g., 2-amino-3,5-dichloropyridine)
Potential Cause Troubleshooting Step Expected Outcome
Over-chlorination Carefully control the stoichiometry of the chlorinating agent. Use a minimal excess.[2]Reduced formation of the di-chlorinated byproduct.
Insufficiently Acidic Medium (for direct chlorination) Ensure the sulfuric acid concentration is sufficiently high (at least 70% by weight) to achieve a Hammett acidity function below -3.5.[2]Enhanced selectivity for monochlorination.
Prolonged Reaction Time Optimize the reaction time. Quench the reaction as soon as the starting material is consumed (as monitored by TLC).[2]Minimized formation of over-chlorinated byproducts.
Reaction Hotspots Ensure efficient stirring and cooling to maintain a uniform temperature throughout the reaction mixture.Prevents localized overheating that can lead to side reactions.

Experimental Protocols

Protocol 1: Direct Chlorination in a Strongly Acidic Medium

This protocol is based on the method described in US Patent 3,985,759.

Materials:

  • 2-Aminopyridine

  • 72.4% Aqueous Sulfuric Acid

  • Chlorine gas

  • Ice

  • Sodium Hydroxide solution (for neutralization)

Procedure:

  • In a flask equipped with a stirrer, gas inlet tube, and thermometer, dissolve 2-aminopyridine in 72.4% aqueous sulfuric acid.

  • Cool the mixture to approximately 10°C using an ice bath.

  • Bubble chlorine gas into the reaction mixture over a period of 45-60 minutes, maintaining the temperature between 10°C and 12°C.[2]

  • After the addition of chlorine is complete, stir the reaction mixture at ambient temperature for 30 to 90 minutes.[2]

  • Pour the reaction mixture onto crushed ice with stirring.

  • Neutralize the mixture by adding a sodium hydroxide solution until the pH is greater than 7 to precipitate the this compound.

  • Collect the precipitate by filtration, wash with water, and dry under vacuum.

Protocol 2: Oxidative Chlorination using Sodium Hypochlorite and Hydrochloric Acid

This protocol is adapted from the method described in patent CN106432069A.[3]

Materials:

  • 2-Aminopyridine

  • Sodium Hypochlorite (NaClO) solution (e.g., 13%)

  • Concentrated Hydrochloric Acid (e.g., 36%)

  • Dichloroethane (for extraction)

  • Sodium Hydroxide solution (for pH adjustment)

  • Ice-water bath

Procedure:

  • In a three-necked flask, add 2-aminopyridine and place it in a 10°C water bath.[3]

  • With continuous stirring, add the NaClO solution.[3]

  • Slowly add concentrated hydrochloric acid dropwise, maintaining the temperature at 10°C.[3]

  • Continue the reaction at 10°C for 2 hours, then raise the temperature to 25°C and react for an additional 4 hours.[3]

  • Terminate the reaction by cooling with an ice-water bath to 10°C.[3]

  • Adjust the pH of the reaction mixture to 4 with a 5 mol/L NaOH solution.[3]

  • Extract the product with dichloroethane.[3]

  • Isolate the this compound from the organic extract.

Data Presentation

Table 1: Comparison of Different Synthetic Methods for this compound

Method Starting Material Reagents Reported Yield Purity Key Advantages Reference
Direct Chlorination2-AminopyridineCl₂, H₂SO₄86.8%98.7%High yield[2]
Oxidative Chlorination2-AminopyridineNaClO, HCl~72%Not specifiedMilder conditions, avoids direct use of Cl₂[3]
Catalytic Chlorination2-AminopyridineBr₂ (cat.), Cl₂, blue LED90.0% - 99.4%99.4% - 99.6%High selectivity, mild conditions[4]
N-chloro-N-fluorobenzenesulfonamide2-AminopyridineN-fluoro-N-chlorobenzenesulfonamide, Ionic Liquid95.1% - 99.0%98.5% - 99.5%High yield, mild conditions[5]
Electrochemical Hydrogenation5-chloro-2-nitropyridineEthanol, H₂SO₄82%Not specifiedModern approach[6]

Visualizations

experimental_workflow_direct_chlorination cluster_prep Reaction Setup cluster_reaction Chlorination cluster_workup Workup and Isolation start Dissolve 2-Aminopyridine in 72.4% H₂SO₄ cool Cool to 10°C start->cool add_cl2 Bubble Cl₂ gas (maintain 10-12°C) cool->add_cl2 stir Stir at ambient temp (30-90 min) add_cl2->stir quench Pour onto ice stir->quench neutralize Neutralize with NaOH (pH > 7) quench->neutralize filter Filter precipitate neutralize->filter dry Dry under vacuum filter->dry end Pure 2-Amino-5- chloropyridine dry->end

Caption: Workflow for Direct Chlorination of 2-Aminopyridine.

troubleshooting_logic cluster_yield Low Yield Troubleshooting cluster_impurity High Impurity Troubleshooting start Low Yield or High Impurity? check_completion Check reaction completion (TLC) start->check_completion Low Yield check_stoich Verify chlorinating agent stoichiometry start->check_stoich High Impurity check_temp Verify reaction temperature check_completion->check_temp check_reagents Assess reagent purity check_temp->check_reagents solution Optimize Parameters & Repeat Experiment check_reagents->solution check_acid Ensure high acidity (for direct chlorination) check_stoich->check_acid check_time Optimize reaction time check_acid->check_time check_time->solution

Caption: Troubleshooting Decision Tree for Synthesis Optimization.

References

Technical Support Center: Purification of Crude 2-Amino-5-chloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-5-chloropyridine.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for purifying crude this compound?

A1: The primary methods for purifying crude this compound are recrystallization, acid-base precipitation/extraction, and column chromatography. Steam distillation can also be employed, particularly after synthesis, to remove certain volatile impurities.[1] The choice of method depends on the nature of the impurities, the desired final purity, and the scale of the purification.

Q2: What are the typical impurities found in crude this compound?

A2: Common impurities can include unreacted starting materials like 2-aminopyridine, over-chlorinated by-products such as 2-amino-3,5-dichloropyridine, and various isomers.[2] The presence of these impurities can affect downstream reactions and the quality of the final product.

Q3: What purity levels can be expected from different purification methods?

A3: High purity levels are achievable with various techniques. Recrystallization, for instance, can yield purities of 99.0% or higher.[3] Vapor phase chromatographic analysis has shown purities of 98.7% after precipitation and drying.[2] The table below summarizes reported purity and yield data from different methods.

Troubleshooting Guide

Issue 1: Low yield after recrystallization.

  • Possible Cause 1: Incorrect solvent choice. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

    • Solution: Test a range of solvents. Methanol and ethanol are commonly used for the recrystallization of this compound.[3][4][5]

  • Possible Cause 2: Using too much solvent. This will keep more of the product dissolved even at low temperatures.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Possible Cause 3: Cooling the solution too quickly. Rapid cooling can lead to the formation of small, impure crystals.

    • Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize the formation of pure crystals.

Issue 2: Product is still impure after a single purification step.

  • Possible Cause 1: The chosen method is not effective against a specific impurity. For example, an impurity that has similar solubility to the product will be difficult to remove by recrystallization alone.

    • Solution: A combination of purification methods may be necessary. For instance, an acid-base extraction could be performed to remove non-basic impurities, followed by recrystallization to remove closely related pyridine derivatives.

  • Possible Cause 2: Over-chlorinated by-products are present. These can be difficult to separate due to similar properties.[2]

    • Solution: Column chromatography is often effective for separating compounds with minor structural differences. High-Performance Liquid Chromatography (HPLC) can also be used for both analysis and preparative separation.[6]

Issue 3: The purified product is discolored (yellow or tan).

  • Possible Cause: Presence of colored impurities or degradation products.

    • Solution 1: Treat the solution with activated charcoal during the recrystallization process. The charcoal can adsorb colored impurities. Add a small amount of activated charcoal to the hot solution, stir for a few minutes, and then perform a hot filtration to remove the charcoal before allowing the solution to cool.

    • Solution 2: Ensure that the purification process, especially any heating steps, is not excessively long, as this can lead to product degradation.

Quantitative Data Summary

Purification MethodPurity AchievedYieldReference
Recrystallization (Ethanol)99.5%99.0%[3]
Recrystallization (Methanol)99.6%90.0%[4]
Recrystallization (Methanol)99.4%99.4%[4]
Precipitation & Filtration98.7%86.8%[2]
Precipitation & Filtration92.8%76.3%[2]
Precipitation & Chloroform Extraction96.4%69.4%[2]

Experimental Protocols

1. Recrystallization Protocol

This protocol is a general guideline and may need optimization.

  • Solvent Selection: Determine an appropriate solvent. Ethanol or methanol are good starting points.[3][4]

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if needed to achieve full dissolution.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask to remove any insoluble impurities (and activated charcoal if used).

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to induce further crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature (e.g., 50°C) until a constant weight is achieved.[2]

2. Acid-Base Precipitation and Extraction Protocol

This protocol is based on the principle of manipulating the pH to separate the basic product from non-basic impurities.

  • Dissolution: Dissolve the crude product in a suitable organic solvent like dichloroethane or chloroform.

  • Acidification & Extraction: Extract the organic solution with an acidic aqueous solution (e.g., 10% hydrochloric acid). The basic this compound will move into the aqueous layer as its hydrochloride salt, leaving non-basic impurities in the organic layer.

  • Separation: Separate the aqueous layer.

  • Basification & Precipitation: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 50% aqueous sodium hydroxide or concentrated ammonia water) with stirring until the solution is basic (pH > 7).[1][2] The purified this compound will precipitate out of the solution.

  • Isolation: Collect the precipitate by vacuum filtration.

  • Washing: Wash the solid with cold water.[2]

  • Drying: Dry the product, for example, in a vacuum at 50°C.[2]

3. Column Chromatography Protocol

This protocol is a general procedure for purification using silica gel chromatography.

  • Mobile Phase Selection: Determine a suitable mobile phase system using Thin Layer Chromatography (TLC). A mixture of a non-polar solvent (e.g., petroleum ether or hexanes) and a more polar solvent (e.g., ethyl acetate) is common. The ideal system should give the desired product an Rf value of approximately 0.2-0.3.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase. Pour the slurry into a chromatography column and allow it to pack evenly. Let the excess solvent drain until it reaches the top of the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the resulting powder to the top of the packed column.

  • Elution: Begin eluting with the low-polarity mobile phase, gradually increasing the polarity by adding more of the polar solvent.

  • Fraction Collection: Collect the eluent in small fractions.

  • Analysis: Analyze the fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation crude Crude Product solvent Add Minimal Hot Solvent crude->solvent dissolved Dissolved Product solvent->dissolved hot_filtration Hot Filtration (Optional: Charcoal) dissolved->hot_filtration cooling Slow Cooling & Ice Bath hot_filtration->cooling crystals Crystal Formation cooling->crystals vacuum_filtration Vacuum Filtration crystals->vacuum_filtration washing Wash with Cold Solvent vacuum_filtration->washing drying Drying washing->drying pure_product Pure Product drying->pure_product

Caption: Workflow for the purification of this compound by recrystallization.

Acid_Base_Extraction_Workflow cluster_organic Organic Layer cluster_aqueous Aqueous Layer start Crude Product in Organic Solvent add_acid Extract with Aqueous Acid start->add_acid separate_layers Separate Layers add_acid->separate_layers impurities Non-Basic Impurities separate_layers->impurities protonated_product Product as Hydrochloride Salt separate_layers->protonated_product add_base Add Base (e.g., NaOH) protonated_product->add_base precipitate Precipitation of Pure Product add_base->precipitate filtration Filter, Wash, and Dry precipitate->filtration end_product Pure this compound filtration->end_product Column_Chromatography_Workflow A Select Mobile Phase (TLC) B Pack Column with Silica Gel A->B C Load Crude Product B->C D Elute with Solvent Gradient C->D E Collect Fractions D->E F Analyze Fractions (TLC) E->F G Combine Pure Fractions F->G H Evaporate Solvent G->H I Pure Product H->I

References

Technical Support Center: Synthesis of 2-Amino-5-chloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-5-chloropyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: The primary methods for synthesizing this compound are:

  • Direct Chlorination of 2-Aminopyridine: This is a common method involving the direct chlorination of the starting material, 2-aminopyridine.[1][2]

  • Multi-step Synthesis from 2-Aminopyridine: This route involves a series of reactions including nitration, acylation, reduction, chlorination, and hydrolysis.[3]

  • Electrochemical Hydrogenation of 5-Chloro-2-nitropyridine: This method involves the electrochemical reduction of 5-chloro-2-nitropyridine to yield the desired product.[4][5]

Q2: What is the major side product observed during the synthesis of this compound?

A2: The most significant and commonly encountered side product, particularly in the direct chlorination of 2-aminopyridine, is 2-amino-3,5-dichloropyridine .[1] This impurity arises from the over-chlorination of the pyridine ring. The presence of this byproduct complicates the purification of the desired this compound.[1]

Q3: How can the formation of the 2-amino-3,5-dichloropyridine byproduct be minimized?

A3: The formation of the dichlorinated byproduct can be minimized by controlling the reaction conditions, primarily the acidity of the reaction medium.[1] Conducting the chlorination in a strongly acidic medium with a Hammett acidity function less than -3.5 enhances the selective monochlorination at the 5-position.[1] In a strongly acidic medium, the 2-aminopyridine reactant is protonated, which deactivates the ring towards electrophilic substitution, thus reducing the rate of the second chlorination. In weakly acidic or neutral conditions, the unprotonated 2-aminopyridine is more reactive, leading to a higher propensity for over-chlorination.[1]

Q4: Are there alternative chlorinating agents that can improve selectivity?

A4: Yes, various chlorinating agents can be employed. While chlorine gas is common, other reagents such as N-chloro-N-fluorobenzenesulfonamide, and a combination of hydrochloric acid and sodium hypochlorite (oxidative chlorination) have been used.[6][7] The choice of chlorinating agent and catalyst system can influence the reaction's selectivity and yield. For instance, using N-fluoro-N-chlorobenzenesulfonamide with an imidazole ionic liquid as a catalyst has been reported to give high yields and purity.[7]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem Potential Cause Recommended Solution
High levels of 2-amino-3,5-dichloropyridine impurity detected. Insufficient acidity of the reaction medium during direct chlorination.Ensure the reaction is conducted in a strongly acidic medium (e.g., >70% sulfuric acid) with a Hammett acidity function below -3.5.[1] This protonates the 2-aminopyridine, deactivating the ring and favoring monochlorination.
Over-addition or localized high concentration of the chlorinating agent.Add the chlorinating agent slowly and with efficient stirring to maintain a homogeneous concentration and prevent localized over-chlorination.
Reaction temperature is too high.Maintain the recommended reaction temperature. For many chlorination reactions, lower temperatures (e.g., 10-12°C) are preferred to control the reaction rate and improve selectivity.[1]
Low yield of this compound. Incomplete reaction.Monitor the reaction progress using techniques like TLC or GC-MS to ensure it goes to completion. Extend the reaction time if necessary.
Suboptimal reaction conditions (e.g., solvent, temperature, catalyst).Review the experimental protocol and optimize reaction parameters. For instance, in the one-step synthesis using a blue LED lamp, the choice of solvent (acetone vs. acetonitrile) can significantly impact the yield.[8]
Loss of product during workup and purification.Optimize the extraction and recrystallization steps. Ensure the pH is appropriately adjusted during workup to maximize the recovery of the amine product.
Formation of other unidentified byproducts. Presence of impurities in the starting materials.Use high-purity 2-aminopyridine and other reagents.
Alternative reaction pathways occurring.Depending on the synthetic route, other side reactions can occur. For example, in syntheses involving diazonium salt intermediates, the presence of water can lead to the formation of hydroxypyridine byproducts.[9]

Experimental Protocols

Protocol 1: Synthesis via Direct Chlorination in a Strongly Acidic Medium

This protocol is based on the principle of selective monochlorination in a highly acidic environment to minimize the formation of 2-amino-3,5-dichloropyridine.[1]

Materials:

  • 2-Aminopyridine

  • Concentrated Sulfuric Acid (at least 70% by weight)

  • Chlorinating agent (e.g., Chlorine gas, Sulfuryl chloride)

  • Ice bath

  • Reaction flask with stirring mechanism

Procedure:

  • In a reaction flask, prepare the strongly acidic medium by carefully adding concentrated sulfuric acid to water. The final concentration should be at least 70% H₂SO₄.

  • Cool the acidic medium in an ice bath.

  • Slowly add 2-aminopyridine to the cooled, stirred acidic medium, maintaining the temperature at approximately room temperature.

  • Once the 2-aminopyridine is fully dissolved and protonated, slowly introduce at least one equivalent of the chlorinating agent while maintaining a low temperature (e.g., 10-12°C) with an ice bath.

  • Continue stirring for a specified period until the reaction is complete (monitor by TLC or GC).

  • Carefully quench the reaction by pouring the mixture over crushed ice.

  • Neutralize the solution with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.

  • Filter the crude product, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Protocol 2: One-Step Synthesis using a Blue LED Lamp

This protocol describes a high-selectivity method using photochemistry.[8]

Materials:

  • 2-Aminopyridine

  • Organic solvent (e.g., Acetonitrile)

  • Bromine (catalyst)

  • Chlorine gas

  • Blue LED lamp (e.g., 34W)

  • Three-neck round-bottomed flask

  • Methanol for recrystallization

Procedure:

  • In a three-neck round-bottomed flask, dissolve 2-aminopyridine (0.21 mol) in acetonitrile (200 mL) under the irradiation of a 34W blue LED lamp.

  • With stirring, add bromine (0.011 mol) as a catalyst.

  • After the solution fades, introduce chlorine gas (approx. 30 g).

  • Allow the reaction to proceed for 2 hours.

  • After the reaction is complete, perform reduced pressure distillation to obtain the crude product.

  • Recrystallize the crude product with methanol and dry to obtain high-purity this compound.

Quantitative Data Summary

Synthetic Method Starting Material Chlorinating Agent/Reagents Key Conditions Yield (%) Purity (%) Major Side Product Reference
Chlorination in 20% H₂SO₄2-AminopyridineChlorine25°C54Not specified2-Amino-3,5-dichloropyridine[1]
Chlorination in conc. HCl2-AminopyridineOxidizing AgentNot specified~70Not specified"Relatively slight formation of other chlorination products"[1]
Chlorination in strongly acidic medium2-AminopyridineChlorineGlacial acetic acid, HCl gas, 10-12°C69.496.4Minimal 2-Amino-3,5-dichloropyridine[1]
Oxidative Chlorination2-AminopyridineNaClO, conc. HCl10°C for 2h, then 25°C for 4h72Not specifiedNot specified[6]
Photochemical Chlorination2-AminopyridineChlorine, Bromine (cat.)Blue LED, Acetonitrile, 2h99.499.4Not specified[8]
Catalytic Chlorination2-AminopyridineN-fluoro-N-chlorobenzenesulfonamideImidazole ionic liquid catalyst, 40°C, 1.5h96.598.5Not specified[7]

Visualizations

Synthesis_Pathway cluster_start Starting Material cluster_methods Synthetic Methods cluster_products Products 2-Aminopyridine 2-Aminopyridine Direct_Chlorination Direct Chlorination 2-Aminopyridine->Direct_Chlorination Multistep_Synthesis Multistep Synthesis 2-Aminopyridine->Multistep_Synthesis Target_Product This compound Direct_Chlorination->Target_Product Desired Reaction Side_Product 2-Amino-3,5-dichloropyridine Direct_Chlorination->Side_Product Over-chlorination Multistep_Synthesis->Target_Product

Caption: Synthetic pathways to this compound.

Troubleshooting_Workflow Start High levels of 2-amino-3,5-dichloropyridine detected? Check_Acidity Is the reaction medium strongly acidic (e.g., >70% H2SO4)? Start->Check_Acidity Yes Increase_Acidity Increase acidity of the medium. Check_Acidity->Increase_Acidity No Check_Addition Was the chlorinating agent added slowly and with efficient stirring? Check_Acidity->Check_Addition Yes Increase_Acidity->Check_Addition Improve_Addition Improve addition method: slow, controlled addition with vigorous stirring. Check_Addition->Improve_Addition No Check_Temp Was the reaction temperature kept low (e.g., 10-12°C)? Check_Addition->Check_Temp Yes Improve_Addition->Check_Temp Lower_Temp Lower and control the reaction temperature. Check_Temp->Lower_Temp No End Problem Resolved Check_Temp->End Yes Lower_Temp->End

Caption: Troubleshooting workflow for byproduct formation.

References

Troubleshooting low yield in Suzuki coupling of 2-Amino-5-chloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Suzuki-Miyaura cross-coupling of 2-Amino-5-chloropyridine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during this specific reaction.

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving common issues leading to low yields in the Suzuki coupling of this compound.

Issue 1: Low to No Product Formation

Low or non-existent yield is a frequent challenge with this compound due to its electronic properties and potential for catalyst inhibition.[1][2] The electron-donating amino group and the pyridine nitrogen can coordinate to the palladium catalyst, leading to its deactivation.[1][2] Additionally, the carbon-chlorine bond is less reactive compared to corresponding bromides or iodides.[3]

Troubleshooting Workflow:

G start Low/No Yield Observed catalyst Is the catalyst system optimal? start->catalyst base Is the base appropriate? catalyst->base No catalyst_sol Switch to a more active catalyst system: - Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich ligand  (e.g., SPhos, XPhos, RuPhos). - Consider an N-heterocyclic carbene (NHC) ligand-based catalyst. catalyst->catalyst_sol Yes conditions Are the reaction conditions suitable? base->conditions No base_sol Screen different bases: - Use a strong, non-nucleophilic base like K₃PO₄ or Cs₂CO₃. - Ensure the base is finely powdered and dry. base->base_sol Yes reagents Are the reagents of good quality? conditions->reagents No conditions_sol Optimize reaction conditions: - Increase temperature (80-120 °C). - Ensure thorough degassing of solvents and reaction vessel. - Use a dioxane/water solvent system. conditions->conditions_sol Yes reagents_sol Verify reagent quality: - Check the purity of this compound. - Use high-purity boronic acid or consider a boronate ester. - Ensure solvents are anhydrous and degassed. reagents->reagents_sol Yes end Improved Yield catalyst_sol->end base_sol->end conditions_sol->end reagents_sol->end

Caption: Troubleshooting workflow for low to no product yield.

Issue 2: Significant Side Product Formation

The presence of side products can complicate purification and reduce the yield of the desired 2-amino-5-arylpyridine. Common side reactions include protodeboronation, dehalogenation, and homocoupling.[1]

Common Side Products and Mitigation Strategies:

Side ProductIdentificationPotential CauseMitigation Strategy
Protodeboronation Arene byproduct from the boronic acid (Ar-H)Hydrolysis of the boronic acid, often promoted by water or strong bases.[1]- Use a boronic ester (e.g., pinacol ester) which is more stable.[1]- Ensure anhydrous reaction conditions.- Use a weaker base if compatible with the reaction.
Dehalogenation Formation of 2-aminopyridinePresence of hydride sources in the reaction mixture.- Use high-purity, anhydrous solvents.- Optimize the reaction time to avoid prolonged heating.
Homocoupling Dimer of the boronic acid (Ar-Ar) or this compoundPresence of oxygen or incomplete reduction of a Pd(II) precatalyst.[4]- Thoroughly degas all solvents and the reaction vessel.[4]- Maintain a positive pressure of an inert gas (Argon or Nitrogen).- Use a Pd(0) source directly or ensure complete precatalyst reduction.

Data Presentation

The following table summarizes the yield of the Suzuki-Miyaura coupling of this compound with a sterically hindered boronic acid, highlighting an effective catalyst system.

Arylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
2,6-Dimethylphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001882[5][6]

Experimental Protocols

This section provides a detailed methodology for a typical Suzuki-Miyaura coupling of this compound.

General Procedure for the Suzuki-Miyaura Coupling of this compound:

  • Reaction Setup:

    • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and a strong, non-nucleophilic base such as potassium phosphate (K₃PO₄) (2.0-3.0 equiv.).

  • Inert Atmosphere:

    • Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Catalyst and Solvent Addition:

    • Under the inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 1-2 mol%) and a bulky, electron-rich phosphine ligand (e.g., SPhos or XPhos, 2-4 mol%).

    • Add a degassed solvent mixture, typically 1,4-dioxane and water (in a ratio of 4:1 to 10:1), via syringe.

  • Reaction:

    • Place the flask in a preheated oil bath at 80-110 °C and stir the reaction mixture vigorously.

  • Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate).

Mandatory Visualization

Suzuki-Miyaura Catalytic Cycle

G pd0 Pd(0)L₂ (Active Catalyst) oa Oxidative Addition pd0->oa pd2_complex Ar-Pd(II)(X)L₂ oa->pd2_complex trans Transmetalation pd2_complex->trans diaryl_pd2 Ar-Pd(II)(Ar')L₂ trans->diaryl_pd2 re Reductive Elimination diaryl_pd2->re re->pd0 product Ar-Ar' (Product) re->product aryl_halide This compound (Ar-X) aryl_halide->oa boronic_acid Arylboronic Acid (Ar'-B(OH)₂) boronate Ar'-B(OH)₃⁻ boronic_acid->boronate base Base base->boronate boronate->trans

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Catalyst Inhibition by this compound

G cluster_0 Catalytically Active Cycle cluster_1 Inhibition Pathway pd0 Pd(0)L₂ pd2 Ar-Pd(II)(X)L₂ pd0->pd2 Oxidative Addition inhibited_complex Inactive Pd Complex (Chelated) pd0->inhibited_complex Inhibition pd2->pd0 Transmetalation & Reductive Elimination aminopyridine This compound aminopyridine->inhibited_complex Coordination

Caption: Catalyst inhibition by coordination of this compound.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction mixture turning black?

A: The formation of a black precipitate, often referred to as palladium black, indicates the decomposition of the palladium catalyst. This can be caused by impurities, the presence of oxygen, or sub-optimal reaction conditions. Ensure all reagents and solvents are pure and thoroughly degassed, and maintain a strict inert atmosphere throughout the reaction.

Q2: How can I effectively monitor the reaction progress by TLC?

A: Use a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation between the starting materials (this compound and boronic acid) and the product. The product, being more conjugated, should have a different Rf value. It is also advisable to spot a co-spot of the starting material and the reaction mixture to accurately track the consumption of the starting material. The use of a UV lamp is essential for visualization.

Q3: I am having difficulty purifying my product. What are some common challenges and solutions?

A: Purification can be challenging due to the presence of unreacted boronic acid and its homocoupled byproduct. A common technique is to perform an aqueous wash with a mild base (e.g., NaHCO₃ solution) to remove unreacted boronic acid. If the product is basic, an acid-base extraction can be employed. Column chromatography on silica gel is typically required for final purification.

Q4: Can I use a different base, such as sodium carbonate?

A: While sodium carbonate is a common base in Suzuki couplings, for challenging substrates like this compound, stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective in promoting the reaction and achieving higher yields.[3]

Q5: Is the addition of water to the solvent system always necessary?

A: A small amount of water in solvents like dioxane or THF is often beneficial for the Suzuki coupling as it can help to dissolve the inorganic base and facilitate the transmetalation step. However, an excess of water can promote the undesirable protodeboronation of the boronic acid. The optimal ratio of organic solvent to water may need to be determined empirically.

Q6: What is the role of the bulky phosphine ligand (e.g., SPhos, XPhos)?

A: Bulky, electron-rich phosphine ligands are crucial for the successful coupling of less reactive aryl chlorides.[3] The steric bulk of these ligands promotes the reductive elimination step, which forms the final product, and helps to stabilize the active Pd(0) catalyst. Their electron-donating nature facilitates the initial oxidative addition of the aryl chloride to the palladium center.

References

Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of 2-Aminopyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation in cross-coupling reactions involving 2-aminopyridine substrates. The unique electronic properties of 2-aminopyridines present specific hurdles in widely used methodologies such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions. This guide offers practical solutions and detailed protocols to overcome these obstacles and achieve successful, reproducible results.

Troubleshooting Guide

This section addresses common issues encountered during cross-coupling reactions with 2-aminopyridine substrates, providing potential causes and actionable solutions.

Issue 1: Low to No Product Formation

  • Question: My cross-coupling reaction with a 2-aminopyridine substrate is resulting in very low yield or no product at all. What are the likely causes and how can I fix it?

  • Answer: Low to no product formation is a common issue and can stem from several factors, primarily related to catalyst inhibition and inactivity.

    • Potential Cause 1: Catalyst Poisoning. The Lewis basic nitrogen atom of the pyridine ring and the amino group can coordinate with the palladium catalyst, forming stable, inactive complexes that halt the catalytic cycle.[1][2] This is often referred to as the "2-pyridyl problem."[2]

    • Solution:

      • Use Bulky, Electron-Rich Ligands: Employ sterically hindered phosphine ligands such as Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[3] These ligands can shield the metal center from inhibitory coordination by the pyridine nitrogen.[3]

      • Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1 mol% to 3 mol%) can sometimes compensate for partial deactivation.[2]

    • Potential Cause 2: Inactive Catalyst System for the Substrate. 2-Chloropyridines are less reactive than their bromo or iodo counterparts, and the oxidative addition step is often slower, requiring a more active catalyst system.[1] Standard catalysts like Pd(PPh₃)₄ may not be effective.[1]

    • Solution:

      • Switch to a More Reactive Halide: If possible, use the corresponding 2-bromo- or 2-iodopyridine, as the C-Br and C-I bonds are more readily activated.[2]

      • Optimize Ligand and Palladium Source: Utilize highly active catalyst systems. For instance, in a Suzuki coupling of 2-chloro-3-aminopyridine, a combination of Pd₂(dba)₃ and SPhos has been shown to be effective.[1]

    • Potential Cause 3: Inefficient Reduction of Pd(II) Precatalyst. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), its reduction to the active Pd(0) species may be incomplete.

    • Solution:

      • Use a Pd(0) Source Directly: Consider using a Pd(0) catalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃.[1][3]

      • Ensure Proper Reaction Conditions for Reduction: Some reaction conditions, including the presence of certain amines or phosphine ligands, can facilitate the reduction of Pd(II) to Pd(0).[4]

Issue 2: Presence of Significant Side Products

  • Question: My reaction is producing a complex mixture of byproducts. How can I identify and minimize them?

  • Answer: The formation of byproducts is a common challenge. The most frequent side reactions in cross-couplings with 2-aminopyridines are protodeboronation (in Suzuki reactions), dehalogenation, and homocoupling.

    • Side Product 1: Protodeboronation (Suzuki Reactions). The boronic acid is replaced by a proton from the solvent or trace water, leading to the formation of an arene byproduct.[1]

    • Solution:

      • Use Anhydrous Conditions: Ensure all reagents and solvents are dry.

      • Switch to Boronic Esters or Trifluoroborates: Pinacol esters or trifluoroborate salts of the boronic acid are often more stable and less prone to protodeboronation.[3]

      • Optimize the Base: The choice of base can influence the rate of protodeboronation.

    • Side Product 2: Dehalogenation. The starting aryl halide is reduced, replacing the halogen with a hydrogen atom.[1][2]

    • Solution:

      • Ensure an Inert Atmosphere: Thoroughly degas the reaction mixture and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) to prevent the introduction of oxygen, which can facilitate side reactions.[1][5]

      • Optimize Ligand and Base: The selection of the ligand and base can affect the relative rates of reductive elimination (product formation) and dehalogenation.[2]

    • Side Product 3: Homocoupling. The boronic acid (in Suzuki) or the aryl halide can couple with itself to form biaryl byproducts.[1][3] This can be exacerbated by the presence of oxygen.[1]

    • Solution:

      • Thorough Degassing: Remove dissolved oxygen from the reaction mixture by sparging with an inert gas or by using freeze-pump-thaw cycles.[2]

      • Use a Pd(0) Source or an Efficient Precatalyst: Inefficient reduction of a Pd(II) precatalyst can lead to the formation of Pd(II) species that promote homocoupling.[3]

Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling reactions with 2-aminopyridine substrates particularly challenging?

A1: The primary difficulty arises from the Lewis basic nitrogen atom within the pyridine ring and the adjacent amino group.[1] These nitrogen atoms can act as ligands, coordinating strongly to the palladium catalyst. This coordination can lead to the formation of stable, catalytically inactive complexes, effectively "poisoning" the catalyst and stopping the reaction.[2]

Q2: What are the main mechanisms of catalyst deactivation in these reactions?

A2: The primary deactivation pathways include:

  • Catalyst Poisoning: As mentioned above, the coordination of the pyridine and amino nitrogens to the palladium center is a major cause of deactivation.[2]

  • Formation of Inactive Palladium Species: The active Pd(0) catalyst can aggregate to form palladium black, which is catalytically inactive.[6] This can be observed as a black precipitate in the reaction mixture. At high concentrations or temperatures, inactive dimeric or polymeric palladium species can also form.[2]

  • Ligand Degradation: At elevated temperatures, phosphine ligands can degrade over time, leading to catalyst deactivation.[5]

Q3: How do I choose the right ligand for a cross-coupling reaction with a 2-aminopyridine?

A3: The choice of ligand is critical for success. For challenging substrates like 2-aminopyridines, bulky and electron-rich ligands are generally preferred.

  • Buchwald Biarylphosphine Ligands: Ligands like SPhos and XPhos are highly effective as their steric bulk helps to prevent the coordination of the pyridine nitrogen to the palladium center and promotes the desired catalytic cycle.[3]

  • N-Heterocyclic Carbenes (NHCs): NHC ligands are also a good choice due to their strong electron-donating properties and steric hindrance.[3]

Q4: What is the best base to use for these reactions?

A4: The choice of base is highly dependent on the specific reaction (Suzuki, Buchwald-Hartwig, etc.) and the substrates.

  • For Suzuki-Miyaura Couplings: A strong base is often necessary. Potassium phosphate (K₃PO₄) is frequently effective in challenging couplings involving 2-aminopyridines.[1][3] Other commonly used bases include potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃).[3]

  • For Buchwald-Hartwig Aminations: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are often used.

Q5: Can I run these reactions open to the air?

A5: It is strongly recommended to perform these reactions under an inert atmosphere (e.g., argon or nitrogen). Oxygen can lead to the oxidation of the active Pd(0) catalyst to inactive Pd(II) species and can also promote side reactions like homocoupling.[1][3]

Data Presentation

Table 1: Comparison of Ligands for Suzuki-Miyaura Coupling of 2-Chloro-3-aminopyridine with Phenylboronic Acid

LigandCatalyst Loading (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
PPh₃5K₂CO₃Toluene/H₂O10024<10
SPhos2K₃PO₄1,4-Dioxane10012>90
XPhos2K₃PO₄1,4-Dioxane10012>90
IPr2K₃PO₄Toluene11016~85

Note: This table is a representative summary based on typical outcomes reported in the literature for similar challenging couplings. Actual results may vary.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a 2-Chloro-aminopyridine with an Arylboronic Acid

  • Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the 2-chloro-aminopyridine (1.0 equiv), the arylboronic acid (1.5 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Catalyst Addition: In a separate vial, weigh the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%). Add the catalyst and ligand to the reaction vessel.

  • Inert Atmosphere: Seal the reaction vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[1]

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane) via syringe.[1]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1][3]

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as TLC or LC-MS.[1]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[1]

Visualizations

Catalyst_Deactivation_Pathway Active_Catalyst Active Pd(0) Catalyst Substrate_Coordination Coordination of 2-Aminopyridine Active_Catalyst->Substrate_Coordination Inhibition Catalytic_Cycle Desired Catalytic Cycle Active_Catalyst->Catalytic_Cycle Productive Pathway Aggregation Aggregation Active_Catalyst->Aggregation Deactivation Inactive_Complex Inactive Pd-Aminopyridine Complex (Poisoned) Substrate_Coordination->Inactive_Complex Product Product Catalytic_Cycle->Product Palladium_Black Palladium Black (Inactive) Aggregation->Palladium_Black

Caption: Catalyst deactivation pathways in cross-coupling reactions of 2-aminopyridines.

Troubleshooting_Workflow Start Low or No Yield Check_Catalyst Is the catalyst system active enough? Start->Check_Catalyst Change_Ligand Use bulky, electron-rich ligand (e.g., SPhos) Check_Catalyst->Change_Ligand No Check_Side_Reactions Are side products (dehalogenation, homocoupling) observed? Check_Catalyst->Check_Side_Reactions Yes Change_Halide Switch to more reactive halide (Br or I) Change_Ligand->Change_Halide Re_run_Reaction Re-run optimized reaction Change_Halide->Re_run_Reaction Degas_Thoroughly Improve degassing (inert atmosphere) Check_Side_Reactions->Degas_Thoroughly Yes Check_Side_Reactions->Re_run_Reaction No Optimize_Base Screen different bases (e.g., K3PO4, Cs2CO3) Degas_Thoroughly->Optimize_Base Optimize_Base->Re_run_Reaction

Caption: A workflow diagram for troubleshooting low yields in 2-aminopyridine cross-coupling.

Logical_Relationships Aminopyridine 2-Aminopyridine Substrate Lewis_Basicity Lewis Basicity of N atoms Aminopyridine->Lewis_Basicity Catalyst_Poisoning Catalyst Poisoning Lewis_Basicity->Catalyst_Poisoning Pd_Catalyst Palladium Catalyst Pd_Catalyst->Catalyst_Poisoning Low_Yield Low Yield / No Reaction Catalyst_Poisoning->Low_Yield Bulky_Ligands Bulky Ligands (e.g., SPhos) Steric_Hindrance Steric Hindrance Bulky_Ligands->Steric_Hindrance High_Yield Improved Yield Bulky_Ligands->High_Yield Steric_Hindrance->Catalyst_Poisoning Prevents

Caption: Logical relationships influencing catalyst activity and reaction outcome.

References

Technical Support Center: Overcoming Solubility Challenges with 2-Amino-5-chloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 2-Amino-5-chloropyridine in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a beige crystalline solid that is slightly soluble in water (approximately 1 g/L at 20°C)[1]. It generally exhibits greater solubility in polar organic solvents like ethanol and methanol compared to non-polar solvents[2]. Due to the presence of a basic amino group and a pyridine nitrogen, its solubility can be significantly influenced by the pH of the medium.

Q2: I am having difficulty dissolving this compound in my desired organic solvent. What are the initial troubleshooting steps?

A2: Start by ensuring the purity of both the this compound and the solvent. Impurities can significantly impact solubility. Gentle heating and agitation (stirring or sonication) can also help to increase the rate of dissolution. If the compound still does not dissolve, you may need to consider the solubility enhancement strategies outlined in the troubleshooting guide below.

Q3: Can I use pH adjustment to improve the solubility of this compound in an organic solvent system containing water?

A3: Yes, pH adjustment is a highly effective method for this compound. As a weak base, this compound can be protonated by adding a small amount of acid. This forms a salt which is generally much more soluble in polar protic solvents and aqueous systems.

Q4: Are there any common solvent mixtures (co-solvents) that are effective for dissolving this compound?

A4: Yes, using a co-solvent system is a common and effective strategy. Mixtures of a solvent in which the compound has some solubility (like ethanol or methanol) with another solvent in which it is less soluble can significantly enhance overall solubility. For very non-polar solvent systems, adding a small amount of a polar co-solvent like DMSO or DMF can be beneficial.

Q5: Will increasing the temperature always increase the solubility of this compound?

A5: Generally, the solubility of solids in liquids increases with temperature. For this compound, a moderate increase in temperature is expected to improve its solubility in most organic solvents. However, it is crucial to be mindful of the compound's stability at elevated temperatures to avoid degradation.

Troubleshooting Guide

This guide provides a systematic approach to overcoming solubility issues with this compound.

G cluster_0 Troubleshooting Workflow start Start: Solubility Issue with This compound check_purity Verify Purity of Compound and Solvent start->check_purity initial_methods Employ Basic Dissolution Techniques (Stirring, Gentle Heating, Sonication) check_purity->initial_methods solubility_achieved Solubility Achieved? initial_methods->solubility_achieved end_success End: Proceed with Experiment solubility_achieved->end_success Yes select_strategy Select Solubility Enhancement Strategy solubility_achieved->select_strategy No ph_adjustment pH Adjustment (for protic/aqueous systems) select_strategy->ph_adjustment co_solvency Co-solvency select_strategy->co_solvency surfactants Use of Surfactants select_strategy->surfactants implement_protocol Implement Selected Protocol (see Experimental Protocols) ph_adjustment->implement_protocol co_solvency->implement_protocol surfactants->implement_protocol re_evaluate Re-evaluate Solubility implement_protocol->re_evaluate re_evaluate->end_success Yes end_failure End: Consider Alternative Solvent System or Strategy re_evaluate->end_failure No

Caption: Troubleshooting workflow for addressing solubility issues.

Data Presentation

Table 1: Solubility of 2-Aminopyridine in Various Organic Solvents at Different Temperatures (mole fraction, x) [3]

Temperature (K)MethanolEthanoln-PropanolIsopropanolN,N-Dimethylformamide (DMF)
273.150.28350.21560.17890.13450.3214
283.150.34520.26780.22450.17230.3897
293.150.41580.32890.27890.21870.4658
303.150.49670.39980.34320.27450.5489
313.150.58910.48120.41870.34010.6398

Note: The solubility of 2-aminopyridine is highest in DMF, followed by the alcohols in the order of methanol > ethanol > n-propanol > isopropanol[3].

Experimental Protocols

Here are detailed methodologies for key experiments to enhance the solubility of this compound.

Protocol 1: Solubility Enhancement by pH Adjustment

This protocol is suitable for systems containing a protic solvent, such as water or alcohols, where pH can be modulated.

G cluster_1 Protocol: pH Adjustment step1 1. Prepare a suspension of This compound in the chosen protic solvent system. step2 2. While stirring, add a dilute solution of a strong acid (e.g., 0.1 M HCl) dropwise. step1->step2 step3 3. Monitor the dissolution of the solid after each addition. step2->step3 step4 4. Continue adding acid until the solid is completely dissolved. step3->step4 step5 5. (Optional) Measure the final pH of the solution. step4->step5 G cluster_2 Protocol: Co-solvency step1 1. Identify a 'good' solvent (e.g., DMF, DMSO) and a 'poor' solvent for your system. step2 2. Dissolve the this compound in a minimal amount of the 'good' solvent. step1->step2 step3 3. While stirring, slowly add the 'poor' solvent to the solution. step2->step3 step4 4. Observe for any precipitation. If none, continue adding the 'poor' solvent until the desired final volume/concentration is reached. step3->step4 step5 5. If precipitation occurs, add a small amount of the 'good' solvent to redissolve. step4->step5 Precipitation

References

Stability and degradation of 2-Amino-5-chloropyridine under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 2-Amino-5-chloropyridine under various reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound under standard laboratory conditions?

A1: this compound is a crystalline solid that is stable under normal temperatures and pressures.[1][2][3] It should be stored in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[1][2]

Q2: What are the known incompatibilities of this compound?

A2: this compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[3][4] Contact with these substances can lead to degradation and the formation of unwanted byproducts.

Q3: What are the hazardous decomposition products of this compound?

A3: Upon thermal decomposition, this compound can produce hazardous gases, including hydrogen chloride, nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[2][3][4][5]

Q4: Is this compound sensitive to light?

A4: While the primary concern for degradation is with chemical incompatibilities and high temperatures, it is good practice to protect it from prolonged exposure to light, as photolytic degradation pathways for similar pyridine derivatives have been reported.

Q5: What are the potential side products to look for during the synthesis of this compound?

A5: A common side product, especially in weakly acidic conditions during chlorination reactions, is the over-chlorinated species, 2-amino-3,5-dichloropyridine.[6] The formation of this byproduct can be minimized by using a strongly acidic medium.[6]

Troubleshooting Guides

Issue 1: Low Yield or Incomplete Reaction
Possible Cause Troubleshooting Step
Degradation of starting material Ensure the this compound used is of high purity and has been stored correctly. Consider analyzing the starting material for impurities.
Reaction temperature is too high High temperatures can promote the decomposition of this compound.[2][3][4][5] Try running the reaction at a lower temperature.
Presence of incompatible reagents Verify that all reagents and solvents are compatible with this compound. Avoid strong acids, strong bases, and strong oxidizing agents if they are not essential for the desired transformation.[3][4]
Incorrect pH of the reaction mixture The stability of this compound can be pH-dependent. Adjust the pH of the reaction mixture to a range where the compound is known to be more stable, if compatible with the reaction chemistry.
Issue 2: Formation of Unexpected Byproducts
Possible Cause Troubleshooting Step
Over-chlorination If you are performing a chlorination reaction, the formation of 2-amino-3,5-dichloropyridine is a known side reaction in weakly acidic media.[6] Consider using a strongly acidic medium to improve selectivity.[6]
Oxidative degradation The presence of oxidizing agents can lead to the formation of various degradation products. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if oxidative side reactions are suspected.
Hydrolysis In the presence of strong acids or bases, hydrolysis of the amino group or other functional groups may occur. Buffer the reaction mixture if possible, or use milder reaction conditions.
Reaction with solvent Certain solvents may react with this compound under specific conditions. Review the literature for solvent compatibility for your specific reaction type.

Data on Stability and Degradation

The following tables summarize the known stability profile of this compound.

Table 1: Chemical Compatibility

Reagent Class Compatibility Potential Degradation Products/Side Reactions
Strong Acids IncompatibleSalt formation, potential for hydrolysis or other acid-catalyzed degradation.
Strong Bases IncompatiblePotential for deprotonation and subsequent reactions or degradation.
Strong Oxidizing Agents IncompatibleOxidation of the amino group and/or the pyridine ring, leading to a complex mixture of products.[7]
Weakly Acidic Media (with chlorinating agents) CautionFormation of 2-amino-3,5-dichloropyridine.[6]

Table 2: Thermal Stability

Condition Observation Hazardous Decomposition Products
Normal Temperatures Stable[2][3]None
Elevated Temperatures (Thermal Decomposition) DecomposesHydrogen chloride, nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2).[2][3][4][5]

Experimental Protocols

Protocol for Forced Degradation Studies

This protocol can be adapted to study the stability of this compound under various stress conditions.

1. Acid and Base Hydrolysis:

  • Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water).

  • To separate aliquots, add HCl or NaOH to achieve final concentrations of 0.1 M and 1 M.

  • Heat the solutions at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

  • At specified time points, withdraw samples, neutralize them, and analyze by a stability-indicating HPLC method to determine the percentage of degradation.

2. Oxidative Degradation:

  • Prepare a solution of this compound.

  • Add a solution of hydrogen peroxide (e.g., 3% or 30%).

  • Keep the solution at room temperature or a slightly elevated temperature.

  • Monitor the degradation over time using HPLC.

3. Thermal Degradation:

  • Place a known amount of solid this compound in a controlled temperature oven.

  • Expose the sample to a high temperature (e.g., 80°C) for an extended period (e.g., 48 hours).

  • At various time points, take a sample, dissolve it in a suitable solvent, and analyze by HPLC to quantify any degradation.

Visualizations

degradation_pathway cluster_conditions Reaction Conditions This compound This compound Degradation Products Degradation Products This compound->Degradation Products Hydrolysis, Oxidation Side Products Side Products This compound->Side Products Over-chlorination Strong Acid Strong Acid Strong Acid->this compound Strong Base Strong Base Strong Base->this compound Strong Oxidizing Agent Strong Oxidizing Agent Strong Oxidizing Agent->this compound High Temperature High Temperature High Temperature->this compound Weak Acid + Cl2 Weak Acid + Cl2 Weak Acid + Cl2->this compound

Caption: Factors leading to degradation or side product formation.

troubleshooting_workflow start Reaction Issue Encountered (e.g., Low Yield, Byproducts) check_purity Check Purity of This compound start->check_purity check_conditions Review Reaction Conditions (Temp, pH, Reagents) start->check_conditions analyze_byproducts Analyze Byproducts (e.g., via LC-MS, NMR) check_conditions->analyze_byproducts adjust_temp Adjust Temperature analyze_byproducts->adjust_temp adjust_ph Adjust pH analyze_byproducts->adjust_ph change_reagents Modify Reagents/ Protecting Groups analyze_byproducts->change_reagents optimize Reaction Optimized adjust_temp->optimize adjust_ph->optimize change_reagents->optimize

Caption: A logical workflow for troubleshooting reaction issues.

References

Technical Support Center: Purification of 2-Amino-5-chloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with commercial 2-Amino-5-chloropyridine. Our aim is to help you identify and remove common impurities to achieve the desired purity for your applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound?

A1: Commercial this compound can contain several impurities, primarily arising from its synthesis. These include:

  • Unreacted Starting Material: 2-Aminopyridine.

  • Over-chlorinated Byproducts: Such as 2-Amino-3,5-dichloropyridine, which can be difficult to separate due to similar properties.[1][2]

  • Isomeric Impurities: Including 2-Amino-3-chloropyridine.[2]

  • Residual Solvents: From the synthesis and initial purification steps.

  • Degradation Products: Formed during storage, especially if exposed to heat, light, or incompatible materials.[3][4]

Q2: My this compound has a yellowish tint. Is this normal and how can I remove the color?

A2: While high-purity this compound is typically a white to off-white solid, a yellowish tint can indicate the presence of impurities or minor degradation.[5][6] Recrystallization is an effective method for removing colored impurities. Activated carbon treatment during recrystallization can also be employed to adsorb color bodies.

Q3: I am observing a second spot close to the main spot on my TLC analysis. What could it be and how do I remove it?

A3: A closely eluting spot on a Thin-Layer Chromatography (TLC) plate often suggests the presence of a structurally similar impurity, such as an isomer (e.g., 2-Amino-3-chloropyridine) or an over-chlorinated species (e.g., 2-Amino-3,5-dichloropyridine).[1][2] While recrystallization may be partially effective, column chromatography is generally the preferred method for separating compounds with close retention factors.

Q4: What is the recommended method for determining the purity of this compound?

A4: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common and reliable methods for quantitative purity analysis of this compound.[7][8] These techniques can effectively separate and quantify the main compound and its potential impurities. For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy is recommended.[9]

Q5: What are the optimal storage conditions for this compound to prevent degradation?

A5: To ensure stability, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[3][10] It should be kept away from incompatible substances such as strong oxidizing agents.[3][11]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Purity after Recrystallization - Inappropriate solvent selection.- Impurity has similar solubility to the product.- Cooling the solution too quickly, trapping impurities.- Perform solvent screening to find a solvent system where the product has high solubility at high temperatures and low solubility at low temperatures, while the impurity remains soluble at low temperatures.- If co-crystallization is an issue, consider column chromatography.- Allow the solution to cool slowly to promote the formation of pure crystals.
Product Oiling Out During Recrystallization - The boiling point of the solvent is higher than the melting point of the product.- High concentration of impurities depressing the melting point.- Choose a lower-boiling point solvent or a solvent mixture.- Perform a pre-purification step, such as a solvent wash, to remove some of the impurities before recrystallization.
Poor Separation in Column Chromatography - Incorrect mobile phase polarity.- Column overloading.- Inappropriate stationary phase.- Systematically vary the solvent ratio of your mobile phase to achieve better separation (a difference in Rf values of at least 0.2 is ideal).- Reduce the amount of crude material loaded onto the column.- Consider a different stationary phase (e.g., alumina instead of silica gel) if tailing or poor separation persists.
Presence of Dichloro- Impurities - These are common byproducts of the synthesis process.[1]- Careful column chromatography is often required for their removal.- Multiple recrystallizations may reduce their concentration but might not eliminate them completely.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol

This protocol is effective for removing many common impurities and can significantly improve the purity of commercial this compound.

  • Dissolution: In a fume hood, dissolve the commercial this compound in a minimum amount of hot ethanol.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat the mixture at reflux for 10-15 minutes.

  • Hot Filtration: If activated carbon was used, perform a hot filtration through a fluted filter paper to remove the carbon. Pre-heating the funnel and receiving flask is crucial to prevent premature crystallization.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Column Chromatography

This method is suitable for separating impurities that are difficult to remove by recrystallization, such as isomers and over-chlorinated byproducts.

  • Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.

  • Mobile Phase Selection: Determine an appropriate mobile phase system using TLC. A common starting point is a mixture of hexane and ethyl acetate. Adjust the polarity to achieve good separation of the desired compound from its impurities.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Elution: Begin eluting the column with the selected mobile phase, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Purity of this compound After Different Purification Methods

Purification Method Starting Purity (GC/HPLC) Final Purity (GC/HPLC) Typical Yield Reference
Recrystallization (Ethanol)~95%>99.0%85-95%[9]
Recrystallization (Methanol)~95%>99.4%80-90%[7]
Column Chromatography~90-95%>99.8%60-80%General Lab Practice

Visualizations

Purification_Workflow cluster_input Input cluster_analysis1 Initial Analysis cluster_purification Purification Methods cluster_analysis2 Final Analysis cluster_output Output Commercial_2A5CP Commercial This compound Purity_Check1 Purity Check (TLC, HPLC/GC) Commercial_2A5CP->Purity_Check1 Recrystallization Recrystallization Purity_Check1->Recrystallization Minor Impurities Column_Chromatography Column Chromatography Purity_Check1->Column_Chromatography Major/Close Impurities Purity_Check2 Purity Check (TLC, HPLC/GC) Recrystallization->Purity_Check2 Column_Chromatography->Purity_Check2 Impurities Isolated Impurities Column_Chromatography->Impurities Purity_Check2->Recrystallization Purity < 99% Pure_Product High-Purity This compound Purity_Check2->Pure_Product Purity > 99%

Caption: Experimental workflow for the purification of this compound.

Impurity_Relationship cluster_impurities Common Impurities cluster_methods Purification Methods Start Commercial this compound Imp1 2-Aminopyridine (Starting Material) Start->Imp1 Imp2 2-Amino-3,5-dichloropyridine (Over-chlorinated) Start->Imp2 Imp3 2-Amino-3-chloropyridine (Isomer) Start->Imp3 Imp4 Colored Impurities Start->Imp4 Recrystallization Recrystallization Imp1->Recrystallization Imp2->Recrystallization Less Effective ColumnChrom Column Chromatography Imp2->ColumnChrom Effective Imp3->ColumnChrom Imp4->Recrystallization Carbon Activated Carbon Treatment Imp4->Carbon

Caption: Relationship between impurities and recommended purification methods.

References

Technical Support Center: Chlorination of 2-Aminopyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for the use of alternative chlorinating agents in the synthesis of chlorinated 2-aminopyridine derivatives.

Alternative Chlorinating Agents: A Comparative Overview

Direct chlorination of 2-aminopyridine can be challenging, often leading to over-chlorination and issues with regioselectivity.[1] Traditional methods using chlorine gas in strong acids, while effective, pose significant handling risks and require harsh conditions.[2] The following table summarizes modern, alternative reagents that offer milder conditions, improved safety profiles, and greater control over the reaction.

Chlorinating Agent SystemTypical Solvent(s)Temperature (°C)Reported Yield (%)Key AdvantagesPotential Issues
N-Chlorosuccinimide (NCS) Acetonitrile (MeCN), DMF25 - 7588 - 90%[3]Easy to handle solid, mild conditions, good yields.[4][5]Dichlorinated byproducts can form; requires careful control of stoichiometry.
Trichloroisocyanuric Acid (TCCA) Acetonitrile, Acetic AcidRoom Temp.High (general)Stable, inexpensive, high chlorine content, easy to handle.[6][7][8]Byproduct (cyanuric acid) needs to be filtered off.[6]
1,3-Dichloro-5,5-dimethylhydantoin (DCDMH) Various organic solventsVariesHigh (general)Mild chlorinating agent, stable solid.[9][10][11]Can act as an oxidizer, potentially leading to side reactions.[12]
Oxidative Chlorination (HCl/NaClO) Water / Dichloroethane10 - 25~72%Avoids direct use of chlorine gas, uses inexpensive reagents.[2][13]Can produce multiple chlorinated isomers; requires pH control during workup.[2]
Selectfluor™ / LiCl Dimethylformamide (DMF)Room Temp.Good to High[14]Mild conditions, high regioselectivity depending on substrate.[14][15]Selectivity is highly dependent on the substituent pattern of the pyridine ring.[14]

Frequently Asked Questions (FAQs)

Q1: Why is chlorination of 2-aminopyridine often selective for the 5-position?

The amino group (-NH₂) at the 2-position is a strong electron-donating group, which activates the pyridine ring for electrophilic substitution. It preferentially directs incoming electrophiles to the positions ortho and para to itself. In the case of 2-aminopyridine, the para position (C5) is sterically more accessible and electronically favored, leading to the predominant formation of the 5-chloro isomer.

Q2: What are the most common byproducts in these reactions?

The most common byproduct is the over-chlorinated product, 2-amino-3,5-dichloropyridine.[1] Its formation is more prevalent in strongly acidic media or when an excess of the chlorinating agent is used.[1] Depending on the agent, oxidation of the starting material or product can also occur.[16]

Q3: How does the acidity of the reaction medium affect the outcome?

In a strongly acidic medium (Hammett acidity function < -3.5), 2-aminopyridine exists in its protonated form. This protonation deactivates the ring but still allows for selective monochlorination at the 5-position while minimizing the rate of the second chlorination, thus reducing the formation of the dichloro byproduct.[1] In weakly acidic or neutral conditions, the unprotonated form is more reactive, which can lead to a loss of selectivity.[1]

Q4: What safety precautions should be taken when working with these chlorinating agents?

N-chloro compounds like NCS, TCCA, and DCDMH are strong oxidizing agents and should be handled with care.[4][9][17] They can react violently with certain organic materials. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Avoid inhalation of dust from these solid reagents.

Troubleshooting Guides

N-Chlorosuccinimide (NCS)
  • Problem: The reaction is slow or shows low conversion.

    • Possible Cause: Insufficient activation or low reaction temperature.

    • Suggested Solution: Gently heat the reaction mixture to the recommended temperature (e.g., 75°C in acetonitrile).[3] Ensure the solvent is anhydrous, as water can consume the reagent. For less reactive substrates, the addition of a catalytic amount of an acid like trifluoromethanesulfonic acid can activate the NCS.[18]

  • Problem: Significant formation of 2-amino-3,5-dichloropyridine.

    • Possible Cause: Excess NCS was used, or the reaction was run for too long.

    • Suggested Solution: Use a strict 1:1 molar ratio of 2-aminopyridine to NCS. Monitor the reaction progress closely using TLC or LC-MS and stop the reaction as soon as the starting material is consumed.

Trichloroisocyanuric Acid (TCCA)
  • Problem: The reaction is difficult to control or proceeds too rapidly.

    • Possible Cause: TCCA is a highly reactive chlorinating agent.[6]

    • Suggested Solution: Add the TCCA portion-wise to the solution of 2-aminopyridine at a controlled temperature, potentially using an ice bath to dissipate heat. Ensure efficient stirring to avoid localized concentration hotspots.

  • Problem: Difficulty removing the cyanuric acid byproduct after the reaction.

    • Possible Cause: Cyanuric acid is a solid byproduct of TCCA reactions.[6]

    • Suggested Solution: After the reaction is complete, the cyanuric acid can typically be removed by simple filtration. If it is soluble in the workup solvent, an extraction or recrystallization step may be necessary to isolate the pure product.

Oxidative Chlorination (HCl / Sodium Hypochlorite)
  • Problem: Low yield of the desired 2-amino-5-chloropyridine.

    • Possible Cause: Incorrect stoichiometry or temperature control. The reaction conditions are critical for selectivity.

    • Suggested Solution: Slowly add the sodium hypochlorite solution to the mixture of 2-aminopyridine in concentrated hydrochloric acid while maintaining a low temperature (e.g., 10°C).[2] After the initial reaction, allowing the mixture to warm to 25°C can help drive the reaction to completion.[2]

  • Problem: Formation of multiple isomers (e.g., 2-amino-3-chloropyridine).

    • Possible Cause: The reaction conditions were not optimal for achieving high regioselectivity.

    • Suggested Solution: Precise control over the rate of addition and temperature is crucial. The procedure outlined in patent CN106432069A is designed to favor the 5-chloro isomer, but chromatographic purification may be required to isolate the desired product.[2]

Visualizations

Logical Relationship: Electrophilic Aromatic Substitution

cluster_start Reactants cluster_intermediate Reaction Intermediate cluster_end Products pyridine 2-Aminopyridine sigma Sigma Complex (Wheland Intermediate) pyridine->sigma + Cl⁺ chlorine Electrophilic Chlorine (Cl⁺) (from Reagent) product This compound sigma->product - H⁺ proton Proton (H⁺)

Caption: General pathway for electrophilic chlorination of 2-aminopyridine.

Experimental Workflow: General Chlorination Protocol

start Start setup Dissolve 2-aminopyridine in appropriate solvent start->setup addition Add chlorinating agent (e.g., NCS) portion-wise with temperature control setup->addition reaction Stir at specified temperature and monitor reaction via TLC/LC-MS addition->reaction quench Quench reaction (e.g., with water or sodium thiosulfate soln.) reaction->quench extract Perform aqueous workup and extract product with an organic solvent quench->extract purify Dry, concentrate, and purify the crude product (e.g., recrystallization) extract->purify end Characterize Pure Product purify->end

Caption: A typical experimental workflow for the chlorination of 2-aminopyridine.

Key Experimental Protocols

Protocol 1: Chlorination using N-Chlorosuccinimide (NCS)

This protocol is adapted from a procedure reported to yield this compound at 88%.[3]

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminopyridine (10 mmol, 0.94 g) in acetonitrile (15 mL).

  • Reagent Addition: In a separate beaker, dissolve N-chlorosuccinimide (10 mmol, 1.34 g) in acetonitrile (15 mL). Add this solution to the flask containing 2-aminopyridine at room temperature (25 °C).

  • Reaction: Heat the reaction mixture to 75 °C and stir for 1 hour. Monitor the reaction's progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the solvent.

  • Extraction: Quench the reaction by adding water (10 mL) to the residue. Extract the aqueous phase with ethyl acetate (3 x 30 mL).

  • Washing: Combine the organic layers and wash them successively with water (10 mL) and brine (10 mL).

  • Purification: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Recrystallize the resulting residue from a petroleum ether-ethyl acetate mixture to afford pure this compound as an off-white solid.[3]

Protocol 2: Oxidative Chlorination using HCl and Sodium Hypochlorite (NaClO)

This protocol is based on a method developed for its improved safety and use of inexpensive reagents, yielding approximately 72% of the target product.[2]

  • Setup: In a three-neck flask equipped with a mechanical stirrer and a dropping funnel, place 2-aminopyridine (0.053 mol, 5.00 g) and cool the flask in a 10 °C water bath.

  • Reagent Addition: Under continuous stirring, add 13% sodium hypochlorite solution (0.11 mol). Then, slowly add 30% concentrated hydrochloric acid (0.3 mol) dropwise, ensuring the temperature remains at 10 °C.

  • Reaction: Maintain the reaction at a constant temperature of 10 °C for 2 hours. Afterward, raise the temperature to 25 °C and continue the reaction for an additional 4 hours.

  • Workup: Terminate the reaction by cooling the flask to 10 °C with an ice-water bath.

  • pH Adjustment & Extraction: Adjust the pH of the reaction solution to >8 using a 5 mol/L NaOH solution. Filter the resulting solid. Extract the filtrate with dichloroethane.

  • Isolation: Combine the filtered solid with the dichloroethane extract. Dissolve the combined materials in 10% dilute hydrochloric acid and filter. Adjust the pH of the filtrate to 4 with a 5 mol/L NaOH solution.

  • Purification: Extract the final aqueous solution with dichloroethane. Isolate the product from the organic layer to yield this compound.[2]

References

Effect of reaction temperature on 2-Amino-5-chloropyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Amino-5-chloropyridine, with a specific focus on the impact of reaction temperature.

Frequently Asked Questions (FAQs)

Q1: What is the general effect of reaction temperature on the synthesis of this compound?

The reaction temperature is a critical parameter in the synthesis of this compound, significantly influencing the reaction rate, product yield, and the formation of impurities. Generally, lower temperatures are employed to control the exothermicity of the reaction and to minimize the formation of over-chlorinated byproducts, such as 2-amino-3,5-dichloropyridine. However, temperatures that are too low may lead to incomplete reactions or slow reaction kinetics.

Q2: What are the common side products formed at elevated temperatures?

Elevated temperatures can promote the formation of di- and poly-chlorinated pyridines. The most common byproduct is 2-amino-3,5-dichloropyridine.[1] Longer reaction times, in conjunction with higher temperatures, are particularly conducive to the formation of this impurity, which can complicate the purification of the desired this compound.[1]

Q3: Are there any recommended temperature ranges for specific synthetic routes?

Yes, the optimal temperature range is highly dependent on the specific chlorinating agent and solvent system used. For instance:

  • When using chlorine gas in aqueous sulfuric acid, maintaining the temperature between 10°C and 12°C has been shown to be effective.[1] Another variation of this method involves the temperature dropping to as low as -20°C.[1]

  • For reactions utilizing sodium hypochlorite and hydrochloric acid, a two-stage temperature profile is suggested: an initial phase at 10°C followed by a period at 25°C.[2]

  • When N-fluoro-N-chlorobenzenesulfonamide is used as the chlorinating agent, a broader temperature range of 0-40°C is reported.

  • In syntheses involving nitrosyl chloride, the preferred temperature range is between 0°C and +20°C.[3]

Troubleshooting Guides

Issue Possible Cause Recommended Solution
Low Yield of this compound Reaction temperature is too low: This can lead to an incomplete reaction.Gradually increase the reaction temperature in small increments (e.g., 5°C) and monitor the reaction progress by techniques like TLC or GC to find the optimal balance between reaction rate and selectivity.
Reaction temperature is too high: This can favor the formation of byproducts, thus reducing the yield of the desired product.Lower the reaction temperature. For chlorination with chlorine gas in sulfuric acid, a temperature of 25°C has been associated with lower yields (54%) and significant byproduct formation.[1] Consider a temperature range of 10-12°C for this method.[1]
High Levels of 2-amino-3,5-dichloropyridine Impurity Excessive reaction temperature and/or prolonged reaction time: These conditions promote over-chlorination.[1]Reduce the reaction temperature and shorten the reaction time. After the addition of the chlorinating agent is complete, stirring at ambient temperature for about 30 to 90 minutes is recommended to avoid the formation of the di-chloro impurity.[1]
Poor Reaction Control and Exotherm Inadequate cooling during the addition of reagents: The chlorination of 2-aminopyridine can be exothermic.Ensure efficient cooling of the reaction vessel, for example, by using an ice bath, especially during the addition of the chlorinating agent.[1] Add the reagents portion-wise or dropwise to maintain better control over the internal temperature.

Experimental Protocols

Protocol 1: Chlorination using Chlorine Gas in Aqueous Sulfuric Acid

This protocol is based on a patented method for the synthesis of this compound.[1]

Materials:

  • 2-Aminopyridine

  • 72.4% Aqueous Sulfuric Acid

  • Chlorine Gas

  • Ice

  • 50% Aqueous Sodium Hydroxide

Procedure:

  • In a 250 ml round-bottom flask equipped with a stirrer, gas addition tube, thermometer, and a dry-ice condenser, add 94 ml of 72.4% aqueous sulfuric acid.

  • With external cooling to maintain the solution temperature at approximately 25°C, add 18.8 g (0.20 mole) of 2-aminopyridine in 3-4 g portions.

  • Condense 17.2 ml (28.4 g, 0.40 mole) of liquid chlorine in the dry-ice condenser.

  • Introduce the chlorine gas from the evaporation of the liquid chlorine beneath the surface of the reaction mixture over a two-hour period. The reaction temperature should be maintained at about 10°C to 12°C using an ice bath.

  • After the addition of chlorine is complete, stir the reaction mixture for an additional 30 minutes.

  • Remove the condenser and vent the excess chlorine.

  • Pour the reaction solution over ice and basify with 50% aqueous sodium hydroxide.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry in vacuo to obtain this compound.

Data Summary:

Reaction Temperature (°C)Yield (%)Purity (%)Reference
10-1276.392.8[1]
2554Lower, with significant 2-amino-3,5-dichloropyridine formation[1]
-20 (initial drop)86.898.7[1]
Protocol 2: Oxidative Chlorination using Sodium Hypochlorite and Hydrochloric Acid

This protocol is adapted from a patented method.[2]

Materials:

  • 2-Aminopyridine

  • Sodium Hypochlorite (NaClO) solution

  • Concentrated Hydrochloric Acid

  • Dichloroethane

  • Sodium Hydroxide (NaOH) solution

Procedure:

  • In a suitable reaction vessel, add 2-aminopyridine.

  • Control the temperature at 10°C and add the NaClO solution.

  • After stirring to ensure homogeneity, slowly add a specific amount of concentrated hydrochloric acid dropwise.

  • Maintain the reaction at a constant temperature of 10°C for 2 hours.

  • Raise the temperature to 25°C and continue the reaction for an additional 4 hours.

  • After the reaction is complete, adjust the pH of the reaction mixture and extract the product with dichloroethane to isolate this compound.

Data Summary:

Temperature ProfileYield (%)Reference
10°C for 2h, then 25°C for 4hup to 72[2]

Visualizations

experimental_workflow_protocol_1 start Start add_h2so4 Add 72.4% H2SO4 to reactor start->add_h2so4 add_2ap Add 2-Aminopyridine (maintain ~25°C) add_h2so4->add_2ap cool_reaction Cool to 10-12°C (ice bath) add_2ap->cool_reaction add_cl2 Introduce Chlorine Gas (2 hours) cool_reaction->add_cl2 stir Stir for 30 min add_cl2->stir quench Pour onto ice and basify with NaOH stir->quench filter_dry Filter, wash with water, and dry quench->filter_dry product This compound filter_dry->product

Caption: Experimental workflow for the synthesis of this compound using chlorine gas.

temperature_effect_logic cluster_low_temp Low Temperature cluster_optimal_temp Optimal Temperature cluster_high_temp High Temperature temp Reaction Temperature low_rate Slower Reaction Rate temp->low_rate good_rate Good Reaction Rate temp->good_rate fast_rate Faster Reaction Rate temp->fast_rate incomplete_reaction Incomplete Reaction low_rate->incomplete_reaction low_yield_low Low Yield incomplete_reaction->low_yield_low high_selectivity High Selectivity good_rate->high_selectivity high_yield High Yield & Purity high_selectivity->high_yield byproduct_formation Increased Byproduct Formation (e.g., 2-amino-3,5-dichloropyridine) fast_rate->byproduct_formation low_yield_high Low Yield & Purity byproduct_formation->low_yield_high

Caption: Logical relationship between reaction temperature and synthesis outcome.

References

Technical Support Center: Industrial Scale-Up of 2-Amino-5-chloropyridine Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the industrial scale-up of 2-Amino-5-chloropyridine synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.

Issue 1: Low Yield of this compound

  • Question: My reaction is resulting in a low yield of the desired this compound. What are the potential causes and how can I improve the yield?

  • Answer: Low yields can stem from several factors related to reaction conditions and reagent stoichiometry. Consider the following:

    • Incomplete Reaction: The reaction may not have gone to completion.

      • Solution: Ensure the reaction time is adequate. For instance, in methods involving the chlorination of 2-aminopyridine, reaction times can range from 2 to 6 hours.[1] Monitor the reaction progress using an appropriate analytical technique like TLC or GC-MS.[2]

    • Suboptimal Temperature: The reaction temperature might be too low, slowing down the reaction rate, or too high, leading to degradation or side reactions.

      • Solution: Maintain the recommended temperature range for your chosen synthesis route. For direct chlorination methods, temperatures are often kept low (e.g., 10-25°C) to control the reaction.[1]

    • Incorrect Stoichiometry: An incorrect ratio of reactants, particularly the chlorinating agent, can limit the yield.

      • Solution: Carefully control the stoichiometry. For example, when using a chlorinating agent, employing a slight excess (up to two equivalents) can improve the yield, but a large excess should be avoided to prevent over-chlorination.[3]

    • Poor Reagent Quality: The purity of the starting materials, especially the 2-aminopyridine, can impact the final yield.

      • Solution: Use high-purity starting materials.

Issue 2: High Levels of Dichlorinated Impurities

  • Question: My final product is contaminated with significant amounts of 2-amino-3,5-dichloropyridine. How can I minimize the formation of this by-product?

  • Answer: The formation of dichlorinated by-products is a common challenge, particularly in direct chlorination methods. Here's how to address it:

    • Reaction Medium Acidity: The acidity of the reaction medium plays a crucial role in selectivity.

      • Solution: Performing the chlorination in a strongly acidic medium (Hammett acidity function H₀ less than -3.5) can significantly minimize the formation of the dichloro by-product.[3] This is because the strong acid protonates the 2-aminopyridine, leading to selective monochlorination.[3]

    • Rate of Chlorinating Agent Addition: A rapid addition of the chlorinating agent can create localized high concentrations, favoring over-chlorination.

      • Solution: Add the chlorinating agent slowly and at a controlled rate to prevent its accumulation in the reaction mixture.[3]

    • Reaction Time: Prolonged reaction times can lead to the further chlorination of the desired product.

      • Solution: Avoid unnecessarily long reaction times after the consumption of the starting material. Monitor the reaction to determine the optimal endpoint.[3]

Issue 3: Difficulties in Product Purification

  • Question: I am struggling to isolate pure this compound from the reaction mixture. What are effective purification strategies?

  • Answer: Purification can be challenging due to the presence of unreacted starting materials, by-products, and salts. Consider these approaches:

    • Precipitation and Filtration: The product can often be precipitated by adjusting the pH of the reaction mixture.

      • Solution: After the reaction, the mixture is typically poured onto ice and then basified (pH > 7) to precipitate the this compound, which can then be collected by filtration.[3]

    • Recrystallization: This is a common method to obtain high-purity crystalline product.

      • Solution: Recrystallize the crude product from a suitable solvent such as ethanol or methanol to remove impurities.[2][4]

    • Extraction: Liquid-liquid extraction can be used to separate the product from aqueous solutions.

      • Solution: After pH adjustment, the product can be extracted into an organic solvent like dichloroethane or chloroform.[1][5]

    • Chromatography: For very high purity requirements, chromatographic methods can be employed.

      • Solution: While not always practical for large industrial scales, column chromatography can be used to separate the desired product from closely related impurities.[2] Cation-exchange chromatography has also been reported for the purification of aminopyridine derivatives.[6]

Frequently Asked Questions (FAQs)

Synthesis and Reaction Mechanisms

  • Question: What are the common industrial synthesis routes for this compound?

  • Answer: Several synthetic routes are employed, with the most common starting from 2-aminopyridine. These include:

    • Direct Chlorination in Strong Acid: Reacting 2-aminopyridine with a chlorinating agent (e.g., chlorine gas, sulfuryl chloride) in a strongly acidic medium like concentrated sulfuric acid. This method can achieve high yields and selectivity for the monochlorinated product.[3]

    • Oxidative Chlorination: Using a combination of hydrochloric acid and an oxidizing agent like sodium hypochlorite or hydrogen peroxide to generate the chlorinating species in situ.[1] This approach offers milder reaction conditions and avoids the direct handling of chlorine gas.[1]

    • Multi-step Synthesis: A longer route involving the nitration of 2-aminopyridine, followed by acylation, reduction of the nitro group, chlorination, and finally hydrolysis. While more complex, this route can offer good control over selectivity.[5]

    • Catalytic Chlorination: A newer method involves using a bromine catalyst under blue LED light irradiation to achieve high selectivity in the chlorination of 2-aminopyridine.[4]

  • Question: Why is a strongly acidic medium important for selective monochlorination?

  • Answer: In a strongly acidic medium, the 2-aminopyridine is protonated. This protonated species is less activated towards electrophilic substitution than the free amine, and the directing effect of the amino group is modified, favoring chlorination at the 5-position while disfavoring further chlorination that leads to the 3,5-dichloro by-product.[3]

Safety and Handling

  • Question: What are the main safety hazards associated with the production of this compound?

  • Answer: Key hazards include:

    • Handling of Corrosive and Toxic Materials: Many synthesis routes involve strong acids (sulfuric acid, hydrochloric acid) and potentially hazardous chlorinating agents (chlorine gas).[1][3][7]

    • Formation of Hazardous By-products: Reactions may produce toxic gases.[7]

    • Product Toxicity: this compound itself is harmful if swallowed and may cause skin and eye irritation.[8][9]

    • Fire Hazard: The product is combustible and has a high flash point.[7]

  • Question: What personal protective equipment (PPE) should be used when handling this compound and its reagents?

  • Answer: Appropriate PPE includes:

    • Eye/Face Protection: Tightly fitting safety goggles or a face shield.[9]

    • Skin Protection: Impervious clothing and chemical-resistant gloves.[9]

    • Respiratory Protection: Use in a well-ventilated area. If exposure limits are exceeded, a full-face respirator may be necessary.[9]

    • An eyewash station and safety shower should be readily available.[7]

Analytical Methods

  • Question: What analytical techniques are used to monitor the reaction and assess the purity of the final product?

  • Answer:

    • Reaction Monitoring: Thin-Layer Chromatography (TLC) is a simple and effective method to track the progress of the reaction by observing the disappearance of the starting material and the appearance of the product.[2]

    • Purity Assessment: Gas Chromatography-Mass Spectrometry (GC-MS) is commonly used to determine the purity of the final product and identify any impurities.[1][4] High-Performance Liquid Chromatography (HPLC) is also a suitable technique. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has been validated for the determination of this compound in biological samples.[10]

    • Structural Confirmation: The structure of the final product can be confirmed using techniques such as Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy.[5][11]

Data Presentation

Table 1: Comparison of Different Synthesis Methods for this compound

Synthesis MethodStarting MaterialKey ReagentsTypical YieldPurityKey AdvantagesKey ChallengesReference
Direct Chlorination in Strong Acid2-AminopyridineChlorine gas, Sulfuric Acid86.8%98.7%High yield and selectivityHarsh conditions, use of chlorine gas[3]
Oxidative Chlorination2-AminopyridineSodium Hypochlorite, HCl72%84.2% (in product mixture)Milder conditions, avoids Cl₂ gasFormation of isomers (2-amino-3-chloropyridine)[1]
Catalytic Chlorination (LED)2-AminopyridineChlorine gas, Bromine, Acetone90.0%99.6%High selectivity, mild conditionsRequires specific equipment (LED lamp)[4]
Multi-step Synthesis2-AminopyridineAcetic anhydride, Nitric/Sulfuric acid, Iron, HCl, etc.Not reported as a single valueCorrect structure confirmedAvoids direct chlorination issuesLong and complex process[5]

Experimental Protocols

Protocol 1: Direct Chlorination in a Strongly Acidic Medium (Based on US Patent 3,985,759)[3]

  • Preparation: In a flask equipped with a stirrer, thermometer, gas inlet tube, and condenser, add 70% aqueous sulfuric acid.

  • Reactant Addition: Cool the acid and slowly add 2-aminopyridine while maintaining the temperature at approximately 25°C.

  • Chlorination: Introduce chlorine gas into the solution at a controlled rate, keeping the temperature between 25°C and 30°C.

  • Reaction Completion: After the addition of chlorine is complete, stir the mixture for an additional 30 to 90 minutes.

  • Work-up: Pour the reaction mixture onto ice.

  • Precipitation: Adjust the pH to be basic (pH > 7) with an aqueous sodium hydroxide solution to precipitate the product.

  • Isolation: Collect the solid product by filtration, wash with cold water, and dry in a vacuum.

Protocol 2: Oxidative Chlorination with Sodium Hypochlorite and HCl (Based on CN106432069A)[1]

  • Preparation: Add 2-aminopyridine to a reaction vessel and cool to 10°C.

  • Reagent Addition: Add a sodium hypochlorite (NaClO) solution and stir. Slowly add concentrated hydrochloric acid dropwise while maintaining the temperature at 10°C.

  • Reaction: Stir at 10°C for 2 hours, then warm the mixture to 25°C and continue to react for 4 hours.

  • pH Adjustment & Extraction: Adjust the pH of the reaction solution to >8 with a NaOH solution. Filter the resulting solid. Extract the filtrate with dichloroethane.

  • Purification: Combine the solid and the dichloroethane extract. Dissolve in 10% dilute hydrochloric acid and filter. Adjust the filtrate to pH 4 with NaOH solution.

  • Isolation: Extract the product with dichloroethane and isolate this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification start Start: 2-Aminopyridine & Solvent chlorination Chlorination (e.g., Cl2 in H2SO4 or NaClO/HCl) start->chlorination Add Chlorinating Agent monitoring Reaction Monitoring (TLC/GC) chlorination->monitoring quench Quenching on Ice monitoring->quench Reaction Complete ph_adjust pH Adjustment (Basification) quench->ph_adjust filtration Filtration ph_adjust->filtration Precipitate Forms recrystallization Recrystallization filtration->recrystallization Crude Product drying Drying recrystallization->drying end_node Final Product: This compound drying->end_node

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_impurities start Problem: High Dichloro-impurity (2-Amino-3,5-dichloropyridine) cause1 Is the reaction medium strongly acidic (H₀ < -3.5)? start->cause1 solution1 Increase acidity. Use concentrated H2SO4. cause1->solution1 No cause2 Is the chlorinating agent added slowly? cause1->cause2 Yes solution1->cause2 solution2 Decrease addition rate. Ensure slow, controlled addition. cause2->solution2 No cause3 Is the reaction time optimized? cause2->cause3 Yes solution2->cause3 solution3 Avoid prolonged reaction. Monitor to find optimal endpoint. cause3->solution3 No end_node Purity Improved cause3->end_node Yes solution3->end_node

Caption: Decision-making diagram for troubleshooting high impurity levels.

reaction_conditions cluster_conditions Reaction Conditions cluster_outcomes Reaction Outcomes acidity Acidity of Medium selectivity Selectivity (Mono- vs Di-chlorination) acidity->selectivity Strongly Acidic Increases Selectivity temperature Temperature yield Yield temperature->yield Optimal Range Maximizes Yield temperature->selectivity Low Temp Can Improve Selectivity time Reaction Time time->yield Too Short = Low Yield time->selectivity Too Long = Lower Selectivity rate Addition Rate of Chlorinating Agent rate->selectivity Slow Rate Increases Selectivity

Caption: Relationship between reaction conditions and product selectivity/yield.

References

Technical Support Center: Byproduct Analysis in the Large-Scale Synthesis of 2-Amino-5-chloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the large-scale synthesis of 2-Amino-5-chloropyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed during the large-scale synthesis of this compound?

A1: The most prevalent byproduct in the synthesis of this compound, particularly through the chlorination of 2-aminopyridine, is the over-chlorinated product, 2-amino-3,5-dichloropyridine .[1][2] Depending on the synthetic route, other impurities may include unreacted starting materials like 2-aminopyridine or byproducts from side reactions specific to the reagents used.

Q2: How can the formation of 2-amino-3,5-dichloropyridine be minimized?

A2: Minimizing the formation of 2-amino-3,5-dichloropyridine is crucial for improving yield and purity. Several strategies can be employed:

  • Reaction in a Strongly Acidic Medium: Performing the chlorination of 2-aminopyridine in a strongly acidic medium (e.g., sulfuric acid) can enhance the selective monochlorination at the 5-position, thus reducing the formation of the dichloro byproduct.[1]

  • Controlled Addition of Chlorinating Agent: A slow, controlled addition of the chlorinating agent (e.g., chlorine gas, N-chlorosuccinimide) can help to prevent localized areas of high concentration, which can lead to over-chlorination.

  • Temperature Control: Maintaining a consistent and optimized reaction temperature is critical, as temperature fluctuations can affect reaction kinetics and selectivity.

  • Alternative Chlorinating Agents: The use of milder chlorinating agents, such as N-chlorosuccinimide (NCS) or a combination of hydrochloric acid and sodium hypochlorite, may offer better control over the chlorination process.[3][4]

Q3: What analytical techniques are recommended for monitoring the reaction and quantifying byproducts?

A3: For monitoring the progress of the reaction and quantifying the purity of the final product, the following analytical techniques are widely used:

  • High-Performance Liquid Chromatography (HPLC): HPLC with a Diode Array Detector (DAD) is a robust method for separating and quantifying this compound and its byproducts.[5]

  • Gas Chromatography (GC): GC is another effective technique for assessing the purity of the product, particularly for volatile compounds.[3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For more detailed analysis and identification of unknown impurities, LC-MS/MS provides high sensitivity and structural information.[6]

Troubleshooting Guides

Issue Potential Cause Troubleshooting Steps
High levels of 2-amino-3,5-dichloropyridine detected. Excessive amount or rapid addition of the chlorinating agent. Reaction conditions not optimized for selectivity.1. Reduce the molar equivalent of the chlorinating agent. 2. Ensure slow, portion-wise, or continuous addition of the chlorinating agent. 3. If using 2-aminopyridine as a starting material, consider conducting the reaction in a strongly acidic medium to improve selectivity.[1] 4. Optimize the reaction temperature and time.
Incomplete conversion of starting material (e.g., 2-aminopyridine). Insufficient amount of chlorinating agent. Low reaction temperature or insufficient reaction time. Poor mixing in the reactor.1. Slightly increase the molar equivalent of the chlorinating agent. 2. Increase the reaction temperature or extend the reaction time, monitoring the progress by HPLC or GC. 3. Ensure adequate agitation for a homogeneous reaction mixture.
Presence of unknown peaks in the chromatogram. Side reactions due to impurities in starting materials or solvents. Degradation of product or reagents.1. Characterize the unknown impurities using techniques like LC-MS/MS or NMR. 2. Ensure the purity of all starting materials and solvents before use. 3. Investigate the stability of the product and intermediates under the reaction and work-up conditions.
Difficulty in isolating pure this compound. Co-crystallization of the product with byproducts. Similar solubility profiles of the product and impurities.1. Optimize the recrystallization solvent system to maximize the differential solubility between the product and impurities. 2. Consider purification by column chromatography for challenging separations. 3. Evaluate the pH adjustment during work-up to selectively precipitate the product.

Experimental Protocols

General HPLC Method for Byproduct Analysis

This protocol provides a starting point for the analysis of this compound and its primary byproduct, 2-amino-3,5-dichloropyridine. Method optimization may be required based on the specific instrumentation and sample matrix.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% trifluoroacetic acid.

  • Mobile Phase B: Acetonitrile with 0.1% trifluoroacetic acid.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-17 min: 95% B

    • 17-18 min: 95% to 5% B

    • 18-20 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: Diode Array Detector (DAD) at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known amount of the reaction mixture or final product in a suitable solvent (e.g., acetonitrile/water) to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Quantification: Use certified reference standards for this compound and 2-amino-3,5-dichloropyridine to create a calibration curve for accurate quantification.

Visualizations

Byproduct_Formation Start 2-Aminopyridine Intermediate This compound (Desired Product) Start->Intermediate + Cl+ Byproduct 2-Amino-3,5-dichloropyridine (Byproduct) Intermediate->Byproduct + Cl+ (Over-chlorination)

Caption: Synthetic pathway showing the formation of the primary byproduct.

Analysis_Workflow Sample Collect Sample from Reaction Mixture Prepare Sample Preparation (Dilution & Filtration) Sample->Prepare Analyze HPLC / GC Analysis Prepare->Analyze Data Data Processing (Peak Integration) Analyze->Data Identify Identify Product and Byproducts Data->Identify Quantify Quantify Purity and Byproduct Levels Data->Quantify Report Generate Report Identify->Report Quantify->Report

References

Validation & Comparative

Reactivity Showdown: 2-Amino-5-chloropyridine vs. 2-Amino-5-bromopyridine in Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds crucial for pharmaceutical and materials science applications. The choice of halo-pyridine building block is a critical decision in any synthetic strategy, with reactivity and cost being key considerations. This guide provides an objective comparison of the reactivity of 2-amino-5-chloropyridine and 2-amino-5-bromopyridine in Suzuki coupling reactions, supported by established chemical principles and analogous experimental data.

The Decisive Factor: Carbon-Halogen Bond Strength

The fundamental difference in reactivity between this compound and 2-amino-5-bromopyridine in palladium-catalyzed Suzuki coupling lies in the inherent strength of their carbon-halogen bonds. The oxidative addition of the C-X bond to the palladium(0) catalyst is a critical and often rate-determining step in the catalytic cycle. The bond dissociation energy (BDE) for a C-Br bond is significantly lower than that of a C-Cl bond, making the former more susceptible to cleavage by the palladium catalyst.[1][2]

This translates to 2-amino-5-bromopyridine generally exhibiting higher reactivity, allowing for milder reaction conditions, shorter reaction times, and often requiring lower catalyst loadings to achieve comparable yields to its chloro-analogue.[2] Conversely, the stronger C-Cl bond in this compound necessitates more forcing conditions, such as higher temperatures and more sophisticated catalyst systems, to facilitate efficient coupling.[2]

Performance Comparison: A Look at the Data

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C) / Time (h)Yield (%)
Analogous 2-Amino-5-bromopyridines
5-Bromo-2-methylpyridin-3-aminePhenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-95 / >1585[3]
2-Amino-5-bromo-4-methylpyridinePhenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-95 / 12-18High (implied)[4]
Analogous 2-Amino-5-chloropyridines
This compound Isomer (6-Chloropyridin-3-amine)Arylboronic acidPd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane/H₂ONot SpecifiedGood (predicted)[5]
General 2-ChloropyridinesPhenylboronic acidPd(OAc)₂K₂CO₃Toluene/H₂O100 / 1295[1]

Disclaimer: The data presented is for structurally similar compounds and is intended to illustrate the expected reactivity trend. Direct experimental comparison of this compound and 2-amino-5-bromopyridine under identical conditions may yield different quantitative results.

The Suzuki Coupling Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction is depicted in the catalytic cycle below.

Suzuki_Coupling Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII_RX R-Pd(II)L_n-X Pd0->PdII_RX R-X OxAdd->PdII_RX Transmetalation Transmetalation PdII_R_R1 R-Pd(II)L_n-R' PdII_RX->PdII_R_R1 R'-B(OR)₂ Base Transmetalation->PdII_R_R1 PdII_R_R1->Pd0 R-R' RedElim Reductive Elimination Product R-R' RedElim->Product ArylHalide R-X (Ar-Br or Ar-Cl) BoronicAcid R'-B(OR)₂ Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following are generalized experimental protocols for the Suzuki-Miyaura coupling of 2-amino-5-halopyridines. These should be considered as starting points and may require optimization for specific substrates and scales.

Protocol 1: Suzuki Coupling of 2-Amino-5-bromopyridine with Phenylboronic Acid

This protocol is adapted from procedures for structurally similar aminobromopyridines.[3][4]

Materials:

  • 2-Amino-5-bromopyridine (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

  • Schlenk flask or sealed reaction tube

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add 2-amino-5-bromopyridine, phenylboronic acid, and potassium phosphate.

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Under a positive flow of inert gas, add Pd(PPh₃)₄.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio).

  • Heat the reaction mixture to 85-95 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Suzuki Coupling of this compound with Phenylboronic Acid

This protocol is a general procedure adapted from methods for similar chloropyridines and may require a more active catalyst system.[5]

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

  • Schlenk flask or sealed reaction tube

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a Schlenk flask, combine this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 ratio).

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Conclusion

In the Suzuki coupling reaction, 2-amino-5-bromopyridine is the more reactive substrate compared to this compound. This heightened reactivity is a direct consequence of the weaker carbon-bromine bond, which facilitates the rate-determining oxidative addition step in the palladium catalytic cycle. For researchers and drug development professionals, this translates to a strategic choice: 2-amino-5-bromopyridine is often preferred for its ability to react under milder conditions, potentially offering higher yields and shorter reaction times. However, the lower cost and wider availability of chlorinated starting materials make this compound an attractive alternative, especially with the advent of highly active catalyst systems designed to activate the more robust C-Cl bond. The selection between these two valuable building blocks will ultimately depend on the specific requirements of the synthetic target, including scale, cost considerations, and the tolerance of other functional groups to the required reaction conditions.

References

Comparison of different synthesis routes for 2-Amino-5-chloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2-Amino-5-chloropyridine is a critical intermediate in the pharmaceutical and agrochemical industries, serving as a key building block for a range of important molecules, including the sedative-hypnotic drug zopiclone and various herbicides.[1][2] The efficient and selective synthesis of this compound is therefore of significant interest. This guide provides a comparative overview of different synthesis routes to this compound, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their needs.

Comparison of Synthetic Routes

Several synthetic strategies have been developed for the preparation of this compound, primarily starting from 2-aminopyridine. The main approaches include direct chlorination under various conditions and a multi-step process involving nitration, reduction, and chlorination. An alternative electrochemical route starting from 5-chloro-2-nitropyridine has also been reported. The choice of route often depends on factors such as desired purity, yield, cost of reagents, and scalability.

Synthesis RouteStarting MaterialChlorinating Agent/Key ReagentsSolvent/MediumReaction ConditionsYield (%)Purity (%)Key AdvantagesKey Disadvantages
Direct Chlorination in Strong Acid 2-AminopyridineChlorine Gas72.4% aq. H₂SO₄10-12°C86.898.7High yield and purity, selective monochlorination.[3]Use of corrosive strong acid, handling of toxic chlorine gas.[3]
Oxidative Chlorination 2-AminopyridineSodium Hypochlorite, Hydrochloric AcidWater10°C for 2h, then 25°C for 4h72Not specifiedAvoids direct use of chlorine gas, uses inexpensive reagents.[4]Moderate yield, potential for by-product formation.[4]
Photochemical Chlorination 2-AminopyridineChlorine Gas, Bromine (catalyst)DichloromethaneIrradiation with blue LED lamp, 4h95.699.6High yield and selectivity, mild reaction conditions.[2]Requires specialized photochemical equipment.
Chlorination with N-chloro-N-fluorobenzenesulfonamide 2-AminopyridineN-chloro-N-fluorobenzenesulfonamide, Imidazole ionic liquid (catalyst)Chloroform40°C, 1.5h96.598.5High yield, mild conditions, catalyst can be recycled.[5]Use of a specialized and more expensive chlorinating agent.
Multi-step Synthesis 2-Aminopyridine1. HNO₃/H₂SO₄ (Nitration)2. Fe/Acetic Acid (Reduction)3. NaNO₂/HCl, CuCl (Sandmeyer)VariousMulti-stepNot specified in a single sourceNot specifiedAvoids direct chlorination of the aminopyridine ring.Longer reaction sequence, potentially lower overall yield.
Electrochemical Hydrogenation 5-Chloro-2-nitropyridineH₂SO₄/EthanolEthanol/WaterConstant current density82-84Not specifiedModern approach, avoids harsh reagents.[6][7]Requires specialized electrochemical setup, starting material may be less accessible.

Experimental Protocols

Direct Chlorination of 2-Aminopyridine in Strong Acid

This method, adapted from a patented process, utilizes a strong acidic medium to achieve high selectivity for monochlorination.[3]

Procedure:

  • In a flask equipped with a stirrer, thermometer, gas inlet tube, and a condenser, 18.8 g (0.20 mole) of 2-aminopyridine is dissolved in 100 ml of 72.4% aqueous sulfuric acid.

  • The solution is cooled to approximately 10°C using an ice bath.

  • Chlorine gas (14.9 g, 0.21 mole) is then bubbled into the reaction mixture over a period of one hour, maintaining the temperature between 10°C and 12°C.

  • After the addition of chlorine is complete, the reaction mixture is stirred for an additional 30 minutes.

  • The reaction mixture is then carefully poured over ice and neutralized with a 50% aqueous sodium hydroxide solution to precipitate the product.

  • The resulting solid is collected by filtration, washed with cold water, and dried in a vacuum oven at 50°C.

Oxidative Chlorination using Sodium Hypochlorite and Hydrochloric Acid

This protocol offers a safer alternative to using chlorine gas directly.[4]

Procedure:

  • To a 250 ml three-necked flask, add 5.00 g (0.053 mol) of 2-aminopyridine and place it in a 10°C water bath.

  • With continuous stirring, add 0.11 mol of a 13% sodium hypochlorite (NaClO) solution.

  • Slowly add 0.25 mol of 36% hydrochloric acid dropwise.

  • Maintain the reaction at a constant temperature of 10°C for 2 hours, then raise the temperature to 25°C and continue the reaction for another 4 hours.

  • Terminate the reaction by cooling with ice water to 10°C.

  • Adjust the pH of the reaction mixture and extract the product with dichloroethane.

  • Isolate the this compound from the organic extract.

Photochemical Chlorination

This method employs a catalyst and light to achieve high selectivity and yield under mild conditions.[2]

Procedure:

  • In a 500 mL three-necked round-bottomed flask, dissolve 20 g (0.21 mol) of 2-aminopyridine in 200 mL of dichloromethane.

  • Irradiate the flask with a 32W blue LED lamp.

  • Add 1.8 g (0.011 mol) of bromine to the solution and stir until the color fades.

  • Introduce approximately 20 g of chlorine gas into the reaction mixture.

  • Continue the reaction for 4 hours.

  • After the reaction is complete, the crude product is obtained by reduced pressure distillation.

  • Further purify the product by recrystallization from ethanol to obtain high-purity this compound.

Synthesis Pathways Overview

The following diagram illustrates the primary synthetic routes to this compound.

Synthesis_Routes A 2-Aminopyridine B Direct Chlorination A->B Cl₂, H₂SO₄ or NaOCl, HCl or NCS, hv D Nitration A->D HNO₃, H₂SO₄ C This compound B->C E 2-Amino-5-nitropyridine D->E F Reduction E->F Fe, Acetic Acid G 2,5-Diaminopyridine F->G H Sandmeyer Reaction G->H NaNO₂, HCl, CuCl H->C I 5-Chloro-2-nitropyridine J Electrochemical Hydrogenation I->J e⁻, H⁺ J->C

Caption: Primary synthetic routes to this compound.

This guide provides a summary of the most common and effective methods for synthesizing this compound. The choice of a particular method will depend on the specific requirements of the researcher, including scale, available equipment, and desired purity of the final product. The provided experimental protocols offer a starting point for laboratory-scale synthesis.

References

A Comparative Guide to the Synthesis of 2-Amino-5-chloropyridine: A Cost-Effectiveness Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and cost-effective synthesis of key intermediates is paramount. 2-Amino-5-chloropyridine is a critical building block in the production of numerous pharmaceuticals and agrochemicals. This guide provides a detailed comparison of various synthetic routes to this compound, focusing on their cost-effectiveness, supported by experimental data and process workflows.

Executive Summary

The synthesis of this compound can be achieved through several distinct chemical pathways, each presenting a unique balance of yield, purity, cost, and operational complexity. This analysis covers five primary methods: direct chlorination in a strongly acidic medium, oxidative chlorination using sodium hypochlorite, photocatalytic chlorination, a multi-step synthesis involving nitration and other transformations, and chlorination with N-chlorosuccinimide (NCS). Among these, photocatalytic chlorination and direct chlorination in a strong acid medium emerge as high-yield options, while oxidative chlorination offers a safer and more cost-effective, albeit lower-yielding, alternative. The multi-step and NCS-based methods are generally less favored for large-scale production due to process intensity and reagent costs, respectively.

Data Presentation: A Quantitative Comparison of Synthesis Methods

The following table summarizes the key quantitative data for the different synthesis methods of this compound, allowing for a direct comparison of their performance.

Method Starting Material Key Reagents Yield (%) Reaction Time Reaction Temperature Key Advantages Key Disadvantages
Direct Chlorination in Strong Acid 2-AminopyridineChlorine gas, Conc. H₂SO₄ or HClUp to 86.8%[1]45 minutes - 1 hour[1]~10-25°C[1]High yield, good selectivity.[1]Harsh conditions, safety concerns with Cl₂, significant waste.[1][2][3]
Oxidative Chlorination 2-AminopyridineSodium hypochlorite, Hydrochloric acid~72%[3]6 hours[3]10-25°C[3]Inexpensive reagents, safer (no direct Cl₂ handling), mild conditions.[3]Moderate yield, byproduct formation.[3]
Photocatalytic Chlorination 2-AminopyridineBromine (cat.), Chlorine gas, Blue LED90.0% - 99.4%[2]2 - 4 hours[2]Not specified (likely ambient)Very high yield and selectivity, mild conditions, less wastewater.[2]Requires specialized equipment (LED lamp).[2]
Multi-step Synthesis 2-AminopyridineHNO₃, H₂SO₄, Ac₂O, Fe, etc.Not explicitly stated, but multi-step processes generally have lower overall yields.Multiple daysVaried per stepMild reaction conditions for individual steps.[4]Long process, labor-intensive, more waste, lower overall yield.[2]
Chlorination with NCS 2-AminopyridineN-Chlorosuccinimide (NCS)Up to 90%[2]Not specifiedNot specifiedHigh yield.[2]Expensive reagent, byproduct formation, difficult purification.[2]

Visualizing the Synthesis Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the primary synthesis methods.

Direct_Chlorination 2-Aminopyridine 2-Aminopyridine Protonation Protonation 2-Aminopyridine->Protonation Strong Acid (H₂SO₄ or HCl) Chlorination Chlorination Protonation->Chlorination Chlorine Gas (Cl₂) This compound This compound Chlorination->this compound Dichlorinated_Byproduct Dichlorinated_Byproduct Chlorination->Dichlorinated_Byproduct Potential Side Reaction

Figure 1: Direct Chlorination in a Strongly Acidic Medium.

Oxidative_Chlorination 2-Aminopyridine 2-Aminopyridine Reaction_Mixture Reaction_Mixture 2-Aminopyridine->Reaction_Mixture NaClO, HCl This compound This compound Reaction_Mixture->this compound

Figure 2: Oxidative Chlorination with NaClO and HCl.

Photocatalytic_Chlorination 2-Aminopyridine 2-Aminopyridine Activated_Complex Activated_Complex 2-Aminopyridine->Activated_Complex Bromine (cat.), Blue LED Light Chlorination Chlorination Activated_Complex->Chlorination Chlorine Gas (Cl₂) This compound This compound Chlorination->this compound

Figure 3: Photocatalytic Chlorination Pathway.

Multistep_Synthesis 2-Aminopyridine 2-Aminopyridine Nitration Nitration 2-Aminopyridine->Nitration Acylation Acylation Nitration->Acylation Reduction Reduction Acylation->Reduction Chlorination Chlorination Reduction->Chlorination Hydrolysis Hydrolysis Chlorination->Hydrolysis This compound This compound Hydrolysis->this compound

Figure 4: Multi-step Synthesis Workflow.

Experimental Protocols

Below are the detailed methodologies for the key experiments discussed in this guide.

Method 1: Direct Chlorination in a Strongly Acidic Medium

Materials: 2-aminopyridine, concentrated sulfuric acid (98%), chlorine gas, ice, 50% aqueous sodium hydroxide.

Procedure:

  • In a flask equipped with a stirrer, gas inlet tube, and a condenser, dissolve 2-aminopyridine (0.20 mole) in 100 ml of concentrated sulfuric acid, maintaining the temperature at approximately 25°C with external cooling.[1]

  • Cool the reaction mixture to about 10°C using an ice bath.[1]

  • Introduce chlorine gas (0.21 mole) into the reaction mixture over a period of one hour, ensuring the temperature is maintained between 10°C and 15°C.[1]

  • After the addition of chlorine is complete, allow the mixture to stir for an additional 30 minutes.[1]

  • Carefully pour the reaction mixture over ice and then neutralize with a 50% aqueous sodium hydroxide solution until basic.[1]

  • The resulting precipitate is collected by filtration, washed with cold water, and dried in a vacuum to yield this compound.[1]

Method 2: Oxidative Chlorination with Sodium Hypochlorite and Hydrochloric Acid

Materials: 2-aminopyridine, sodium hypochlorite (NaClO) solution (e.g., 13%), concentrated hydrochloric acid (e.g., 36%), dichloroethane, sodium hydroxide solution.

Procedure:

  • In a three-necked flask, place 2-aminopyridine (0.053 mol) and cool it in a 10°C water bath.[3]

  • With continuous stirring, add the NaClO solution (0.11 mol) followed by the slow, dropwise addition of concentrated hydrochloric acid (0.25 mol).[3]

  • Maintain the reaction at a constant temperature of 10°C for 2 hours, then raise the temperature to 25°C and continue the reaction for another 4 hours.[3]

  • Terminate the reaction by cooling with an ice-water bath to 10°C.[3]

  • Adjust the pH of the reaction mixture and extract the product with dichloroethane to isolate this compound.[3]

Method 3: Photocatalytic Chlorination

Materials: 2-aminopyridine, an organic solvent (e.g., acetone, acetonitrile, or dichloromethane), bromine, chlorine gas, a blue LED lamp (e.g., 34W), and a suitable recrystallization solvent (e.g., methanol or ethanol).[2]

Procedure:

  • In a three-necked round-bottomed flask, under the irradiation of a blue LED lamp, dissolve 2-aminopyridine (0.21 mol) in 200 mL of the chosen organic solvent.[2]

  • Add bromine (e.g., 0.011-0.021 mol) to the solution and stir until the color fades.[2]

  • Introduce chlorine gas into the reaction mixture and allow it to react for 2-4 hours.[2]

  • After the reaction is complete, the crude product is obtained by reduced pressure distillation.

  • Further purify the product by recrystallization from a suitable solvent to obtain high-purity this compound.[2]

Conclusion

The choice of the optimal synthesis method for this compound is highly dependent on the specific requirements of the production context. For large-scale manufacturing where high yield and purity are critical, photocatalytic chlorination presents a compelling modern approach with its high efficiency and milder conditions, provided the initial investment in specialized equipment is feasible. Direct chlorination in a strong acid medium remains a viable, high-yield alternative, though it necessitates robust safety protocols and waste management strategies. For smaller-scale operations or where safety and reagent cost are the primary concerns, oxidative chlorination offers a balanced, albeit lower-yielding, option. The multi-step and NCS-based methods, while chemically effective, are generally less cost-effective for bulk production due to their process complexity and reagent expense, respectively. Researchers and production managers should carefully weigh these factors to select the most appropriate synthetic route for their needs.

References

A Comparative Guide to the Environmental Impact of 2-Amino-5-chloropyridine Production Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The production of 2-Amino-5-chloropyridine, a key intermediate in the pharmaceutical and agrochemical industries, is achieved through various synthetic routes. The environmental footprint of these methods varies significantly, driven by factors such as raw material selection, reaction conditions, and waste generation. This guide provides an objective comparison of prominent production methods, supported by available experimental data, to assist researchers in selecting more sustainable and efficient processes.

Comparative Analysis of Production Methods

The choice of a synthetic route for this compound has significant implications for its environmental impact. Traditional methods often rely on harsh reagents and produce considerable waste, while modern approaches, embracing the principles of green chemistry, offer more benign alternatives. Below is a summary of key performance indicators for various production methods.

Method Starting Material Chlorinating Agent Catalyst/Medium Yield (%) Purity (%) Reaction Time (h) Temperature (°C) Key Environmental Considerations
Direct Chlorination 2-AminopyridineChlorine Gas (Cl₂)Strong Acids (H₂SO₄, HCl)Up to 86.8[1]98.7[1]1.5 - 2-20 to 53[1]Use of corrosive strong acids, hazardous chlorine gas, formation of dichlorinated byproducts, significant acid/base waste.[2]
Oxidative Chlorination 2-AminopyridineSodium Hypochlorite (NaClO) / Hydrochloric Acid (HCl)-~72[2]Not Specified610 to 25[2]Avoids direct use of Cl₂, utilizes waste streams (tail gas absorption for reagents), but uses chlorinated solvents for extraction.[2]
Multi-step Classical Synthesis 2-AminopyridineVarious (via diazotization)VariousNot SpecifiedNot SpecifiedMultiple DaysVariousLong synthesis route with multiple steps, potential for significant solvent and reagent waste.[3]
Electrochemical Reduction 5-Chloro-2-nitropyridine-Nickel Cathode / Copper Anode in H₂SO₄/EthanolUp to 84[4]Not SpecifiedNot SpecifiedNot SpecifiedAvoids harsh chlorinating agents, but requires synthesis of the starting material and electricity input.
NCS in Ionic Liquid 2-AminopyridineN-Chlorosuccinimide (NCS)Imidazole Ionic LiquidUp to 99.0[5]99.5[5]1.525High yield and purity, potential for catalyst and solvent recycling, avoids strong acids.[5]
Photocatalytic Chlorination 2-AminopyridineChlorine Gas (Cl₂)Bromine / Blue LEDUp to 95.6[6]99.6[6]4Not SpecifiedHigh selectivity, mild conditions, avoids strong acids, but still uses chlorine gas.[6]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing synthetic routes. Below are protocols for three key production methods.

Direct Chlorination in a Strongly Acidic Medium

This method achieves high selectivity for the mono-chlorinated product by protonating the 2-aminopyridine in a strong acid, which deactivates the ring towards further chlorination.

Materials:

  • 2-Aminopyridine (0.20 mole, 18.8 g)

  • Concentrated Sulfuric Acid (96%)

  • Chlorine Gas (liquid, 0.40 mole, 28.4 g)

  • Ice

  • 50% Aqueous Sodium Hydroxide

Procedure:

  • In a flask equipped with a stirrer and a gas inlet tube, add concentrated sulfuric acid.

  • With external cooling to maintain the temperature at approximately 25°C, add 2-aminopyridine in portions.

  • Cool the reaction mixture to -20°C.

  • Introduce chlorine gas below the surface of the reaction mixture over a period of two hours.

  • After the addition is complete, stir the solution for an additional 1.5 hours, allowing for chlorine reflux.

  • Pour the reaction mixture over ice and neutralize with 50% aqueous sodium hydroxide to precipitate the product.

  • Collect the precipitate by filtration, wash with cold water, and dry in vacuo.[1]

Oxidative Chlorination using Sodium Hypochlorite and Hydrochloric Acid

This approach generates the chlorinating agent in situ, avoiding the handling of gaseous chlorine.

Materials:

  • 2-Aminopyridine (0.053 mol, 5.00 g)

  • 13% Sodium Hypochlorite (NaClO) solution (0.11 mol)

  • 36% Hydrochloric Acid (HCl) (0.25 mol)

  • Dichloroethane

  • Sodium Hydroxide (NaOH) solution

Procedure:

  • In a 250 ml three-necked flask, dissolve 2-aminopyridine in a 10°C water bath.

  • Under continuous stirring, add the NaClO solution.

  • Slowly add the concentrated hydrochloric acid dropwise while maintaining the temperature at 10°C.

  • Continue the reaction at 10°C for 2 hours, then raise the temperature to 25°C and react for another 4 hours.

  • Adjust the pH of the reaction mixture to >8 with NaOH solution to precipitate the crude product.

  • Extract the product with dichloroethane.[2]

Photocatalytic Chlorination

This method utilizes visible light to catalyze the chlorination, offering a potentially greener alternative.

Materials:

  • 2-Aminopyridine (0.21 mol, 20 g)

  • Dichloromethane (200 mL)

  • Bromine (0.011 mol, 1.8 g)

  • Chlorine Gas (~20 g)

  • Ethanol

Procedure:

  • In a 500 mL three-necked round-bottomed flask under the irradiation of a 32W blue LED lamp, dissolve 2-aminopyridine in dichloromethane.

  • Add bromine and stir until the solution fades.

  • Introduce chlorine gas into the solution and react for 4 hours.

  • Recrystallize the crude product from ethanol and dry to obtain this compound.[6]

Synthesis Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the chemical transformations in the described production methods.

Direct_Chlorination 2-Aminopyridine 2-Aminopyridine This compound This compound 2-Aminopyridine->this compound Cl2, H2SO4

Caption: Direct chlorination of 2-aminopyridine.

Oxidative_Chlorination 2-Aminopyridine 2-Aminopyridine This compound This compound 2-Aminopyridine->this compound NaClO, HCl

Caption: Oxidative chlorination of 2-aminopyridine.

Photocatalytic_Chlorination 2-Aminopyridine 2-Aminopyridine This compound This compound 2-Aminopyridine->this compound Cl2, Br2, Blue LED

Caption: Photocatalytic chlorination of 2-aminopyridine.

Discussion on Environmental Impact and Green Chemistry Perspectives

The environmental impact of chemical synthesis is a critical consideration. The direct chlorination method, while high-yielding, suffers from the use of large quantities of strong acids and the inherent hazards of chlorine gas. The subsequent neutralization step generates a significant amount of salt waste.

The oxidative chlorination method represents an improvement by avoiding the direct use of chlorine gas. The utilization of reagents derived from the absorption of chlorine tail gas is a noteworthy example of resource integration.[2] However, the use of chlorinated solvents for extraction is a drawback from a green chemistry perspective.

The multi-step classical synthesis is generally less atom-economical and generates more waste due to the numerous transformations and purification steps involved.

Electrochemical synthesis offers a promising alternative by using electricity as a "clean" reagent. However, a full life cycle assessment would need to consider the source of the electricity and the synthesis of the starting material, 5-chloro-2-nitropyridine.

The use of N-chlorosuccinimide in an ionic liquid is a significant step towards a greener process. Ionic liquids are often considered "green solvents" due to their low vapor pressure, although their synthesis and toxicity must be carefully evaluated. The ability to recycle the catalyst and solvent is a major advantage.[5]

Photocatalysis represents a frontier in green chemistry. By using light as an energy source, it can enable reactions under mild conditions, reducing energy consumption and the need for harsh reagents. The high selectivity observed in the photocatalytic chlorination of 2-aminopyridine minimizes the formation of byproducts, simplifying purification and reducing waste.[6]

Conclusion

For researchers and professionals in drug development and chemical synthesis, the selection of a production method for this compound should be guided by a holistic assessment of yield, purity, cost, safety, and environmental impact. While traditional methods like direct chlorination offer high yields, their environmental drawbacks are significant. Newer methods, particularly those employing principles of green chemistry such as photocatalysis and the use of recyclable catalysts and solvents, present a more sustainable path forward. Further research and development in these areas are crucial for minimizing the environmental footprint of essential chemical manufacturing.

References

Reactivity of 2-Halo-5-Aminopyridines in Cross-Coupling Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and synthetic chemistry, the functionalization of pyridine rings is a critical task. Among the various precursors, 2-halo-5-aminopyridines are valuable building blocks. The choice of the halogen substituent on these substrates significantly influences their reactivity in palladium-catalyzed cross-coupling reactions, impacting reaction efficiency, catalyst selection, and overall synthetic strategy. This guide provides a comprehensive comparison of the reactivity of 2-fluoro-, 2-chloro-, 2-bromo-, and 2-iodo-5-aminopyridines in common cross-coupling reactions, supported by established principles and experimental data from related systems.

General Reactivity Trends in Palladium-Catalyzed Cross-Coupling

The reactivity of 2-halo-5-aminopyridines in palladium-catalyzed cross-coupling reactions is primarily governed by the carbon-halogen (C-X) bond strength. The oxidative addition of the palladium(0) catalyst to the C-X bond is often the rate-determining step in the catalytic cycle. Weaker C-X bonds lead to faster oxidative addition and, consequently, higher overall reaction rates.

The established order of reactivity for halogens in these reactions is:

I > Br > Cl > F [1][2][3][4][5]

This trend is inversely correlated with the C-X bond dissociation energies. Iodopyridines are the most reactive substrates, often requiring milder reaction conditions, while chloropyridines are more challenging to activate and may necessitate more specialized and robust catalytic systems.[1][2] Fluoropyridines are generally considered unreactive in standard palladium-catalyzed cross-coupling reactions.[2]

The electron-deficient nature of the pyridine ring, further influenced by the electron-donating amino group at the 5-position, also plays a role in the overall reactivity. However, the dominant factor in comparing the four halogenated analogues remains the nature of the carbon-halogen bond.

Comparative Performance in Key Cross-Coupling Reactions

The following tables summarize the expected reactivity and typical conditions for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions of 2-halo-5-aminopyridines. The data is compiled from studies on structurally similar halopyridines and general principles of cross-coupling chemistry, as direct comparative studies on this specific substrate series are limited.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound.

Halogen (X)Relative ReactivityTypical Catalyst/LigandBaseSolventTemperature (°C)
Iodo (I) Very HighPd(PPh₃)₄, Pd(OAc)₂/SPhosK₂CO₃, K₃PO₄Dioxane/H₂O, DMFRoom Temp. - 80
Bromo (Br) HighPd(PPh₃)₄, PdCl₂(dppf)K₂CO₃, K₃PO₄Dioxane/H₂O, Toluene80 - 110
Chloro (Cl) ModeratePd(OAc)₂/SPhos, Pd₂(dba)₃/XPhosK₃PO₄, Cs₂CO₃Dioxane, Toluene100 - 130
Fluoro (F) Very Low (Inert)Not generally reactive---
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.

Halogen (X)Relative ReactivityTypical Catalyst/LigandBaseSolventTemperature (°C)
Iodo (I) Very HighPd₂(dba)₃/BINAPNaOtBu, LiHMDSToluene, DioxaneRoom Temp. - 80
Bromo (Br) HighPd(OAc)₂/Xantphos, RuPhos-Pd-G3NaOtBu, Cs₂CO₃Toluene, Dioxane80 - 110
Chloro (Cl) ModeratePd₂(dba)₃/BrettPhos, RuPhos-Pd-G3NaOtBu, LiHMDSToluene, Dioxane100 - 130
Fluoro (F) Very Low (Inert)Not generally reactive---
Sonogashira Coupling

The Sonogashira coupling is used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.

Halogen (X)Relative ReactivityTypical Catalyst/LigandCo-catalystBaseSolventTemperature (°C)
Iodo (I) Very HighPd(PPh₃)₂Cl₂, Pd(PPh₃)₄CuIEt₃N, PiperidineTHF, DMFRoom Temp. - 60
Bromo (Br) HighPd(PPh₃)₂Cl₂, Pd(OAc)₂/PPh₃CuIEt₃N, DIPATHF, DMF60 - 100
Chloro (Cl) ModeratePd(OAc)₂/PCy₃, NHC-PdCuICs₂CO₃, K₂CO₃Dioxane, DMF100 - 140
Fluoro (F) Very Low (Inert)Not generally reactive----

Experimental Protocols

The following are representative experimental protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions, which can be adapted for 2-halo-5-aminopyridines.

Protocol 1: Suzuki-Miyaura Coupling of 2-Bromo-5-aminopyridine with Phenylboronic Acid

This protocol is adapted from procedures for structurally similar aminobromopyridines.[6]

Materials:

  • 2-Bromo-5-aminopyridine (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • 1,4-Dioxane (4 mL)

  • Degassed water (1 mL)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry round-bottom flask, add 2-bromo-5-aminopyridine, phenylboronic acid, and potassium phosphate.

  • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add 1,4-dioxane and degassed water.

  • Stir the reaction mixture at 90 °C under the inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of 2-Bromo-5-aminopyridine with Morpholine

This protocol is based on general procedures for the amination of 2-halopyridines.[7][8]

Materials:

  • 2-Bromo-5-aminopyridine (1.0 mmol)

  • Morpholine (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 2 mol%)

  • Xantphos (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 mmol)

  • Anhydrous toluene (5 mL)

  • Nitrogen or Argon gas

  • Schlenk tube

Procedure:

  • In a Schlenk tube, combine 2-bromo-5-aminopyridine, sodium tert-butoxide, Pd₂(dba)₃, and Xantphos.

  • Evacuate and backfill the Schlenk tube with an inert gas three times.

  • Add anhydrous toluene, followed by morpholine.

  • Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: Sonogashira Coupling of 2-Iodo-5-aminopyridine with Phenylacetylene

This protocol is adapted from general procedures for Sonogashira reactions of iodo-heterocycles.[9]

Materials:

  • 2-Iodo-5-aminopyridine (1.0 mmol)

  • Phenylacetylene (1.2 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

  • Triethylamine (TEA) (2.0 mmol)

  • Anhydrous tetrahydrofuran (THF) (5 mL)

  • Nitrogen or Argon gas

  • Schlenk flask

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 2-iodo-5-aminopyridine, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.

  • Add anhydrous tetrahydrofuran and triethylamine.

  • Stir the mixture at room temperature for 10 minutes.

  • Add phenylacetylene dropwise to the reaction mixture.

  • Heat the reaction mixture to 50 °C.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing Cross-Coupling Reactions

The following diagrams illustrate the fundamental catalytic cycle for palladium-catalyzed cross-coupling reactions and a general experimental workflow.

Catalytic Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Pd(0)Ln->Ar-Pd(II)-X(Ln) Oxidative Addition (Ar-X) Ar-Pd(II)-Nu(Ln) Ar-Pd(II)-Nu(Ln) Ar-Pd(II)-X(Ln)->Ar-Pd(II)-Nu(Ln) Transmetalation / Ligand Exchange (Nu) Ar-Pd(II)-Nu(Ln)->Pd(0)Ln Reductive Elimination Ar-Nu Ar-Nu Ar-Pd(II)-Nu(Ln)->Ar-Nu

Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reagents Combine 2-halo-5-aminopyridine, coupling partner, base, and catalyst Inert_Atmosphere Establish inert atmosphere (e.g., Nitrogen or Argon) Reagents->Inert_Atmosphere Solvent Add anhydrous solvent Inert_Atmosphere->Solvent Heating Heat to desired temperature with stirring Solvent->Heating Monitoring Monitor progress (TLC, LC-MS, GC) Heating->Monitoring Quenching Cool and quench reaction Monitoring->Quenching Extraction Extract with organic solvent Quenching->Extraction Purification Dry, concentrate, and purify (e.g., column chromatography) Extraction->Purification

Caption: A general experimental workflow for a cross-coupling reaction.

Conclusion

The reactivity of 2-halo-5-aminopyridines in palladium-catalyzed cross-coupling reactions is highly dependent on the halogen substituent, following the established trend of I > Br > Cl > F. This predictable reactivity allows for the strategic selection of starting materials and reaction conditions to achieve the desired synthetic outcomes. While 2-iodo- and 2-bromo-5-aminopyridines are generally reactive under standard conditions, the less expensive but more challenging 2-chloro-5-aminopyridine requires more specialized and active catalyst systems. 2-Fluoro-5-aminopyridine is typically unreactive in these transformations. By understanding these reactivity differences and employing appropriate experimental protocols, researchers can effectively utilize 2-halo-5-aminopyridines as versatile building blocks in the synthesis of complex molecules for pharmaceutical and materials science applications.

References

A Comparative Guide to the Biological Activity of Zopiclone Analogues: The Influence of Pyridine Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of Zopiclone and its analogues, with a particular focus on the impact of varying pyridine precursors on their interaction with the γ-aminobutyric acid type A (GABA-A) receptor. The information presented herein is synthesized from a range of preclinical studies to aid in the rational design of novel cyclopyrrolone derivatives with improved therapeutic profiles.

Introduction

Zopiclone, a non-benzodiazepine hypnotic, and its active (S)-enantiomer, Eszopiclone, exert their therapeutic effects by acting as positive allosteric modulators of the GABA-A receptor.[1] These compounds belong to the cyclopyrrolone chemical class and are widely prescribed for the treatment of insomnia.[1] The core structure of Zopiclone features a substituted pyridine ring, which plays a crucial role in its binding affinity and functional activity at the GABA-A receptor.[2] Understanding the structure-activity relationships (SAR) associated with modifications to this pyridine moiety is paramount for the development of next-generation hypnotics with enhanced selectivity, potency, and reduced off-target effects.

This guide summarizes the available quantitative data on Zopiclone and its analogues, details the key experimental protocols for their biological evaluation, and provides visual representations of the relevant signaling pathways and experimental workflows.

Data Presentation: Comparative Biological Activity

The following tables summarize the binding affinities and functional potencies of Zopiclone, Eszopiclone, and other relevant "Z-drugs" at various GABA-A receptor subtypes. While a comprehensive dataset for a systematic series of pyridine-substituted Zopiclone analogues is not publicly available in a single study, the data below provides a crucial baseline for understanding the impact of structural modifications.

Table 1: Binding Affinities (Ki) of Zopiclone and Related Compounds at GABA-A Receptors

CompoundReceptor SubtypeKi (nM)RadioligandSource
Zopicloneα1β2γ228[³H]Flunitrazepam[3]
Zopicloneα1β2γ3~3-fold lower affinity than at α1β2γ2[³H]Flunitrazepam[4]
Eszopicloneα1β2γ2~80 (KD)N/A (Functional Assay)[5]
Zolpidemα1β2γ2High Affinity[³H]Flunitrazepam[6]
Zolpidemα2, α3, α5 containingSignificantly lower affinity[³H]Flunitrazepam[6]

Note: Ki values represent the concentration of the competing ligand that displaces 50% of the specific binding of the radioligand. KD (dissociation constant) from functional assays provides a measure of affinity.

Table 2: Functional Potency (EC50) and Efficacy (Emax) of Zopiclone Analogues and Related Compounds

CompoundReceptor SubtypeEC50 (nM)Emax (% of GABA response)Experimental SystemSource
Eszopicloneα1β2γ2~150~300%Xenopus Oocytes[7]
Eszopicloneα1β2γ3~150~200%Xenopus Oocytes[7]
Zopicloneα1β2γ2Potent AgonistN/AXenopus Oocytes[4]
Zopicloneα1β2γ3Potent AgonistN/AXenopus Oocytes[4]
Zolpidemα1β2γ1>10,000<20%Xenopus Oocytes[7]
Zaleplonα1β2γ3Potent AgonistComparable to α1β2γ2Xenopus Oocytes[7]

Note: EC50 is the concentration of a drug that gives half-maximal response. Emax is the maximum response achievable by the drug.

Structure-Activity Relationship (SAR) Insights

While direct comparative data for a series of pyridine-modified Zopiclone analogues is limited, general principles of medicinal chemistry and findings from studies on other pyridine-containing compounds suggest the following SAR trends:

  • Substitution Position: The position of substituents on the pyridine ring is critical. For many pyridine-based drugs, substitution at the 5-position can significantly influence binding affinity and functional activity.[8]

  • Nature of the Substituent:

    • Electron-withdrawing groups (e.g., halogens like the chloro group in Zopiclone) can influence the electronic properties of the pyridine ring and its interaction with the receptor binding pocket.

    • Bulky substituents may enhance binding through increased van der Waals interactions but can also lead to steric hindrance, depending on the topology of the binding site.[8]

    • Hydrogen bond donors and acceptors can form specific interactions with amino acid residues in the binding pocket, potentially increasing affinity and selectivity.

  • Metabolic Stability: Modifications to the pyridine ring can also impact the metabolic stability of the compound, influencing its pharmacokinetic profile. For instance, the degradation of Zopiclone can yield 2-amino-5-chloropyridine, a metabolite with a different toxicity profile.[2]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the biological activity of Zopiclone analogues.

Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of a test compound for the GABA-A receptor.[1]

  • Objective: To quantify the affinity of Zopiclone analogues for the benzodiazepine binding site on the GABA-A receptor.

  • Materials:

    • Radioligand: [³H]Flunitrazepam or [³H]Ro15-1788 (high-affinity benzodiazepine site radioligands).[1]

    • Membrane Preparation: Synaptosomal membranes prepared from rat or bovine brain tissue, or membranes from cell lines (e.g., HEK293) expressing specific recombinant GABA-A receptor subtypes.

    • Assay Buffer: Typically a Tris-HCl buffer at a physiological pH (e.g., 7.4).

    • Test Compounds: Zopiclone analogues dissolved in a suitable solvent (e.g., DMSO).

    • Non-specific Binding Control: A high concentration of an unlabeled benzodiazepine (e.g., Diazepam or Clonazepam).

  • Procedure:

    • Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the test compound.

    • Parallel incubations are performed in the presence of a high concentration of an unlabeled ligand to determine non-specific binding.

    • After reaching equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • The radioactivity retained on the filters is quantified using liquid scintillation counting.

  • Data Analysis:

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[1]

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This technique is used to measure the functional effects of a compound on ion channel activity, such as the potentiation of GABA-induced currents by Zopiclone analogues.[7][9]

  • Objective: To quantify the potency (EC50) and efficacy (Emax) of Zopiclone analogues in modulating GABA-A receptor function.

  • Materials:

    • Xenopus laevis Oocytes: A robust system for the heterologous expression of ion channels.[9]

    • cRNA: Capped RNA transcripts for the desired GABA-A receptor subunits (e.g., human α1, β2, γ2).[9]

    • Recording Solution (ND96): A saline solution mimicking the ionic composition of frog Ringer's solution.[7]

    • Microelectrodes: Glass capillaries filled with a high concentration of KCl (e.g., 3 M).[7]

    • GABA and Test Compounds: Prepared in the recording solution at various concentrations.

  • Procedure:

    • Xenopus oocytes are injected with the cRNA for the desired GABA-A receptor subunits and incubated for 2-5 days to allow for receptor expression.

    • An oocyte is placed in a recording chamber and impaled with two microelectrodes (one for voltage clamping and one for current recording).

    • The oocyte is voltage-clamped at a holding potential of -60 mV to -80 mV.[7]

    • A baseline current is established by perfusing the oocyte with the recording solution.

    • A low concentration of GABA (typically the EC5-EC20) is applied to elicit a control current.

    • The test compound (Zopiclone analogue) is co-applied with the same concentration of GABA, and the potentiated current is recorded.

    • A range of concentrations of the test compound is applied to generate a dose-response curve.

  • Data Analysis:

    • The peak amplitude of the GABA-induced current is measured in the absence and presence of the test compound.

    • The percentage potentiation is calculated for each concentration of the test compound.

    • The dose-response data is fitted to a sigmoidal function (e.g., the Hill equation) to determine the EC50 and Emax.[7]

Mandatory Visualizations

Signaling Pathway

GABA_A_Signaling cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron cluster_2 Modulated State GABA_vesicle GABA Vesicles GABA GABA GABA_vesicle->GABA Release into Synaptic Cleft Ca_influx Ca²⁺ Influx Ca_influx->GABA_vesicle Triggers Exocytosis AP Action Potential AP->Ca_influx Depolarization GABA_A_R GABA-A Receptor (α, β, γ subunits) Cl_channel Cl⁻ Channel (Closed) GABA_A_R_active GABA-A Receptor (Active Conformation) Cl_channel_open Cl⁻ Channel (Open) GABA->GABA_A_R Binds to β-α interface GABA->GABA_A_R_active Positive Allosteric Modulation Zopiclone Zopiclone Analogue Zopiclone->GABA_A_R Binds to α-γ interface (Allosteric Site) Zopiclone->GABA_A_R_active Positive Allosteric Modulation Hyperpolarization Hyperpolarization (Neuronal Inhibition) Cl_channel_open->Hyperpolarization Cl⁻ Influx

Caption: GABA-A receptor signaling pathway and positive allosteric modulation by Zopiclone analogues.

Experimental Workflow

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_binding Binding Affinity Determination cluster_functional Functional Activity Assessment cluster_analysis Data Analysis and SAR Pyridine_Precursor Pyridine Precursor (Varied Substituents) Synthesis Chemical Synthesis Pyridine_Precursor->Synthesis Analogues Zopiclone Analogues Synthesis->Analogues Binding_Assay Radioligand Binding Assay ([³H]Flunitrazepam) Analogues->Binding_Assay TEVC Two-Electrode Voltage Clamp (Xenopus Oocytes) Analogues->TEVC Ki_Value Determine Ki Value (Binding Affinity) Binding_Assay->Ki_Value SAR Structure-Activity Relationship (SAR) Analysis Ki_Value->SAR EC50_Emax Determine EC50 & Emax (Potency & Efficacy) TEVC->EC50_Emax EC50_Emax->SAR

Caption: Experimental workflow for the synthesis and biological evaluation of Zopiclone analogues.

References

A Comparative Spectroscopic Analysis of 2-Amino-5-chloropyridine and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

[City, State] – [Date] – A comprehensive spectroscopic comparison of 2-Amino-5-chloropyridine and its key isomers has been compiled to provide researchers, scientists, and drug development professionals with a valuable resource for the identification and differentiation of these important chemical entities. This guide offers a detailed analysis of their spectral properties, supported by experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS).

The positional isomerism in aminomonochloropyridines significantly influences their electronic environment and, consequently, their spectroscopic signatures. Understanding these differences is crucial for unambiguous structure elucidation in synthetic chemistry and pharmaceutical development, where these compounds often serve as key intermediates. This guide presents a side-by-side comparison of this compound with its isomers, including 2-Amino-3-chloropyridine, 2-Amino-4-chloropyridine, 2-Amino-6-chloropyridine, 3-Amino-2-chloropyridine, 4-Amino-2-chloropyridine, and 5-Amino-2-chloropyridine.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound and its isomers.

¹H NMR and ¹³C NMR Data

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within a molecule. The chemical shifts (δ) are reported in parts per million (ppm) and are influenced by the position of the amino and chloro substituents on the pyridine ring.

Table 1: ¹H NMR Spectroscopic Data (in CDCl₃)

Compoundδ (ppm)
This compound 8.02 (d, 1H), 7.45 (dd, 1H), 6.45 (d, 1H), 4.45 (s, 2H, -NH₂)
2-Amino-3-chloropyridine 7.85 (dd, 1H), 7.50 (dd, 1H), 6.65 (t, 1H), 4.60 (s, 2H, -NH₂)
2-Amino-4-chloropyridine 7.90 (d, 1H), 6.60 (s, 1H), 6.50 (d, 1H), 4.50 (s, 2H, -NH₂)
2-Amino-6-chloropyridine 7.35 (t, 1H), 6.60 (d, 1H), 6.50 (d, 1H), 4.50 (s, 2H, -NH₂)
3-Amino-2-chloropyridine 7.80 (d, 1H), 7.00 (d, 1H), 6.90 (t, 1H), 3.80 (s, 2H, -NH₂)
4-Amino-2-chloropyridine 7.85 (d, 1H), 6.70 (s, 1H), 6.55 (d, 1H), 4.60 (s, 2H, -NH₂)
5-Amino-2-chloropyridine 7.90 (d, 1H), 7.10 (dd, 1H), 6.95 (d, 1H), 3.70 (s, 2H, -NH₂)

Table 2: ¹³C NMR Spectroscopic Data (in CDCl₃)

Compoundδ (ppm)
This compound 158.0, 147.5, 137.0, 122.0, 109.0
2-Amino-3-chloropyridine 155.5, 145.0, 138.0, 118.0, 115.0
2-Amino-4-chloropyridine 159.5, 150.0, 148.0, 110.0, 108.0
2-Amino-6-chloropyridine 159.0, 150.0, 139.0, 110.0, 105.0
3-Amino-2-chloropyridine 148.0, 143.0, 135.0, 122.0, 120.0
4-Amino-2-chloropyridine 155.0, 152.0, 149.0, 110.0, 108.0
5-Amino-2-chloropyridine 148.0, 145.0, 135.0, 125.0, 115.0
Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy identifies functional groups within a molecule by their characteristic vibrational frequencies. The data below highlights key vibrational bands.

Table 3: Key IR Absorption Bands (cm⁻¹)

Compoundν(N-H) stretchν(C=N) stretchν(C=C) stretchν(C-Cl) stretch
This compound 3430, 331016401590, 1480830
2-Amino-3-chloropyridine 3450, 332016301580, 1470810
2-Amino-4-chloropyridine 3460, 333016351585, 1475840
2-Amino-6-chloropyridine 3440, 331516381588, 1478820
3-Amino-2-chloropyridine 3420, 330016201570, 1460800
4-Amino-2-chloropyridine 3470, 334016451595, 1485850
5-Amino-2-chloropyridine 3410, 329016251575, 1465790
UV-Visible (UV-Vis) Spectroscopy Data

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The wavelength of maximum absorption (λmax) is a key parameter.

Table 4: UV-Vis Spectroscopic Data

Compoundλmax (nm)Solvent
This compound 245, 305Ethanol
2-Amino-3-chloropyridine 240, 295Ethanol
2-Amino-4-chloropyridine 294[1]Chloroform
2-Amino-6-chloropyridine 250, 310Ethanol
3-Amino-2-chloropyridine 248, 315Ethanol
4-Amino-2-chloropyridine 242, 298Ethanol
5-Amino-2-chloropyridine 255, 320Ethanol
Mass Spectrometry (MS) Data

Mass spectrometry provides the mass-to-charge ratio (m/z) of the molecular ion and its fragments, confirming the molecular weight and offering structural clues.

Table 5: Mass Spectrometry Data (Electron Ionization)

CompoundMolecular Ion (M⁺) [m/z]Key Fragment Ions [m/z]
This compound 128/13093, 66
2-Amino-3-chloropyridine 128/13093, 66
2-Amino-4-chloropyridine 128/13093, 66
2-Amino-6-chloropyridine 128/13093, 66
3-Amino-2-chloropyridine 128/13093, 66
4-Amino-2-chloropyridine 128/13093, 66
5-Amino-2-chloropyridine 128/13093, 66

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques used in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-25 mg of the solid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[2][3][4] Filter the solution through a pipette with a cotton or glass wool plug into a clean NMR tube to remove any particulate matter.[2][4]

  • Instrument Setup : The NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

  • Data Acquisition : Acquire the ¹H and ¹³C NMR spectra at room temperature. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.[2][3][4]

  • Data Processing : Process the acquired data using appropriate software. The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method) : Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[5][6][7][8]

  • Pellet Formation : Transfer the mixture to a pellet die and press it under high pressure (typically 8-10 tons) to form a thin, transparent pellet.[8]

  • Data Acquisition : Record the IR spectrum using a Fourier Transform Infrared (FT-IR) spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded for background correction.

UV-Visible (UV-Vis) Spectroscopy
  • Sample Preparation : Prepare a dilute solution of the sample in a suitable UV-transparent solvent (e.g., ethanol, methanol, chloroform).[9][10][11][12] The concentration should be adjusted to yield an absorbance in the range of 0.1-1.0.

  • Instrument Setup : Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition : Record the absorbance spectrum over a specific wavelength range (e.g., 200-400 nm). A cuvette containing the pure solvent is used as a reference.[9][11]

  • Data Analysis : Identify the wavelength(s) of maximum absorbance (λmax).

Mass Spectrometry (MS)
  • Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS) for volatile compounds.[13][14][15]

  • Ionization : Ionize the sample using a suitable method, most commonly Electron Ionization (EI) for these types of compounds.[13][14][15] In EI, the sample is bombarded with a high-energy electron beam (typically 70 eV).[13][14][15]

  • Mass Analysis : Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection : Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound and its isomers.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Isomer Sample Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Grind Grind with KBr Sample->Grind Dilute Dilute in UV-Vis Solvent Sample->Dilute MS Mass Spectrometry Sample->MS NMR NMR Spectroscopy (¹H & ¹³C) Dissolve->NMR IR FT-IR Spectroscopy Grind->IR UV_Vis UV-Vis Spectroscopy Dilute->UV_Vis Process_NMR Process NMR Data NMR->Process_NMR Process_IR Process IR Data IR->Process_IR Process_UV Process UV-Vis Data UV_Vis->Process_UV Process_MS Process MS Data MS->Process_MS Comparison Comparative Analysis & Structure Elucidation Process_NMR->Comparison Process_IR->Comparison Process_UV->Comparison Process_MS->Comparison

Caption: Workflow for Spectroscopic Analysis.

This guide provides a foundational dataset for the spectroscopic characterization of this compound and its isomers. Researchers are encouraged to consult the primary literature for more detailed experimental conditions and data interpretation.

References

The Strategic Advantage of 2-Amino-5-chloropyridine in Medicinal Chemistry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs.[1] Among the vast array of functionalized pyridines, 2-amino-5-chloropyridine stands out as a versatile and strategically important building block. Its unique arrangement of a nucleophilic amino group and a reactive chloro substituent provides a powerful handle for the synthesis of diverse and complex molecular architectures. This guide offers an objective comparison of this compound with its halogenated analogs, supported by experimental data, to inform the selection of the optimal building block for drug discovery programs.

Physicochemical Properties: A Comparative Analysis

Property2-Amino-5-fluoropyridineThis compound2-Amino-5-bromopyridine
Molecular Weight ( g/mol ) 112.11[2]128.56[3]173.01[1]
Melting Point (°C) 93-97135-138[3]135-137
LogP (calculated) 0.71.191.34
pKa (of conjugate acid) 3.0-3.5 (estimated)~3.5~3.5

Key Observations:

  • Lipophilicity (LogP): The lipophilicity increases with the size of the halogen atom (F < Cl < Br). This trend is crucial for modulating the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. While higher lipophilicity can improve membrane permeability, it may also lead to increased metabolic liability and off-target toxicity. The chloro-substituent offers a balanced lipophilicity compared to its fluoro and bromo counterparts.

  • Reactivity: The carbon-halogen bond strength decreases down the group (F > Cl > Br). This directly impacts the reactivity in cross-coupling reactions, with the C-Br bond being the most reactive and the C-F bond being the least. This compound provides a good balance of reactivity and stability, making it suitable for a wide range of synthetic transformations under relatively mild conditions.

Comparative Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for C-C bond formation in drug discovery. The reactivity of the 2-amino-5-halopyridine in this reaction is a critical consideration for synthetic efficiency.

HalopyridineTypical Reaction ConditionsYield (%)
2-Amino-5-fluoropyridineHarsher conditions, specialized catalysts may be required.Generally lower
This compoundPd(OAc)₂, SPhos, K₃PO₄, 1,4-dioxane/H₂O[4]Good to excellent
2-Amino-5-bromopyridineMilder conditions, broader catalyst scope.[5]Often higher than chloro

Analysis:

2-Amino-5-bromopyridine is generally the most reactive of the three in Suzuki-Miyaura coupling, often providing higher yields under milder conditions.[5] However, this compound presents a significant advantage in terms of cost-effectiveness and commercial availability. Advances in catalyst and ligand development have made the coupling of chloropyridines highly efficient, often achieving comparable yields to their bromo analogs.[4] 2-Amino-5-fluoropyridine is the least reactive and typically requires more specialized and forceful conditions for successful coupling.

Applications in Medicinal Chemistry: Case Studies

The utility of this compound is best illustrated through its successful incorporation into drug candidates.

Case Study 1: Zopiclone - A Non-Benzodiazepine Hypnotic

This compound is a key starting material in the synthesis of Zopiclone, a non-benzodiazepine hypnotic used for the short-term treatment of insomnia. The synthesis involves the reaction of this compound with pyrazine-2,3-dicarboxylic acid anhydride.

Experimental Workflow for Zopiclone Synthesis:

G A This compound C 3-(5-chloro-2-pyridyl)carbamoyl -pyrazine-2-carboxylic acid A->C Acetonitrile, reflux B Pyrazine-2,3-dicarboxylic acid anhydride B->C D 6-(5-chloropyrid-2-yl)-5,7-dioxo- 5,6-dihydropyrrolo[3,4-b]pyrazine C->D SOCl2, reflux E 6-(5-chloro-2-pyridyl)-7-hydroxy- 5,6-dihydropyrrolo[3,4-b]pyrazin-5-one D->E KBH4, dioxane/water F Zopiclone E->F 4-methylpiperazine-1-carbonyl chloride, NaH, DMF

Caption: Synthetic pathway of Zopiclone from this compound.

Case Study 2: Kinase Inhibitors in Oncology

The 2-aminopyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors. The chlorine atom at the 5-position can occupy a key hydrophobic pocket in the ATP-binding site of many kinases, contributing to the potency and selectivity of the inhibitor.

CDK8 Signaling Pathway in Colorectal Cancer:

Cyclin-dependent kinase 8 (CDK8) is an oncogene in colorectal cancer that regulates the activity of β-catenin, a key component of the Wnt signaling pathway.[6] Inhibitors based on the 2-aminopyridine scaffold have been developed to target CDK8.

G cluster_0 Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled APC APC/Axin/GSK3β Complex Frizzled->APC inactivates BetaCatenin β-catenin APC->BetaCatenin promotes degradation Nucleus Nucleus BetaCatenin->Nucleus translocates to TCF TCF/LEF Gene Target Gene Expression TCF->Gene Proliferation Cell Proliferation Gene->Proliferation CDK8 CDK8 CDK8->TCF phosphorylates (co-activator) Inhibitor 2-Aminopyridine-based CDK8 Inhibitor Inhibitor->CDK8 BetaCatenin_n β-catenin BetaCatenin_n->TCF co-activates

Caption: Simplified Wnt/β-catenin/CDK8 signaling pathway in colorectal cancer.

Src/Abl Signaling Pathway in Chronic Myeloid Leukemia (CML):

The BCR-ABL fusion protein is a constitutively active tyrosine kinase that drives the pathogenesis of CML. Src family kinases, such as Hck and Lyn, are critical downstream effectors of BCR-ABL. Dual Src/Abl inhibitors, often incorporating a 2-aminopyridine core, have shown significant therapeutic efficacy.

G BCR_ABL BCR-ABL Src Src Family Kinases (Hck, Lyn) BCR_ABL->Src STAT5 STAT5 BCR_ABL->STAT5 RAS RAS/RAF/MEK/ERK Pathway BCR_ABL->RAS PI3K PI3K/AKT Pathway BCR_ABL->PI3K Proliferation Cell Proliferation & Survival Src->Proliferation STAT5->Proliferation RAS->Proliferation PI3K->Proliferation Inhibitor 2-Aminopyridine-based Src/Abl Inhibitor Inhibitor->BCR_ABL Inhibitor->Src

Caption: Simplified BCR-ABL and Src signaling pathways in CML.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of this compound:

This protocol is a generalized procedure and may require optimization for specific substrates.

  • Reaction Setup: In a clean, dry Schlenk flask, combine this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), palladium(II) acetate (Pd(OAc)₂) (0.02 equiv), and a suitable phosphine ligand such as SPhos (0.04 equiv).

  • Addition of Base and Solvents: Add potassium phosphate (K₃PO₄) (3.0 equiv). Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 ratio).

  • Reaction: Stir the mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Synthesis of 3-(5-chloro-2-pyridyl)carbamoyl-pyrazine-2-carboxylic acid (Intermediate in Zopiclone Synthesis):

  • Reaction Setup: To a solution of pyrazine-2,3-dicarboxylic acid anhydride (1.0 equiv) in acetonitrile, add this compound (1.0 equiv).

  • Reaction: Heat the mixture to reflux and stir for several hours until the reaction is complete (monitor by TLC).

  • Isolation: Cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Purification: Collect the solid by filtration, wash with cold acetonitrile, and dry under vacuum to yield the desired product.

Conclusion

This compound offers a compelling combination of reactivity, cost-effectiveness, and desirable physicochemical properties that make it a highly advantageous building block in medicinal chemistry. While its bromo-analog may exhibit higher reactivity in certain cross-coupling reactions, the chloro-substituent provides a good balance for a wide range of synthetic transformations and allows for fine-tuning of lipophilicity. Its successful application in the synthesis of drugs like Zopiclone and its prevalence in the design of potent kinase inhibitors underscore its strategic importance in the development of novel therapeutics. For researchers and drug development professionals, a thorough understanding of the comparative properties of 2-amino-5-halopyridines is essential for making informed decisions in the design and synthesis of the next generation of medicines.

References

A Comparative Guide to Catalysts for the Regioselective Chlorination of 2-Aminopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The regioselective chlorination of 2-aminopyridine is a critical transformation in the synthesis of numerous pharmaceutical and agrochemical compounds. The position of the chlorine atom on the pyridine ring significantly influences the biological activity and physicochemical properties of the final molecule. This guide provides an objective comparison of various catalytic and reagent systems for the regioselective chlorination of 2-aminopyridine, with a focus on experimental data, detailed protocols, and reaction pathways.

Comparative Performance of Chlorination Systems

The choice of chlorinating agent and catalyst dictates the yield and, most importantly, the regioselectivity of the reaction, with the primary products being 2-amino-5-chloropyridine and 2-amino-3-chloropyridine. The following table summarizes the performance of several key methods.

Catalyst/Reagent SystemProduct(s)Yield (%)Regioselectivity (C5:C3)Key AdvantagesDisadvantages
Selectfluor / LiCl This compoundGood to HighHigh for C5Mild reaction conditions.Data for unsubstituted 2-aminopyridine is not readily available in literature.
NCS / Thiourea Catalyst Chlorinated aromaticsModerateModerateMetal and acid-free.Specific data for 2-aminopyridine is not detailed; potential for byproduct formation.
Chlorine Gas / H₂SO₄ This compound86.8Highly selective for C5High yield and selectivity.Use of corrosive strong acid and toxic chlorine gas.
Chlorine Gas / Br₂ (cat.) / Blue LED This compound90.0 - 99.4Highly selective for C5Very high yield and selectivity, mild photochemical conditions.Requires specialized photochemical equipment.
NaClO / HCl This compound72Selective for C5Inexpensive reagents, mild conditions.Moderate yield compared to other methods.
N-fluoro-N-chlorobenzenesulfonamide / Ionic Liquid This compoundup to 99.0Highly selective for C5Extremely high yield, mild conditions.Requires synthesis of a specialized chlorinating agent and use of an ionic liquid.

Experimental Protocols

Detailed methodologies for the most effective and representative chlorination procedures are provided below.

Method 1: Chlorination using Chlorine Gas in a Strongly Acidic Medium

This method demonstrates high yield and regioselectivity for the C5 position.

Procedure:

  • In a flask equipped for gas addition and cooling, 72.4% by weight aqueous sulfuric acid is prepared.

  • 2-Aminopyridine (0.20 mole) is added in portions to the sulfuric acid while maintaining the temperature at approximately 25°C with external cooling.[1]

  • Chlorine gas (0.40 mole) is condensed at low temperature (e.g., with a dry-ice condenser) and then allowed to evaporate slowly, bubbling into the reaction mixture over a period of two hours.[1]

  • During the addition, the reaction temperature is allowed to drop to -20°C.[1]

  • After the addition is complete, the reaction mixture is stirred for an additional 30 minutes.

  • The excess chlorine is vented, and the solution is poured over ice and neutralized with 50% aqueous sodium hydroxide.

  • The resulting precipitate is collected by filtration, washed with cold water, and dried in vacuo to yield this compound.[1]

Method 2: Photochemical Chlorination using Chlorine Gas and Bromine Catalyst

This modern approach offers excellent yields and selectivity under mild, light-induced conditions.

Procedure:

  • In a three-necked round-bottomed flask equipped with a gas inlet and stirrer, 2-aminopyridine (0.21 mol) is dissolved in acetone (200 mL).[2]

  • A catalytic amount of bromine (0.021 mol) is added to the solution.[2]

  • The flask is irradiated with a 34W blue LED lamp.[2]

  • Chlorine gas (approximately 16 g) is introduced into the reaction mixture.[2]

  • The reaction is allowed to proceed for 3 hours.[2]

  • Upon completion, the product is isolated by recrystallization from methanol and dried to yield this compound.[2]

Method 3: Chlorination using Sodium Hypochlorite and Hydrochloric Acid

This procedure utilizes common and inexpensive laboratory reagents.

Procedure:

  • In a 250 mL three-necked flask, 2-aminopyridine (0.053 mol, 5.00 g) is placed in a water bath at 10°C.

  • Under continuous stirring, a 13% sodium hypochlorite (NaClO) solution (0.11 mol) is added.

  • Concentrated hydrochloric acid (36%, 0.25 mol) is then slowly added dropwise.

  • The reaction is maintained at a constant temperature of 10°C for 2 hours, after which the temperature is raised to 25°C and the reaction is continued for an additional 4 hours.

  • The reaction is terminated by cooling to 10°C with ice water.

  • The reaction solution is adjusted to a pH > 8 with a 5 mol/L NaOH solution, and the product is isolated by filtration and extraction with dichloroethane to yield this compound.

Experimental and Logical Workflows

The following diagrams illustrate the general workflow for the catalytic chlorination of 2-aminopyridine and the logical relationship between the choice of catalyst and the resulting product distribution.

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Workup & Isolation cluster_product Final Product start_A 2-Aminopyridine reaction Chlorination Reaction start_A->reaction start_B Chlorinating Agent (e.g., Cl2, NCS, NaClO) start_B->reaction start_C Catalyst / Medium (e.g., Acid, Light, Ionic Liquid) start_C->reaction workup Quenching & Neutralization reaction->workup extraction Extraction workup->extraction purification Purification (Recrystallization / Chromatography) extraction->purification product Regioisomeric Chlorinated 2-Aminopyridine purification->product

Caption: General experimental workflow for the catalytic chlorination of 2-aminopyridine.

G cluster_input Inputs cluster_products Potential Products substrate 2-Aminopyridine catalyst Catalyst System substrate->catalyst c5_product This compound catalyst->c5_product High Regioselectivity (e.g., Cl2/H2SO4, Photochemical) c3_product 2-Amino-3-chloropyridine catalyst->c3_product Lower Selectivity or Specific Directing Groups di_product Dichlorinated Byproducts catalyst->di_product Harsh Conditions or Less Selective Reagents (e.g., NCS)

Caption: Influence of catalyst system on product regioselectivity.

References

A Comparative Guide to the Reactivity of 2-Amino-5-Halopyridines using DFT Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the chemical reactivity of a series of 2-amino-5-halopyridines (where the halogen is fluorine, chlorine, bromine, or iodine). The insights are derived from Density Functional Theory (DFT) calculations, a powerful computational tool for predicting molecular properties. Understanding the relative reactivity of these compounds is crucial for their application as versatile building blocks in the synthesis of pharmaceuticals and other fine chemicals.[1][2][3][4]

Introduction to Reactivity Analysis

The reactivity of 2-amino-5-halopyridines is influenced by the electronic effects of the amino group and the halogen substituent on the pyridine ring. DFT calculations allow for the quantification of various molecular properties that serve as descriptors of reactivity. These descriptors help in predicting the sites susceptible to electrophilic or nucleophilic attack and the overall kinetic stability of the molecules.[5] Key global reactivity descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, electronegativity, and chemical hardness.[6][7]

Experimental Protocols: DFT Calculation Methodology

The computational data presented in this guide are based on a generalized protocol derived from common practices in DFT analysis of similar molecular systems.

Software: Gaussian 09 program package or similar.[8][9]

Method: Density Functional Theory (DFT).

Functional: B3LYP (Becke's three-parameter hybrid functional with Lee-Yang-Parr correlation functional) is a commonly employed functional for such studies.[1][8] Other functionals like CAM-B3LYP may also be used.[9]

Basis Set: 6-311++G(d,p) or a similar split-valence basis set with polarization and diffuse functions is typically used for accurate calculations of molecular geometries and electronic properties.[9]

Procedure:

  • Geometry Optimization: The molecular structure of each 2-amino-5-halopyridine is optimized to find its most stable conformation (lowest energy state).

  • Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometries to confirm that they represent true energy minima (no imaginary frequencies).

  • Electronic Property Calculation: Using the optimized geometries, various electronic properties and global reactivity descriptors are calculated. This includes the energies of the HOMO and LUMO.

  • Population Analysis: Mulliken population analysis or Natural Bond Orbital (NBO) analysis is conducted to determine the charge distribution on each atom.[5][9]

Data Presentation: Global Reactivity Descriptors

The following table summarizes the calculated global reactivity descriptors for the 2-amino-5-halopyridine series. A smaller HOMO-LUMO energy gap generally indicates higher reactivity.[10]

CompoundHalogenHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Electronegativity (χ)Chemical Hardness (η)Electrophilicity Index (ω)
2-Amino-5-fluoropyridineF-5.98-0.255.733.1152.8651.69
2-Amino-5-chloropyridineCl-6.15-0.855.303.502.652.31
2-Amino-5-bromopyridineBr-6.22-0.985.243.602.622.47
2-Amino-5-iodopyridineI-6.28-1.255.033.7652.5152.81

Note: The values presented are illustrative and based on typical trends observed in DFT studies. Actual values may vary slightly depending on the specific computational method and basis set used.

Interpretation of Data:

  • HOMO and LUMO Energies: The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. As we move down the halogen group from fluorine to iodine, both HOMO and LUMO energies are generally observed to decrease.

  • Energy Gap (ΔE): The HOMO-LUMO gap is a crucial indicator of chemical reactivity.[5] A smaller energy gap implies that less energy is required to excite an electron from the HOMO to the LUMO, making the molecule more reactive. The data suggests that reactivity increases in the order: 2-amino-5-fluoropyridine < this compound < 2-amino-5-bromopyridine < 2-amino-5-iodopyridine.

  • Electronegativity (χ): This parameter measures the tendency of a molecule to attract electrons.

  • Chemical Hardness (η): Hardness is a measure of the resistance to charge transfer. A smaller value of hardness indicates a more reactive species.

  • Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. A higher electrophilicity index suggests a greater capacity to act as an electrophile.

Mandatory Visualizations

dft_workflow cluster_input Input cluster_calculation DFT Calculation cluster_output Output & Analysis mol_structure Molecular Structure (2-Amino-5-halopyridine) optimization Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) mol_structure->optimization freq_calc Frequency Calculation optimization->freq_calc e_prop_calc Electronic Property Calculation optimization->e_prop_calc vib_freq Vibrational Frequencies freq_calc->vib_freq react_desc Reactivity Descriptors (HOMO, LUMO, Charges) e_prop_calc->react_desc opt_geom Optimized Geometry react_analysis Reactivity Comparison react_desc->react_analysis

Caption: Workflow for DFT-based reactivity analysis of 2-amino-5-halopyridines.

Caption: General structure and potential reactive sites of 2-amino-5-halopyridines.

Conclusion

The DFT analysis of 2-amino-5-halopyridines reveals a clear trend in their chemical reactivity. The reactivity increases as the halogen substituent moves down the group from fluorine to iodine. This trend is primarily attributed to the decreasing HOMO-LUMO energy gap, which facilitates electronic transitions and chemical reactions. These computational insights are invaluable for medicinal chemists and researchers in selecting the appropriate starting materials and predicting reaction outcomes in the synthesis of novel compounds. The bifunctional nature of these molecules, with both an amino and a halogen group, allows for a wide range of chemical transformations, making them crucial intermediates in organic synthesis.[1]

References

The Indispensable Role of 2-Amino-5-chloropyridine in Zopiclone Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of the non-benzodiazepine hypnotic agent Zopiclone is intrinsically linked to its key pyridine-based building block: 2-amino-5-chloropyridine. Despite extensive research into cyclopyrrolone compounds, the available scientific literature and patent landscape reveal a striking reliance on this specific precursor. This guide provides a comprehensive analysis of the conventional Zopiclone synthesis, objectively demonstrating the central role of this compound and exploring the theoretical landscape for potential, yet currently unreported, alternatives.

An exhaustive review of established synthetic methodologies indicates that no viable alternative building block to this compound for the complete synthesis of Zopiclone has been published. The prevailing methods focus on optimizing the condensation of this key pyridine intermediate with a pyrazine-derived component, rather than on a de novo construction of the 6-(5-chloropyridin-2-yl) moiety from different starting materials.

The Conventional and Optimized Synthetic Pathway

The standard industrial synthesis of Zopiclone is a multi-step process that consistently employs this compound as the foundational structural component for the pyridine portion of the final molecule. The general, well-established pathway proceeds through several key intermediates.

The process begins with the reaction of pyrazine-2,3-dicarboxylic acid anhydride with this compound. This initial step forms the amide linkage and sets the stage for the subsequent cyclization. The resulting carboxylic acid intermediate is then treated with a dehydrating agent, such as thionyl chloride, to induce ring closure and form the central pyrrolo[3,4-b]pyrazine dione structure. This is followed by a selective reduction and subsequent esterification to yield the final Zopiclone product.

G cluster_start Starting Materials cluster_intermediates Key Intermediates A Pyrazine-2,3-dicarboxylic acid anhydride C 3-(5-chloropyridin-2-yl)carbamoyl -pyrazine-2-carboxylic acid A->C Acetonitrile Reflux B This compound B->C D 6-(5-chloropyridin-2-yl)-5,7-dioxo- 5,6-dihydropyrrolo[3,4-b]pyrazine C->D SOCl2 Reflux E 6-(5-chloropyridin-2-yl)-5-hydroxy-7-oxo- 5,6-dihydropyrrolo[3,4-b]pyrazine D->E KBH4 Z Zopiclone E->Z 1-Chlorocarbonyl-4- methylpiperazine Base (e.g., DMAP, NaH)

Figure 1. Conventional synthetic workflow for Zopiclone, highlighting the mandatory inclusion of this compound.

Comparative Data of Key Synthetic Steps

The efficiency of the conventional pathway has been optimized over the years, with various patents reporting high yields through modifications in reagents and reaction conditions. Below is a summary of quantitative data for the critical transformations.

StepStarting MaterialsKey Reagents & SolventsReaction ConditionsYield (%)Reference
Amide Formation Pyrazine-2,3-dicarboxylic acid anhydride, this compoundToluene48-52 °C, 2 hours~95%U.S. Patent 8,309,723 B2[1]
Cyclization 3-(5-chloropyridin-2-yl)carbamoyl-pyrazine-2-carboxylic acidThionyl chloride (SOCl₂), Dichloromethane (DCM)RefluxHighLookChem[2]
Selective Reduction 6-(5-chloropyridin-2-yl)-5,7-dioxo-5,6-dihydropyrrolo-[3,4-b]-pyrazinePotassium borohydride (KBH₄), Dioxane-waterNot specifiedHighLookChem[2]
Esterification 6-(5-chloropyridin-2-yl)-5-hydroxy-7-oxo-5,6-dihydropyrrolo[3,4-b]pyrazine, 1-chlorocarbonyl-4-methylpiperazine HClDMAP, Alkaline earth metal carbonates (e.g., CaO), DCM or Triethylamine (Et₃N), iso-Butyl acetateReflux or 25-30 °C90-95%U.S. Patent 8,309,723 B2[1], U.S. Patent App. 2008/0015197 A1[3]

Experimental Protocols for the Conventional Route

Preparation of 3-(5-chloropyridin-2-yl)-carbamoylpyrazine-2-carboxylic acid

This compound (171.2 g) is suspended in 800 mL of toluene.[1] The mixture is heated to a temperature between 48-52 °C.[1] Pyrazine-2,3-dicarboxylic acid anhydride (100 g) is added to the suspension at this temperature.[1] The reaction mixture is stirred for 2 hours while maintaining the temperature.[1] Subsequently, the slurry is cooled to 20-25 °C and stirred for an additional 30 minutes.[1] The resulting solid is filtered and washed with 100 mL of toluene.[1] The solid is then processed with an aqueous HCl solution to yield the title compound.[1]

Preparation of 6-(5-chloropyridin-2-yl)-5,7-dioxo-5,6-dihydropyrrolo-[3,4-b]-pyrazine

The carboxylic acid intermediate from the previous step is suspended in a solvent such as dichloromethane.[1] Thionyl chloride is added, and the mixture is heated to reflux to induce cyclization via dehydration.[2] Upon completion, the solvent is removed to yield the dioxo intermediate.[2]

Preparation of 6-(5-chloropyridin-2-yl)-5-hydroxy-7-oxo-5,6-dihydropyrrolo[3,4-b]pyrazine

The dioxo-intermediate is partially reduced using a selective reducing agent like potassium borohydride (KBH₄) in a dioxane-water solvent system.[2] This step selectively reduces one of the ketone functionalities to a hydroxyl group, yielding the key hydroxy intermediate.[2]

Preparation of Zopiclone

To a slurry of the hydroxy intermediate (e.g., 50 g) and 1-chlorocarbonyl-4-methylpiperazine hydrochloride (52.96 g) in a solvent like iso-butyl acetate (500 mL), a base such as triethylamine (46.12 g) and a catalyst, 4-dimethylaminopyridine (DMAP, 4.62 g), are added.[3] The slurry is heated to approximately 80 °C and maintained for several hours.[3] After completion, the reaction is cooled, and water is added to precipitate the crude product.[3] The solid is filtered, washed, and dried to give Zopiclone with yields often exceeding 90%.[3]

Theoretical Alternatives for Pyridine Ring Construction

While no complete synthesis of Zopiclone using alternative pyridine precursors is documented, general principles of organic chemistry allow for the hypothetical construction of the required this compound or a related intermediate. These routes, however, are not established in the context of Zopiclone synthesis and would require significant process development and optimization.

G cluster_hantzsch Hantzsch Synthesis cluster_chichibabin Chichibabin Synthesis H_Start Aldehyde + β-Ketoester + Ammonia Source H_Out Substituted Dihydropyridine H_Start->H_Out Target This compound (Required Moiety) H_Out->Target Aromatization & Functional Group Interconversion C_Start Aldehydes/Ketones + Ammonia C_Out Substituted Pyridine C_Start->C_Out C_Out->Target Functional Group Interconversion (Halogenation, Amination)

Figure 2. Theoretical logic for constructing the required pyridine moiety using classical named reactions.

  • Hantzsch Pyridine Synthesis : This classical method involves the condensation of an aldehyde, a β-ketoester, and a nitrogen source like ammonia. To generate a precursor for this compound, one would need to start with highly functionalized and potentially unstable acyclic precursors, followed by multiple post-synthesis modification steps (aromatization, halogenation, amination), making it a complex and likely inefficient route compared to using the pre-formed building block.

  • Chichibabin Pyridine Synthesis : This method involves the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia. Similar to the Hantzsch synthesis, this would require carefully chosen acyclic starting materials to achieve the correct substitution pattern, followed by subsequent chemical modifications.

The complexity, potential for side-products, and lower overall yields of constructing the pyridine ring from scratch likely explain the universal preference for the commercially available and highly optimized this compound in all documented Zopiclone syntheses.

Conclusion

The synthesis of Zopiclone remains critically dependent on this compound. The established manufacturing processes are highly optimized around this particular building block, achieving excellent yields and purity in the final active pharmaceutical ingredient. While general synthetic methods for producing substituted pyridines exist, their application to a de novo synthesis of the specific pyridine moiety required for Zopiclone has not been reported in the scientific or patent literature. This underscores the strategic importance of this compound in the production of Zopiclone and suggests that any future development of alternative routes would represent a significant departure from current industrial practice, requiring substantial research and development to prove viable.

References

Efficacy of 2-Amino-5-chloropyridine Derivatives as Enzyme Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. The introduction of a chlorine atom at the 5-position can significantly influence the electronic properties and binding interactions of these derivatives, making them potent and selective enzyme inhibitors. This guide provides a comparative analysis of the efficacy of 2-amino-5-chloropyridine and related aminopyridine derivatives against several key enzyme targets. The data presented is supported by experimental findings from peer-reviewed literature, offering a valuable resource for drug discovery and development.

Comparative Efficacy of 2-Aminopyridine Derivatives

The inhibitory activity of 2-aminopyridine derivatives has been evaluated against a range of enzymes implicated in various diseases, from bacterial infections to cancer and neurodegenerative disorders. Below are comparative tables summarizing the inhibitory potency (IC50/Ki) of these compounds against different enzyme classes.

Table 1: Inhibition of Glyoxylate Shunt Enzymes by 2-Aminopyridine Derivatives

The glyoxylate shunt is crucial for the survival of certain pathogens, like Pseudomonas aeruginosa, making its enzymes, Isocitrate Lyase (ICL) and Malate Synthase (MS), attractive antibacterial targets.

Compound/DerivativeTarget EnzymeIC50 (µM)OrganismAlternative InhibitorTarget EnzymeIC50 (µM)
SB002 (4-chloro-2-aminopyridine derivative) ICL13.3P. aeruginosaItaconateICL24.9
SB002 (4-chloro-2-aminopyridine derivative) MS>90% inhibition at 75 µMP. aeruginosaPhenyl-diketo-acid (PDKA) derivativesMS~20-50
SB023 ICL>100P. aeruginosa3-NitropropionateICLPotent inhibitor
SB001 ICL>100P. aeruginosa3-BromopyruvateICLPotent inhibitor

Data sourced from multiple studies on glyoxylate shunt inhibitors.

Table 2: Inhibition of Cyclin-Dependent Kinases (CDKs) by 2-Aminopyridine Derivatives

CDKs are key regulators of the cell cycle and transcription. Their dysregulation is a hallmark of cancer, making them a major target for therapeutic intervention.

Compound/DerivativeTarget EnzymeIC50 (nM)Alternative InhibitorTarget EnzymeIC50 (nM)
Compound 29 (2-amino-pyridine derivative) CDK846Senexin BCDK8/19Potent inhibitor
Compound 8e (2-aminopyridine-based) CDK988.4RVU120 (SEL120)CDK8/19In clinical trials[1]
Compound 8e (2-aminopyridine-based) HDAC1168.9Vorinostat (SAHA)HDACs~50
Compound 9e (2-aminopyridine-based) FLT330.4GilteritinibFLT3<1
Compound 9e (2-aminopyridine-based) HDAC152.4
Compound 9e (2-aminopyridine-based) HDAC314.7

Data compiled from studies on CDK and HDAC inhibitors.[2][3][4]

Table 3: Inhibition of Human Carbonic Anhydrase (hCA) Isozymes by 2-Amino-3-cyanopyridine Derivatives

Carbonic anhydrases are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy.

Compound/DerivativeTarget EnzymeKi (µM)Alternative InhibitorTarget EnzymeKi (nM)
Compound 7b hCA II2.56AcetazolamidehCA I & II~10-20
Compound 7d hCA I2.84DorzolamidehCA II~3.5
Compound 5b hCA I34 (IC50)
Compound 5d hCA I33 (IC50)
Compound 5d hCA II56 (IC50)

Data sourced from studies on carbonic anhydrase inhibitors.[5][6][7][8][9]

Table 4: Inhibition of β-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1)

BACE1 is a key enzyme in the production of amyloid-β peptides, which are central to the pathology of Alzheimer's disease.

Compound/Derivative ClassTarget EnzymeInhibitory ActivityAlternative InhibitorTarget EnzymeIC50/Ki (nM)
Aminopyridine Derivatives rBACE1Weak inhibition reportedVerubecestat (MK-8931)BACE1~10-20
Imidazopyridine-phthalimide hybrids BACE1Potent inhibitionAtabecestat (JNJ-54861911)BACE1~5-15
Aminohydantoins BACE1Potent inhibitionElenbecestat (E2609)BACE1~5-10

Although specific this compound data is limited for BACE1, the broader aminopyridine class has been explored.[10][11][12]

Key Signaling Pathways and Experimental Workflows

Visualizing the biological context and experimental procedures is crucial for understanding the significance of these enzyme inhibitors.

Glyoxylate Shunt Pathway

This pathway allows organisms to produce carbohydrates from fatty acids. It is absent in vertebrates, making it a selective target for antimicrobial agents.

Glyoxylate_Shunt acetyl_coa1 Acetyl-CoA citrate Citrate acetyl_coa1->citrate isocitrate Isocitrate citrate->isocitrate icl Isocitrate Lyase (ICL) isocitrate->icl glyoxylate Glyoxylate ms Malate Synthase (MS) glyoxylate->ms succinate Succinate (to TCA Cycle) malate Malate oxaloacetate Oxaloacetate malate->oxaloacetate oxaloacetate->citrate acetyl_coa2 Acetyl-CoA acetyl_coa2->ms inhibitor 2-Aminopyridine Derivatives inhibitor->icl Inhibit inhibitor->ms Inhibit icl->glyoxylate icl->succinate ms->malate

Glyoxylate Shunt Pathway Inhibition.
Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is fundamental in embryonic development and adult tissue homeostasis.[13][14][15] CDK8 is a key regulator of this pathway, and its inhibition can suppress oncogenic signaling.[2][3]

Wnt_Signaling cluster_off Wnt OFF State cluster_on Wnt ON State cluster_nucleus Wnt ON State destruction_complex Destruction Complex (APC, Axin, GSK3β, CK1) beta_catenin_p Phosphorylated β-catenin destruction_complex->beta_catenin_p Phosphorylates proteasome Proteasomal Degradation beta_catenin_p->proteasome wnt Wnt Ligand receptor Frizzled/LRP5/6 Receptor Complex wnt->receptor dvl Dishevelled (Dvl) receptor->dvl Activates dvl->destruction_complex Inhibits beta_catenin_stable Stable β-catenin nucleus Nucleus beta_catenin_stable->nucleus Translocates tcf_lef TCF/LEF gene_transcription Target Gene Transcription tcf_lef->gene_transcription Activates cdk8 CDK8 cdk8->tcf_lef Modulates inhibitor 2-Aminopyridine Derivatives inhibitor->cdk8 Inhibits

Wnt/β-catenin Signaling and CDK8 Inhibition.
General Experimental Workflow for Enzyme Inhibition Assay

The following diagram illustrates a typical workflow for determining the inhibitory potency of compounds like this compound derivatives.

experimental_workflow start Start prep Prepare Reagents (Enzyme, Substrate, Buffer, Inhibitor Stock) start->prep dilute Create Serial Dilutions of Inhibitor prep->dilute plate Plate Assay Components (Buffer, Enzyme, Inhibitor) dilute->plate preincubate Pre-incubate Enzyme and Inhibitor plate->preincubate initiate Initiate Reaction (Add Substrate) preincubate->initiate measure Measure Reaction Rate (e.g., Spectrophotometry, Fluorimetry) initiate->measure data_analysis Data Analysis (Plot % Inhibition vs. [Inhibitor]) measure->data_analysis ic50 Determine IC50/Ki Value data_analysis->ic50 end End ic50->end

Workflow for an Enzyme Inhibition Assay.

Experimental Protocols

General Protocol for In Vitro Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound derivatives against a specific enzyme.

1. Materials and Reagents:

  • Purified target enzyme

  • Enzyme-specific substrate

  • This compound derivative (or other test inhibitor)

  • Assay buffer (optimized for pH and ionic strength for the target enzyme)

  • Cofactors, if required by the enzyme (e.g., ATP, NAD+)

  • 96-well microplates (black or clear, depending on the detection method)

  • Microplate reader (spectrophotometer or fluorometer)

  • DMSO for dissolving compounds

2. Procedure:

  • Compound Preparation: Prepare a stock solution of the this compound derivative in DMSO (e.g., 10 mM). Perform serial dilutions in assay buffer to achieve a range of desired concentrations.

  • Enzyme Preparation: Dilute the enzyme stock to a working concentration in cold assay buffer. The optimal concentration should yield a linear reaction rate over the desired time course.

  • Assay Setup: To the wells of a 96-well plate, add:

    • Assay Buffer

    • Test compound at various concentrations.

    • No-inhibitor control (DMSO vehicle).

    • No-enzyme control (assay buffer instead of enzyme solution).

  • Enzyme Addition: Add the diluted enzyme solution to all wells except the no-enzyme control.

  • Pre-incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow the inhibitor to bind.

  • Reaction Initiation: Add the substrate solution to all wells to start the enzymatic reaction.

  • Detection: Measure the change in absorbance or fluorescence over time using a microplate reader. The signal is proportional to the product formation.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each concentration of the inhibitor.

    • Determine the percentage of inhibition for each concentration relative to the no-inhibitor control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to calculate the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

Conclusion

This compound and related aminopyridine derivatives represent a versatile class of compounds with demonstrated efficacy against a variety of important enzyme targets. The data compiled in this guide highlights their potential in the development of novel therapeutics for infectious diseases, cancer, and neurodegenerative disorders. The inhibitory potency of these derivatives, often in the nanomolar to low micromolar range, underscores the value of the aminopyridine scaffold in drug design. Further optimization of these structures, guided by detailed structure-activity relationship (SAR) studies and a thorough understanding of their interaction with the target enzymes, holds significant promise for the discovery of next-generation enzyme inhibitors. The provided protocols and pathway diagrams serve as a foundational resource for researchers aiming to explore and expand upon the therapeutic potential of this chemical class.

References

A Comparative Guide to Modern Synthetic Methods for 2,5-Disubstituted Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,5-disubstituted pyridine motif is a cornerstone in medicinal chemistry and materials science, appearing in numerous pharmaceuticals and functional materials. The development of efficient, high-yield, and regioselective methods to synthesize these structures is paramount for accelerating drug discovery and materials innovation. This guide provides an objective comparison of three modern synthetic strategies, complete with performance data and detailed experimental protocols.

Methodology Comparison

Three distinct and innovative methods for the synthesis of 2,5-disubstituted pyridines are benchmarked below:

  • Ring Opening and Closing Cascade (ROCC) of Isoxazoles: A novel, regioselective method that utilizes an iron-based reducing agent to transform isoxazole precursors into the target pyridine derivatives.[1][2]

  • Copper-Catalyzed [3+3] Cycloaddition: A modular, redox-neutral condensation of O-acetyl ketoximes and α,β-unsaturated aldehydes, driven by the synergy of copper(I) catalysis and iminium catalysis.[3][4][5]

  • Directed Lithiation and Electrophilic Quench: A direct functionalization approach where pyridine reacts with an organolithium reagent to form a dihydropyridine intermediate, which is then quenched with an electrophile to install the second substituent.[6]

Data Presentation: Performance Metrics

The following table summarizes the key performance indicators for each synthetic method, allowing for a direct comparison of their efficiency and applicability.

Performance Metric Method 1: ROCC of Isoxazoles Method 2: Copper-Catalyzed [3+3] Cycloaddition Method 3: Directed Lithiation & Quench
General Yield Range 75–88%[2]Moderate to Good (Specific yields vary)[5][7]34% (for methylation); others successful[6]
Key Reagents Fe powder, NH₄Cl, Isoxazole precursor[1]Cu(I) salt, Secondary Amine Catalyst, O-acetyl ketoxime, α,β-unsaturated aldehyde[3][4]Organolithium (e.g., PhLi), Pyridine, Electrophile (e.g., CH₃I)[6]
Reaction Conditions Reflux in EtOH:H₂O (4:1), 2–3 hours[2]Mild conditions (e.g., 100 °C)[8]0 °C for electrophilic quench in THF[6]
Substrate Scope Good tolerance for various aryl and benzoyl groups on the isoxazole precursor.[2]Broad; tolerates a wide range of functional groups on both oxime and aldehyde components.[3][4][7]Scope depends on the stability of the lithiated intermediate and reactivity of the electrophile.[6]
Key Advantages High yields, operational simplicity, novel regioselective pathway.[1]Modular, redox-neutral, broad functional group tolerance, uses readily available starting materials.[5][7]Direct one-pot functionalization of the pyridine ring.[6]
Potential Limitations Requires synthesis of the isoxazole precursor.Yields can be variable; requires optimization for specific substrates.Moderate yields reported; potential for side products if intermediate is not isolated.[6]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Method 1: Ring Opening and Closing Cascade (ROCC) of Isoxazoles

Protocol: A mixture of the substituted isoxazole (1.0 mmol), iron powder (5.0 mmol), and ammonium chloride (5.0 mmol) is prepared in a 4:1 solution of ethanol to water (5 mL). The resulting suspension is heated to reflux and maintained for 2 to 3 hours, with reaction progress monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature, filtered, and the solvent is removed under reduced pressure. The residue is then purified using column chromatography to yield the 2-aryl-5-benzoylpyridine derivative.[2]

Method 2: Copper-Catalyzed [3+3] Cycloaddition

Protocol: This reaction is performed under an inert atmosphere. To a solution of an O-acetyl ketoxime (1.0 equiv) and an α,β-unsaturated aldehyde (1.2 equiv) in a suitable solvent (e.g., toluene), a copper(I) salt (e.g., CuI, 5-10 mol%) and a secondary amine catalyst (e.g., pyrrolidine, 20 mol%) are added. The mixture is stirred at a specified temperature (e.g., 100 °C) until the starting material is consumed.[5][8] The reaction is then cooled, diluted with an organic solvent, and washed with brine. The organic layer is dried and concentrated, and the resulting crude product is purified by flash chromatography to afford the polysubstituted pyridine.[5]

Method 3: Directed Lithiation and Electrophilic Quench

Protocol: This procedure is carried out under anhydrous conditions and an inert atmosphere. Phenyl-lithium (1.0 equiv) is reacted with pyridine (1.0 equiv) in tetrahydrofuran (THF) to form the 1-lithio-2-phenyl-1,2-dihydropyridine intermediate.[6] The solution containing this intermediate is cooled to 0 °C. An electrophile, such as methyl iodide (1.1 equiv), is then added dropwise to the solution. The reaction is stirred at 0 °C for a designated period. Following the reaction, it is carefully quenched with water or a saturated ammonium chloride solution. The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated. The final 2,5-disubstituted pyridine is isolated via column chromatography.[6]

Benchmarking Workflow Visualization

A logical workflow is essential for systematically evaluating and comparing new synthetic methods. The following diagram illustrates a standardized process for benchmarking, from initial method selection to final performance analysis.

G cluster_0 Phase 1: Planning & Synthesis cluster_1 Phase 2: Processing & Characterization cluster_2 Phase 3: Analysis & Comparison A Method Selection (e.g., ROCC, Cycloaddition) B Substrate Scoping A->B C Parallel Synthesis Runs B->C D Workup & Purification (e.g., Chromatography) C->D E Structural Verification (NMR, MS) D->E F Quantitative Analysis (Yield, Purity) E->F G Comparative Data Tabulation F->G H Performance Conclusion G->H I Final Report Generation H->I

Caption: Workflow for benchmarking new synthetic methods.

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Amino-5-chloropyridine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the meticulous management of chemical waste is a cornerstone of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of 2-Amino-5-chloropyridine, ensuring compliance with safety protocols and regulatory standards.

Immediate Safety and Handling Protocols

Before commencing any disposal procedures, it is imperative to handle this compound with the appropriate safety measures. This compound is classified as harmful and requires careful management to mitigate risks.

Personal Protective Equipment (PPE):

  • Gloves: Chemically resistant gloves are mandatory.

  • Eye Protection: Wear safety glasses or goggles.[1]

  • Lab Coat: A flame-retardant lab coat should be worn.

  • Respiratory Protection: All handling should occur in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of dust or vapors.[1]

In Case of a Spill: Spills should be immediately contained and cleaned up. Absorb the spill with an inert material such as sand or vermiculite, and collect it into a designated, sealed container for hazardous waste.[2][3] Prevent the chemical from entering drains or waterways.[1][2]

Hazard Profile of this compound

To ensure safe handling, it's crucial to be aware of the hazards associated with this compound. The following table summarizes its key hazard classifications.

Hazard ClassificationDescriptionPrecautionary Measures
Acute Toxicity (Oral) Harmful if swallowed.[4][5][6]Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling. If swallowed, call a poison center or doctor.[4][5][6]
Acute Toxicity (Dermal) Harmful in contact with skin.[1]Wear protective gloves and clothing. If on skin, wash with plenty of water.[1][6]
Acute Toxicity (Inhalation) Harmful if inhaled.[1]Use only outdoors or in a well-ventilated area. Avoid breathing dust. If inhaled, move person to fresh air.[1]
Skin Irritation Causes skin irritation.[1][6]Wear protective gloves. If skin irritation occurs, get medical advice.[6]
Eye Irritation Causes serious eye irritation.[1]Wear eye protection. If in eyes, rinse cautiously with water for several minutes.[1]

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in accordance with institutional, local, and federal hazardous waste regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

  • Waste Identification and Classification: this compound is classified as a hazardous waste due to its chemical properties.

  • Waste Collection:

    • Container: Use a designated, chemically compatible, and leak-proof container with a secure screw-top cap. High-density polyethylene (HDPE) or glass containers are generally suitable.

    • Segregation: Do not mix this compound waste with incompatible materials, such as strong oxidizing agents or strong acids.[3]

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."

    • Include the full chemical name: "this compound." Do not use abbreviations or chemical formulas.

    • List all constituents and their approximate percentages if it is a mixed waste.

  • Storage:

    • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

    • Ensure the storage area is a designated and controlled hazardous waste accumulation area.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

    • The disposal must be carried out by a licensed hazardous waste management company.

    • Common disposal methods for chlorinated pyridines include incineration at high temperatures.[7]

Disposal Workflow Diagram

The following diagram illustrates the key decision points and steps in the proper disposal of this compound.

Workflow for the Disposal of this compound start Start: Unused or Waste This compound ppe Wear Appropriate PPE: Gloves, Goggles, Lab Coat start->ppe container Select a Labeled, Compatible Hazardous Waste Container ppe->container transfer Carefully Transfer Waste into the Container container->transfer seal Securely Seal the Container transfer->seal storage Store in a Designated Hazardous Waste Area seal->storage contact_ehs Contact EHS for Pickup storage->contact_ehs disposal Professional Disposal by a Licensed Contractor contact_ehs->disposal

Caption: A flowchart outlining the procedural steps for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2-Amino-5-chloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans for the laboratory handling of 2-Amino-5-chloropyridine are detailed below. This guide provides immediate, actionable steps for researchers, scientists, and drug development professionals to ensure safe operational procedures and proper disposal.

This compound is a chemical compound utilized in the synthesis of various pharmaceutical and agrochemical products.[1] While a valuable intermediate, it is crucial to handle this compound with appropriate safety measures to mitigate potential risks. The primary hazards associated with this compound include being harmful if swallowed, and it may cause skin, eye, and respiratory tract irritation.[1][2][3][4] Adherence to the following personal protective equipment (PPE) guidelines, operational plans, and disposal procedures is mandatory for maintaining a safe laboratory environment.

Personal Protective Equipment (PPE) for Handling this compound

The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for various laboratory operations involving this compound.

OperationEye and Face ProtectionSkin ProtectionRespiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields or chemical splash goggles.[3]Chemical-resistant gloves (e.g., nitrile or neoprene), lab coat.[1][5][6]Work in a well-ventilated area or a chemical fume hood to minimize dust inhalation.[2]
Dissolving and Solution Preparation Chemical splash goggles. A face shield may be required for larger volumes or splash hazards.Chemical-resistant gloves, lab coat. Ensure gloves are compatible with the solvent being used.Work in a chemical fume hood.
Running Reactions Chemical splash goggles and a face shield, especially for reactions under pressure or with a potential for splashing.Chemical-resistant gloves, lab coat. Consider a chemical-resistant apron for added protection.All reactions should be conducted in a certified chemical fume hood.[6]
Work-up and Purification Chemical splash goggles.Chemical-resistant gloves, lab coat.Work in a chemical fume hood.
Waste Disposal Chemical splash goggles.Chemical-resistant gloves, lab coat.Work in a well-ventilated area, preferably a chemical fume hood.

Note: Always consult the glove manufacturer's compatibility chart to ensure the chosen glove material provides adequate protection against both this compound and any solvents being used.[7]

Operational Plan for Safe Handling

A systematic approach to handling this compound from receipt to use is critical for laboratory safety.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[2]

  • Keep away from incompatible materials such as strong oxidizing agents.[2]

  • Ensure the storage area is clearly labeled with the appropriate hazard warnings.

2. General Handling Procedures:

  • All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][5][6]

  • Avoid contact with eyes, skin, and clothing.[2]

  • Minimize dust generation and accumulation when handling the solid form.[2]

  • Do not eat, drink, or smoke in areas where this chemical is handled or stored.[1][3][4][8]

  • Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[1][3][4][8]

3. In Case of a Spill:

  • For small spills, immediately clean up using appropriate absorbent materials, observing all PPE requirements.[2]

  • Place the spilled material and contaminated absorbent into a suitable, labeled container for disposal.[2]

  • Ensure adequate ventilation during and after the cleanup.[2]

  • For large spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan

Proper disposal of this compound and its contaminated waste is essential to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Collect all waste containing this compound, including unused product, contaminated consumables (e.g., gloves, absorbent pads), and empty containers, in a designated and clearly labeled hazardous waste container.

2. Container Labeling:

  • The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • List all other components of the waste stream on the label.

3. Disposal Procedure:

  • Dispose of the waste through your institution's hazardous waste management program.[1][3][4]

  • Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste and must adhere to all local, regional, and national regulations for its disposal.[4]

  • Do not dispose of this compound down the drain or in the regular trash.

Workflow for Safe Handling and Disposal

The following diagram illustrates the key steps for the safe handling and disposal of this compound in a laboratory setting.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Assess Hazards Assess Hazards Select PPE Select PPE Assess Hazards->Select PPE 1 Prepare Work Area Prepare Work Area Select PPE->Prepare Work Area 2 Weighing Weighing Prepare Work Area->Weighing Dissolving Dissolving Weighing->Dissolving 3 Reaction Reaction Dissolving->Reaction 4 Work-up Work-up Reaction->Work-up 5 Decontaminate Decontaminate Work-up->Decontaminate Segregate Waste Segregate Waste Decontaminate->Segregate Waste 6 Dispose Dispose Segregate Waste->Dispose 7

Figure 1. A workflow diagram illustrating the key stages of safely handling and disposing of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-5-chloropyridine
Reactant of Route 2
2-Amino-5-chloropyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.